Atelopidtoxin
Description
Structure
2D Structure
3D Structure
Propriétés
Numéro CAS |
18138-19-7 |
|---|---|
Formule moléculaire |
C8H5NS2 |
Poids moléculaire |
179.3 g/mol |
Nom IUPAC |
isoindole-1,3-dithione |
InChI |
InChI=1S/C8H5NS2/c10-7-5-3-1-2-4-6(5)8(11)9-7/h1-4H,(H,9,10,11) |
Clé InChI |
CMTSCLKCQBPLSH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=S)NC2=S |
Apparence |
Solid powder |
Autres numéros CAS |
18138-19-7 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
isoindolin-1,3-dithione |
Origine du produit |
United States |
Foundational & Exploratory
The Enigmatic Potency of Atelopidtoxin: A Technical Guide to its Discovery and Isolation from Atelopus zeteki
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the discovery, isolation, and characterization of atelopidtoxin (Zetekitoxin AB) from the Panamanian Golden Frog, Atelopus zeteki. This document provides an in-depth overview of the experimental protocols, quantitative data, and the mechanism of action of this potent neurotoxin.
Introduction
First described in 1969 by Mosher and colleagues, this compound is a potent, water-soluble guanidinium toxin found in the skin extracts of the Panamanian golden frog, Atelopus zeteki[1][2]. To signify its unique origin, the toxin was later renamed zetekitoxin[1][2]. For over three decades, the intricate structure of this alkaloid remained a scientific puzzle. It was not until recently that detailed NMR and mass spectral analyses revealed the structure and relative stereochemistry of the major toxic component, zetekitoxin AB[1][2]. This analysis unveiled its identity as a saxitoxin analog, possessing a unique 1,2-oxazolidine ring-fused lactam, a sulfate ester, and an N-hydroxycarbamate moiety[1][2][3]. Zetekitoxin AB is an exceptionally potent blocker of voltage-dependent sodium channels, exhibiting significantly higher potency than saxitoxin itself[1][2]. This guide delves into the methodologies employed in the discovery and isolation of this remarkable neurotoxin.
Quantitative Data Summary
The biological activity of zetekitoxin AB has been quantified through various bioassays. The following tables summarize the key toxicity and inhibitory concentration data.
Table 1: Lethality of Zetekitoxin AB
| Bioassay | Route of Administration | LD50 (µg/kg) | Source |
| Mouse | Intraperitoneal (i.p.) | 11 | [1] |
Table 2: In-vitro Inhibitory Activity of Zetekitoxin AB on Voltage-Gated Sodium Channels
| Channel Type | Expressed In | IC50 | Fold Potency vs. Saxitoxin | Source |
| Rat Brain IIa | Xenopus oocytes | 6.1 pM | ~160x | [1][2] |
| Rat Skeletal Muscle | Xenopus oocytes | 65 pM | ~63x | [1][2] |
| Human Heart | Xenopus oocytes | 280 pM | ~580x | [1][2] |
Table 3: Mass Spectrometry Data for Zetekitoxin AB
| Ionization Mode | Observed m/z | Interpretation | Source |
| ESI/TOF-MS (Positive) | 553 [M + H]+ | Molecular Ion | [1] |
| ESI/TOF-MS (Positive) | 473 [M – SO3 + H]+ | Fragment Ion | [1] |
| ESI/TOF-MS (Negative) | 551 [M – H]- | Molecular Ion | [1] |
Experimental Protocols
The isolation and purification of zetekitoxin AB from the skin of Atelopus zeteki involved a multi-step process guided by mouse bioassay to track the toxic fractions. The following protocol is a detailed description of the methodologies cited in the literature.
Toxin Extraction
-
Homogenization: The skin of Atelopus zeteki was homogenized.
-
Aqueous Extraction: The homogenized tissue was first extracted with H₂O.
-
Acidic Extraction: Subsequently, the tissue was extracted with a solution of 2% acetic acid in H₂O (2:98)[1].
Initial Purification
-
Dialysis: The crude homogenate was dialyzed against H₂O using a 30,000 Mᵣ cutoff membrane to remove larger molecules[1].
-
Concentration: The resulting dialysate was concentrated by evaporation.
-
Ultrafiltration: The concentrated dialysate was then ultrafiltered using a 10,000 Mᵣ cutoff membrane to further separate the toxin from larger molecules[1].
-
Lyophilization: The filtrate containing the toxin was concentrated by lyophilization (freeze-drying)[1].
Chromatographic Purification
-
Gel Filtration Chromatography (Bio-Gel P-2):
-
The lyophilized filtrate was dissolved in 1 ml of H₂O and applied to a Bio-Gel P-2 gel filtration column (1.2 × 50 cm)[1].
-
The column was equilibrated with a buffer of pyridine/acetic acid/H₂O (24:2:974, pH 6.2)[1].
-
The toxic fractions were eluted with the same buffer solution at a flow rate of 1 ml/min[3].
-
-
Gel Filtration Chromatography (TSK-gel G2000PW):
Purity Analysis and Storage
-
Purity Confirmation: The purity of the final zetekitoxin AB fraction was confirmed by Thin Layer Chromatography (TLC) and ¹H NMR analysis[1].
-
Storage: The purified zetekitoxin AB (approximately 0.3 mg) was lyophilized and stored at -80°C for further analysis[1].
Visualizations
Signaling Pathway: Zetekitoxin AB Blockade of Voltage-Gated Sodium Channels
Caption: Zetekitoxin AB binds to the pore of the voltage-gated sodium channel, physically obstructing the influx of sodium ions and thereby inhibiting the generation of action potentials.
Experimental Workflow: Isolation of Zetekitoxin AB
Caption: A multi-step workflow for the isolation and purification of zetekitoxin AB from the skin of Atelopus zeteki.
References
- 1. The structure of zetekitoxin AB, a saxitoxin analog from the Panamanian golden frog Atelopus zeteki: A potent sodium-channel blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] The structure of zetekitoxin AB, a saxitoxin analog from the Panamanian golden frog Atelopus zeteki: a potent sodium-channel blocker. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
Zetekitoxin AB: A Comprehensive Technical Guide to its Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zetekitoxin AB (ZTX) is a potent neurotoxin found in the skin of the Panamanian golden frog, Atelopus zeteki.[1][2] It is a member of the saxitoxin (STX) family of guanidinium alkaloids, which are known for their highly specific and potent blockade of voltage-gated sodium channels (NaVs).[1][3] The unique structural features of ZTX distinguish it from other STX analogs and contribute to its exceptionally high potency, making it a subject of significant interest in neuroscience and pharmacology.[4][5] This technical guide provides a detailed overview of the structure elucidation, chemical properties, and mechanism of action of Zetekitoxin AB.
Chemical Properties and Structure Elucidation
The determination of Zetekitoxin AB's complex structure was a significant challenge due to the limited availability of the natural product.[2] Its structure was ultimately elucidated through a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry.[1][6]
Physicochemical and Toxicological Properties
A summary of the key quantitative data for Zetekitoxin AB is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₅N₈O₁₂S | [1] |
| Molecular Weight | 552.47 g/mol | [1] |
| Monoisotopic Mass | 552.12343940 Da | |
| LD₅₀ (mouse, i.p.) | 11 µg/kg | [1] |
| Appearance | White solid | [1] |
Table 1: Physicochemical and toxicological properties of Zetekitoxin AB.
Spectroscopic Data
The structural backbone of Zetekitoxin AB was pieced together using a suite of NMR experiments, including ¹H NMR, ¹³C NMR, COSY, HMBC, and NOESY, which allowed for the assignment of protons and carbons and established the connectivity and relative stereochemistry of the molecule.[1][5][6] High-resolution mass spectrometry (HRMS) was crucial in determining the elemental composition and provided key fragmentation data that supported the proposed structure.[1]
Key NMR Chemical Shifts: A selection of key ¹H and ¹³C NMR chemical shifts for Zetekitoxin AB are provided in Table 2. Of particular note is the unusual upfield chemical shift of the C13 amide carbonyl at 156.5 ppm, which is attributed to the strained macrocyclic lactam structure.[4]
| Atom | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |
| C2 | 155.8 or 156.5 | - |
| C4 | 86.4 | - |
| C5 | 58.1 | 4.78 |
| C6 | 55.6 | 4.15 |
| C8 | 158.7 | - |
| C10 | 38.5 | 2.45, 3.81 |
| C11 | 89.4 | - |
| C12 | 97.4 | - |
| C13 | 155.8 or 156.5 | - |
| C19 | 69.9 | 3.99, 5.05 |
| C20 | 159.2 | - |
Table 2: Selected ¹H and ¹³C NMR chemical shifts for Zetekitoxin AB in CD₃COOD/D₂O.[6][7]
Mass Spectrometry Fragmentation: High-resolution electrospray ionization mass spectrometry (ESI-MS) of Zetekitoxin AB showed a protonated molecule [M+H]⁺ at m/z 553.1326.[1] Collision-induced dissociation (CID) experiments revealed characteristic fragment ions, including a prominent ion at m/z 473, corresponding to the loss of a sulfate group (SO₃).[1] Another significant fragment at m/z 396 was interpreted as the iminium ion formed by the cleavage of the N-hydroxycarbamate and sulfate moieties.[1][2]
Experimental Protocols
Purification of Zetekitoxin AB from Atelopus zeteki
The isolation of Zetekitoxin AB from its natural source is a multi-step process involving extraction, dialysis, and multiple chromatographic separations. The following is a summary of the published protocol.[1][2]
Figure 1: Workflow for the purification of Zetekitoxin AB.
-
Extraction: The skin of Atelopus zeteki is homogenized in water followed by a dilute acetic acid solution.[1][2]
-
Dialysis: The homogenate is dialyzed against water using a 30,000 molecular weight cutoff membrane to remove high molecular weight impurities.[1][2]
-
Ultrafiltration: The dialysate is then subjected to ultrafiltration with a 10,000 molecular weight cutoff membrane.[1][2]
-
Gel Filtration Chromatography: The concentrated filtrate is first purified on a Bio-Gel P-2 column.[1][2] The toxic fractions are then further purified on a TSK-gel G2000PW column to yield pure Zetekitoxin AB.[1][2]
-
Lyophilization: The purified fraction is lyophilized to obtain Zetekitoxin AB as a solid.[1]
Structure Elucidation Workflow
The structural determination of Zetekitoxin AB relied on a combination of spectroscopic and spectrometric techniques.
References
- 1. The structure of zetekitoxin AB, a saxitoxin analog from the Panamanian golden frog Atelopus zeteki: A potent sodium-channel blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Approaches to Zetekitoxin AB, a Potent Voltage-Gated Sodium Channel Inhibitor [mdpi.com]
- 4. Synthetic Approaches to Zetekitoxin AB, a Potent Voltage-Gated Sodium Channel Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Macrocycles of Saxitoxin: Insights into the Structure of Zetekitoxin AB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
Zetekitoxin: A Comprehensive Technical Guide to its Mechanism of Action on Voltage-Gated Sodium Channels
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Zetekitoxin AB (ZTX), formerly known as atelopidtoxin, is a potent neurotoxin isolated from the skin of the Panamanian golden frog, Atelopus zeteki.[1] As a guanidinium alkaloid, it is structurally analogous to saxitoxin (STX) but exhibits significantly greater potency as a blocker of voltage-gated sodium channels (Nav).[1][2][3] ZTX interacts with Nav channels at picomolar concentrations, making it one of the most powerful non-peptide neurotoxins known.[1][2] Its primary mechanism of action is the physical occlusion of the channel's ion conduction pore, thereby preventing the generation and propagation of action potentials in excitable cells. This technical guide provides an in-depth review of the mechanism of action of zetekitoxin, presenting key quantitative data, detailing relevant experimental protocols, and visualizing the toxin's interaction and study workflows.
Introduction to Voltage-Gated Sodium Channels (Nav)
Voltage-gated sodium channels are essential transmembrane proteins responsible for the initiation and propagation of action potentials in excitable cells such as neurons and muscle cells.[4][5][6] These channels are composed of a large, pore-forming α-subunit associated with one or two smaller auxiliary β-subunits.[4][7][8] The α-subunit consists of four homologous domains (DI-DIV), each containing six transmembrane segments (S1-S6).[5] The S1-S4 segments form the voltage-sensing domain (VSD), which detects changes in membrane potential, while the S5-S6 segments and the intervening P-loops from each domain assemble to form the central ion-conducting pore.[5][7]
Upon membrane depolarization, the VSDs undergo a conformational change that opens the channel's activation gate, allowing a rapid influx of Na+ ions. This influx further depolarizes the membrane, constituting the rising phase of the action potential.[4][5] This activation is transient, as the channel quickly enters a non-conducting inactivated state.[8] Nine mammalian Nav channel isoforms (Nav1.1–1.9) have been identified, each with distinct tissue distributions and biophysical properties.[4][9] These channels are targets for a wide array of neurotoxins, which bind to at least six distinct receptor sites.[10] Site 1, located at the outer vestibule of the pore, is the binding site for guanidinium toxins like tetrodotoxin (TTX) and saxitoxin (STX), which act as pore blockers.[6][11]
Zetekitoxin AB: A Potent Saxitoxin Analog
Origin and Chemistry
Zetekitoxin AB is the major toxic component found in skin extracts of the frog Atelopus zeteki.[1] For many years, its structure remained unknown until detailed analysis revealed it to be a complex analog of saxitoxin.[1][3] Its chemical formula is C₁₆H₂₅N₈O₁₂S.[1] Structurally, ZTX is distinguished from other saxitoxin analogs by several unique moieties, including a 1,2-oxazolidine ring-fused lactam, a sulfate ester, and an N-hydroxycarbamate group.[1][3]
Mechanism of Action: High-Affinity Pore Blockade
As a structural analog of saxitoxin, ZTX functions as a potent pore-blocking agent that targets neurotoxin binding site 1 on the voltage-gated sodium channel.[1][3][11] The toxin physically occludes the outer vestibule of the channel's pore, effectively acting as a "plug".[6] This blockade prevents the influx of sodium ions that is necessary for membrane depolarization. By inhibiting ion conductance, ZTX blocks the initiation and propagation of action potentials, leading to paralysis.[12][13]
Quantitative Analysis of ZTX-AB Interaction with Nav Channels
Zetekitoxin AB is distinguished by its exceptionally high affinity for Nav channels, with inhibitory constants in the picomolar range. This makes it significantly more potent than its parent compound, saxitoxin.
Potency and Isoform Selectivity
The inhibitory effects of ZTX have been quantified on several Nav channel isoforms, demonstrating a degree of selectivity. The half-maximal inhibitory concentration (IC₅₀) values highlight its extraordinary potency.[1][3]
| Channel Isoform | Species | IC₅₀ (pM) | Potency vs. Saxitoxin |
| Brain IIa (rNav1.2a) | Rat | 6.1 | ~160-fold more potent |
| Skeletal Muscle (rNav1.4) | Rat | 65 | ~63-fold more potent |
| Heart (hNav1.5) | Human | 280 | ~580-fold more potent |
Table 1: Inhibitory potency of Zetekitoxin AB on different voltage-gated sodium channel isoforms. Data sourced from Yotsu-Yamashita et al. (2004).[1][3]
In Vivo Toxicity
The high-affinity binding of ZTX to Nav channels translates to extreme toxicity in animal models.
| Toxin | Administration Route | Species | LD₅₀ |
| Zetekitoxin AB | Intraperitoneal (i.p.) | Mouse | 11 µg/kg |
| Zetekitoxin C | Intraperitoneal (i.p.) | Mouse | 80 µg/kg |
Table 2: Acute toxicity of zetekitoxins in mice. Data sourced from Yotsu-Yamashita et al. (2004).[1]
Key Experimental Methodologies
The characterization of zetekitoxin's mechanism of action relies on a combination of sophisticated biochemical and biophysical techniques.
Toxin Isolation and Structural Elucidation
The definitive structure of Zetekitoxin AB was determined from a small sample (approximately 0.3 mg) purified from frog skin extracts collected decades prior.[1][3] The protocol involves:
-
Extraction: Aqueous extraction from the skin of Atelopus zeteki.
-
Purification: Multi-step purification, likely involving techniques such as high-performance liquid chromatography (HPLC) to isolate the active compounds.
-
Structural Analysis: A combination of high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy was used. Specifically, high-resolution electrospray-ionization/time-of-flight (ESI/TOF) mass spectrometry was employed to determine the molecular weight and formula, while detailed 1D and 2D NMR analyses were used to elucidate the complex chemical structure and relative stereochemistry.[1]
Electrophysiological Analysis
The functional effects of ZTX on specific Nav channel isoforms were determined using the two-electrode voltage-clamp (TEVC) technique in Xenopus laevis oocytes. This is a standard and powerful method for studying ion channel pharmacology.
-
Heterologous Expression: Messenger RNA (mRNA) encoding a specific Nav channel α-subunit (e.g., rNav1.2a, hNav1.5) is injected into Xenopus oocytes. The oocytes then translate the mRNA and insert functional channels into their plasma membrane.
-
Voltage Clamp: Two microelectrodes are inserted into the oocyte. One measures the membrane potential, and the other injects current to "clamp" the potential at a desired voltage.
-
Current Measurement: The membrane potential is stepped from a holding potential (e.g., -90 mV) to a depolarized potential (e.g., 0 mV) to activate the sodium channels. The resulting inward flow of Na+ ions is measured as an electrical current.
-
Toxin Application: A baseline current is established. ZTX is then applied to the bath solution at various concentrations.
-
IC₅₀ Determination: The peak sodium current is measured at each toxin concentration. The data are plotted as percent inhibition versus toxin concentration, and a dose-response curve is fitted to determine the IC₅₀ value, which is the concentration of toxin required to inhibit 50% of the sodium current.[1][3]
Radioligand Binding Assays
While specific radioligand binding studies for ZTX have not been detailed in the available literature, this methodology is a gold standard for characterizing toxin-receptor interactions and confirming binding sites.[14][15][16] A competitive binding assay with radiolabeled saxitoxin ([³H]STX) would be the definitive method to confirm ZTX's interaction with neurotoxin site 1.
-
Preparation: A tissue homogenate or cell membrane preparation expressing the Nav channel of interest is prepared.
-
Incubation: The membranes are incubated with a fixed, low concentration of [³H]STX and a range of concentrations of unlabeled ZTX.
-
Separation: After reaching equilibrium, the bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The amount of [³H]STX bound decreases as the concentration of competing ZTX increases. These data are used to calculate the inhibitory constant (Ki) for ZTX, providing a measure of its binding affinity for site 1.
Visualizing the Mechanism and Workflows
Diagrams created with Graphviz help to visualize the complex interactions and processes involved in studying zetekitoxin.
Caption: Zetekitoxin AB binds to Site 1 in the outer pore of the Nav channel, blocking Na+ influx.
Caption: Experimental workflow for the isolation and characterization of Zetekitoxin AB.
Conclusion and Future Directions
Zetekitoxin AB stands out as an ultra-potent, high-affinity blocker of voltage-gated sodium channels. Its mechanism of action, physical occlusion of the ion pore at neurotoxin site 1, is shared with saxitoxin, but its unique chemical structure confers a potency that is orders of magnitude greater for certain Nav isoforms.[1][3] The detailed characterization of ZTX provides researchers with an invaluable molecular probe to investigate the structure and function of sodium channels.
Future research should focus on:
-
Site-Directed Mutagenesis: To identify the specific amino acid residues within the channel's P-loops that account for the exceptionally high-affinity binding of ZTX compared to STX.
-
Synthetic Chemistry: The total synthesis of ZTX remains a significant challenge.[17][18] Achieving this would not only confirm its structure but also open avenues for creating novel analogs.
-
Therapeutic Potential: While its native toxicity precludes direct therapeutic use, the structural motifs responsible for ZTX's high affinity could inform the design of new, highly specific Nav channel blockers for indications such as chronic pain, where targeting specific isoforms is critical.
References
- 1. The structure of zetekitoxin AB, a saxitoxin analog from the Panamanian golden frog Atelopus zeteki: A potent sodium-channel blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zetekitoxin AB - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Voltage-gated sodium channels at 60: structure, function and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Structural Advances in Voltage-Gated Sodium Channels [frontiersin.org]
- 6. Neurotoxins and Their Binding Areas on Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Voltage-gated sodium channel - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Molecular mechanisms of neurotoxin action on voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. From Poison to Promise: The Evolution of Tetrodotoxin and Its Potential as a Therapeutic [mdpi.com]
- 13. Tetrodotoxin: Biotoxin | NIOSH | CDC [cdc.gov]
- 14. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 17. Synthetic studies on the bis-guanidinium toxin zetekitoxin AB | Stanford Digital Repository [purl.stanford.edu]
- 18. waseda.elsevierpure.com [waseda.elsevierpure.com]
A Technical Guide to the Cardiovascular Effects of Atelopidtoxin
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Atelopidtoxins, potent neurotoxins isolated from frogs of the genus Atelopus, exert significant and often life-threatening effects on the cardiovascular system. This technical guide provides an in-depth analysis of the mechanism of action, quantitative physiological effects, and experimental methodologies used to characterize these toxins. By functioning as high-affinity blockers of voltage-gated sodium channels, Atelopidtoxins disrupt normal cardiac electrophysiology, leading to profound hemodynamic consequences. This document synthesizes available data on Atelopidtoxin and its analogues, Zetekitoxin and Tetrodotoxin, to serve as a comprehensive resource for researchers in pharmacology and drug development.
Mechanism of Action
Atelopidtoxins, particularly the well-characterized Zetekitoxin AB, belong to the guanidinium alkaloid class of toxins. Their primary molecular target is the voltage-gated sodium channel (NaV), which is fundamental to the initiation and propagation of action potentials in excitable cells, including cardiomyocytes and neurons.[1][2]
The toxin binds to site 1 of the NaV channel pore, physically occluding the channel and preventing the influx of sodium ions (Na+) into the cell.[3] In cardiac tissue, the NaV1.5 isoform is the predominant channel responsible for the rapid upstroke (Phase 0) of the cardiomyocyte action potential.[4][5] By blocking NaV1.5, this compound directly inhibits myocardial depolarization. This blockade results in several critical downstream effects on cardiac function:
-
Reduced Myocardial Excitability: A higher threshold of stimulation is required to initiate an action potential.
-
Slowing of Conduction Velocity (Negative Dromotropy): The speed at which the electrical impulse travels through the heart's conduction system is decreased.
-
Decreased Myocardial Contractility (Negative Inotropy): The force of contraction is weakened due to altered excitation-contraction coupling.
The following diagram illustrates the molecular mechanism of this compound on a cardiac myocyte.
Caption: this compound blocks the NaV1.5 channel, inhibiting Na+ influx and cardiac action potential.
Quantitative Data: Toxin Potency and Physiological Effects
The potency of this compound and its analogues is exceptionally high, with inhibitory constants in the picomolar to nanomolar range. Due to the scarcity of specific in vivo hemodynamic data for this compound, data from the functionally similar and more extensively studied Tetrodotoxin (TTX) is included for a comprehensive overview of expected cardiovascular responses.
Table 1: Inhibitory Potency of Zetekitoxin AB (this compound)
This table summarizes the half-maximal inhibitory concentrations (IC50) of Zetekitoxin AB on various voltage-gated sodium channel isoforms expressed in Xenopus oocytes.
| Toxin | Channel Isoform | Experimental Model | IC50 (pM) | Reference(s) |
| Zetekitoxin AB | Human Heart (hNaV1.5) | Xenopus Oocytes | 280 | [1][6][7] |
| Zetekitoxin AB | Rat Brain IIa (rNaV1.2) | Xenopus Oocytes | 6.1 | [1][6][7] |
| Zetekitoxin AB | Rat Skeletal Muscle (rNaV1.4) | Xenopus Oocytes | 65 | [1][6][7] |
Table 2: In Vivo Cardiovascular Effects of Tetrodotoxin (TTX)
This table presents data from in vivo studies on mammals, illustrating the typical hemodynamic consequences of systemic NaV channel blockade.
| Species | Dose (per kg) | Route | Effect on Blood Pressure | Effect on Heart Rate | Reference(s) |
| Dog | 5 µg | IV | Rapid fall from 120-150 mmHg to 40-55 mmHg | Initially unchanged | [4] |
| Dog | 9.3 µg (Lethal Dose) | Slow IV | Reduction at apnea | Decline at apnea | [4] |
| Mouse | 75 µg (daily) | Oral | Not specified, but caused death in 2/4 animals | Cardiorespiratory failure | [8] |
| Mouse | 125 µg (daily) | Oral | Not specified, but caused death in 2/5 animals | Sudden cardiorespiratory failure | [8] |
Key Cardiovascular Manifestations
Systemic administration or poisoning with this compound leads to a predictable set of cardiovascular symptoms driven by its potent blockade of NaV channels.
-
Profound Hypotension: This is a primary and immediate effect. It results from a combination of decreased cardiac output (due to negative inotropy and bradycardia) and peripheral vasodilation.[3][4] Vasodilation is largely caused by the blockade of action potential propagation in sympathetic nerve fibers that control vascular tone.[9]
-
Bradycardia: The toxin slows the heart rate by suppressing the automaticity of the sinoatrial (SA) node, where TTX-sensitive NaV channels contribute to diastolic depolarization.[4]
-
Conduction Block and Arrhythmias: By slowing conduction through the atrioventricular (AV) node and His-Purkinje system, the toxin can cause AV blockade, bundle branch block, and other severe conduction disturbances.[4][6] In severe cases, this can degenerate into ventricular fibrillation.[6] Poisoning by NaV channel blockers is known to produce intraventricular conduction defects and ventricular arrhythmias.[10]
Experimental Protocols
Characterizing the cardiovascular effects of a potent toxin like this compound requires specialized in vitro and in vivo methodologies.
Protocol: Electrophysiological Analysis in a Heterologous Expression System
This protocol describes the standard method for determining the inhibitory potency (IC50) of a compound on a specific ion channel isoform. The workflow is based on methodologies used for Zetekitoxin.[1][6]
Caption: Workflow for determining toxin IC50 using Xenopus oocyte expression system.
Methodology Details:
-
cRNA Preparation: The cDNA encoding the human NaV1.5 alpha subunit is linearized and transcribed in vitro to produce capped cRNA.
-
Oocyte Handling: Oocytes are harvested from female Xenopus laevis frogs and defolliculated. Healthy oocytes are selected for injection.
-
Microinjection: A precise volume of cRNA (e.g., 50 nL) is injected into the oocyte cytoplasm using a microinjection pipette.
-
Voltage Clamp Recording: After incubation, an oocyte is placed in a recording chamber perfused with a standard bath solution. Two microelectrodes are inserted to clamp the membrane potential (e.g., at -90 mV) and record the ionic currents elicited by depolarizing voltage steps.
-
Dose-Response Analysis: A stable baseline Na+ current is established. The bath solution is then exchanged with solutions containing known concentrations of this compound. The percentage of current inhibition is plotted against the toxin concentration, and the data is fitted with the Hill equation to determine the IC50 value.
Protocol: In Vivo Hemodynamic Assessment in a Mammalian Model
This protocol provides a generalized framework for assessing the systemic cardiovascular effects of this compound, based on similar in vivo studies with TTX.[4]
-
Animal Preparation: A suitable mammal (e.g., a beagle dog or Sprague-Dawley rat) is anesthetized. The trachea is intubated for artificial respiration if necessary.
-
Catheterization: Catheters are inserted into a femoral artery to monitor systemic arterial blood pressure and into a jugular vein for intravenous administration of the toxin. An ECG is attached to monitor heart rate and rhythm.
-
Baseline Measurement: After a stabilization period, baseline measurements of blood pressure, heart rate, and ECG parameters are recorded continuously.
-
Toxin Administration: A precise, sub-lethal dose of this compound is administered as an intravenous bolus or slow infusion.
-
Data Collection: Hemodynamic parameters are recorded continuously post-administration to capture the onset, magnitude, and duration of the cardiovascular effects.
-
Data Analysis: Changes in mean arterial pressure, heart rate, and ECG intervals (e.g., PR, QRS duration) are quantified and compared to baseline values.
Toxin Classification and Relationships
This compound is part of a larger family of potent guanidinium toxins that share a common mechanism of action. Understanding its relationship to other toxins like Tetrodotoxin and Saxitoxin is crucial for contextualizing its activity.
Caption: this compound is a saxitoxin analog that blocks voltage-gated sodium channels.
References
- 1. The structure of zetekitoxin AB, a saxitoxin analog from the Panamanian golden frog Atelopus zeteki: a potent sodium-channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 3. Tetrodotoxin Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Effects of Tetrodotoxin on the Mammalian Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview of drug‐induced sodium channel blockade and changes in cardiac conduction: Implications for drug safety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The structure of zetekitoxin AB, a saxitoxin analog from the Panamanian golden frog Atelopus zeteki: A potent sodium-channel blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Poisoning by sodium channel blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual Arsenal of Atelopus: An In-depth Guide to the Natural Source and Distribution of Atelopidtoxins
For Researchers, Scientists, and Drug Development Professionals
The vibrant and often diminutive frogs of the genus Atelopus, commonly known as harlequin frogs, possess a sophisticated and potent chemical defense system. These amphibians are living repositories of a complex suite of toxins, collectively termed Atelopidtoxins. This technical guide provides a comprehensive overview of the natural sources, distribution, and underlying molecular mechanisms of these powerful bioactive compounds. The information presented herein is intended to serve as a foundational resource for researchers in toxinology, pharmacology, and drug discovery.
The Two-Fold Nature of Atelopidtoxins: A Tale of Synthesis and Sequestration
Atelopidtoxins are not a single chemical entity but rather a composite of two distinct classes of toxins that differ in their origin, chemical structure, and mode of action. This duality provides Atelopus frogs with a broad-spectrum defense against predation.
-
Guanidinium Alkaloids: A Likely Microbial Inheritance: This group of neurotoxins includes the well-known tetrodotoxin (TTX) and its potent analogs, such as zetekitoxin and chiriquitoxin. There is a growing consensus that these toxins are not produced by the frogs themselves. Instead, they are likely sequestered from the environment, possibly from a diet of alkaloid-containing arthropods, or produced by symbiotic microorganisms residing on the frog's skin or in its gut. The absence of TTX in captive-bred Atelopus varius lends strong support to the theory of an exogenous source for these alkaloids.
-
Bufadienolides: An Endogenous Steroidal Shield: In contrast to the guanidinium alkaloids, bufadienolides are cardiotonic steroids synthesized endogenously by the frogs. These toxins are derived from cholesterol and represent a fascinating example of convergent evolution, as similar compounds are found in certain plants and other toad species. The presence of bufadienolides in captive-reared Atelopus confirms their internal production.
Distribution of Atelopidtoxins: A Species- and Tissue-Specific Landscape
The distribution and concentration of Atelopidtoxins are not uniform across the genus Atelopus, nor are they evenly distributed within an individual frog. The skin, particularly the granular glands dispersed across the dorsal surface, serves as the primary reservoir for these chemical defenses.
Quantitative Distribution of Guanidinium Alkaloids
The following table summarizes available quantitative data on the distribution of tetrodotoxin and its analogs in various Atelopus species. It is important to note that methodologies and reporting units may vary between studies, making direct comparisons challenging.
| Species | Toxin(s) | Tissue | Toxin Concentration/Amount | Reference(s) |
| Atelopus zeteki | Zetekitoxin AB, Zetekitoxin C | Skin | Sufficient to kill 1,200 20g mice per frog | [1] |
| Atelopus varius | Tetrodotoxin | Skin | 0.1 to 1.2 µg per frog skin | [2] |
| Atelopus spumarius | Tetrodotoxin | Skin | Major toxic component | [2] |
| Atelopus spurrelli | Tetrodotoxin | Skin | Minor component | [2] |
| Atelopus ignescens | Tetrodotoxin | Skin | Trace component | [2] |
| Atelopus subornatus | Tetrodotoxin, 4-epitetrodotoxin, 4,9-anhydrotetrodotoxin | Skin (from museum specimens) | Detected by HPLC | [3] |
| Atelopus peruensis | Tetrodotoxin, 4-epitetrodotoxin, 4,9-anhydrotetrodotoxin | Skin (from museum specimens) | Detected by HPLC | [3] |
Quantitative Distribution of Bufadienolides
Data on the specific concentrations of bufadienolides in Atelopus species are less abundant in the literature compared to guanidinium alkaloids. However, their presence has been confirmed in several species.
| Species | Toxin(s) | Tissue | Toxin Concentration/Amount | Reference(s) |
| Atelopus varius | Bufadienolides | Skin | Present | [4] |
| Unspecified Atelopus species | Telocinobufagin, Bufotalin, Marinobufagin, Cinobufagin, Bufalin, Arenobufagin | Not specified | Identified as major and minor components | [5][6] |
Experimental Protocols for Atelopidtoxin Research
The study of Atelopidtoxins requires a multi-step process involving extraction, purification, and analysis. The following sections outline the key methodologies employed in this field.
Toxin Extraction
The choice of extraction solvent is critical and depends on the target toxin class.
-
Guanidinium Alkaloids (e.g., Tetrodotoxin): These water-soluble toxins are typically extracted using a weakly acidic aqueous solution.
-
Tissue Homogenization: Frog skin or other tissues are minced and homogenized in a solution of dilute acetic acid (e.g., 0.05% - 1%).
-
Lixiviation: The homogenate is stirred for several hours to allow the toxins to leach into the acidic solution. This process is often repeated multiple times to maximize yield.
-
Protein Precipitation: The resulting solution is heated (e.g., 70-95°C) to coagulate and precipitate soluble proteins.
-
Centrifugation/Filtration: The mixture is centrifuged or filtered to separate the toxin-containing supernatant from the precipitated proteins and tissue debris.
-
-
Bufadienolides: These less polar compounds are extracted with organic solvents.
-
Solvent Extraction: Tissues are typically soaked and homogenized in methanol or ethanol.
-
Partitioning: The crude extract may be partitioned with a non-polar solvent like cyclohexane to remove lipids, followed by extraction of the bufadienolides into a moderately polar solvent such as ethyl acetate.
-
Evaporation: The organic solvent is removed under reduced pressure to yield the crude bufadienolide extract.
-
Non-Invasive Sampling Techniques
Given the endangered status of many Atelopus species, non-invasive or minimally invasive sampling methods are increasingly important.
-
Transcutaneous Amphibian Stimulator (TAS): This device delivers a mild electrical stimulus to the frog's skin, inducing the release of toxins from the granular glands without harming the animal. The secreted toxins can then be collected from the skin surface.
-
MasSpec Pen: This handheld device allows for the direct and rapid chemical analysis of the frog's skin surface with minimal stress to the animal.
Toxin Purification and Analysis
Crude extracts are complex mixtures that require further purification and analysis to identify and quantify the toxins.
-
Chromatographic Techniques:
-
High-Performance Liquid Chromatography (HPLC): This is a cornerstone technique for both purification and quantification. Reversed-phase columns (e.g., C18) are commonly used. For TTX and its analogs, which lack a strong chromophore, post-column derivatization followed by fluorescence detection (HPLC-FLD) is a sensitive method.
-
Solid-Phase Extraction (SPE): SPE cartridges are used for sample clean-up and pre-concentration of toxins.
-
Hydrophilic Interaction Chromatography (HILIC): This technique can be coupled with reversed-phase chromatography for the effective separation of bufadienolide isomers.
-
-
Mass Spectrometry (MS):
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method is suitable for the analysis of volatile derivatives of the toxins.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS): These powerful techniques provide high sensitivity and specificity for the identification and quantification of toxins based on their mass-to-charge ratio and fragmentation patterns. High-resolution mass spectrometry (HRMS) offers even greater accuracy.
-
Molecular Mechanisms of Atelopidtoxins: Signaling Pathway Disruption
The toxicity of Atelopidtoxins stems from their highly specific interactions with key ion channels and pumps, leading to the disruption of vital physiological processes.
Guanidinium Alkaloids: Potent Blockers of Voltage-Gated Sodium Channels
Tetrodotoxin and its analogs exert their neurotoxic effects by binding to the outer pore of voltage-gated sodium channels (VGSCs) in nerve and muscle cells. This binding physically occludes the channel, preventing the influx of sodium ions that is essential for the generation and propagation of action potentials. The blockage of nerve impulses leads to paralysis and, in high doses, respiratory failure.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. In Silico Analysis of Tetrodotoxin Binding in Voltage-Gated Sodium Ion Channels from Toxin-Resistant Animal Lineages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eco-Metabolomics Applied to the Chemical Ecology of Poison Frogs (Dendrobatoidea) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Revisiting the HPLC-FLD Method to Quantify Paralytic Shellfish Toxins: C3,4 Quantification and the First Steps towards Validation - PMC [pmc.ncbi.nlm.nih.gov]
Atelopidtoxin: A Technical Guide to its LD50 and Toxicological Profile in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atelopidtoxin, now more commonly known as Zetekitoxin, is a potent neurotoxin isolated from the skin of the Panamanian golden frog, Atelopus zeteki. This guide provides a comprehensive overview of the available toxicological data for Zetekitoxin and related guanidinium toxins, with a specific focus on LD50 values and experimental protocols in murine models. Due to the limited availability of in-depth toxicology studies specifically for Zetekitoxin, this document also incorporates data from the well-studied analogous toxins, Tetrodotoxin and Saxitoxin, to provide a broader understanding of the potential toxicological profile. These toxins share a primary mechanism of action, the blockade of voltage-gated sodium channels.
Quantitative Toxicological Data
The acute toxicity of Zetekitoxin and its analogues has been determined in mice, primarily through intraperitoneal administration. For a comparative perspective, LD50 values for Tetrodotoxin and Saxitoxin are also presented across various routes of administration.
| Toxin | Species | Route of Administration | LD50 | Reference |
| Zetekitoxin AB | Mouse | Intraperitoneal (i.p.) | 11 µg/kg | [1] |
| Zetekitoxin C | Mouse | Intraperitoneal (i.p.) | 80 µg/kg | [1] |
| Tetrodotoxin (TTX) | Mouse | Intravenous (i.v.) | 8 µg/kg | [2] |
| Intraperitoneal (i.p.) | 10 µg/kg | [3] | ||
| Oral (p.o.) | 334 µg/kg | [2] | ||
| Saxitoxin (STX) | Mouse | Intravenous (i.v.) | 3.4 µg/kg | [4][5] |
| Intraperitoneal (i.p.) | 10 µg/kg | [4][5] | ||
| Oral (p.o.) | 263 µg/kg | [4][5] |
Toxicological Profile and Mechanism of Action
Zetekitoxin (this compound):
Zetekitoxin is an exceptionally potent blocker of voltage-gated sodium channels, with Zetekitoxin AB being noted as significantly more potent than Saxitoxin.[1][6][7] This blockade of sodium influx into nerve and muscle cells prevents the propagation of action potentials, leading to paralysis. Initial pharmacological studies revealed that Zetekitoxin could induce atrioventricular blockade, arrhythmias, and ventricular fibrillation in cardiac tissue.[1] It also demonstrated an ability to block vasoconstriction in rabbit ear arteries elicited by sympathetic nerve stimulation.[1]
Tetrodotoxin (TTX) and Saxitoxin (STX):
The toxic effects of TTX and STX in mice are well-documented and serve as a relevant proxy for understanding the potential effects of Zetekitoxin.
-
Clinical Signs: Acute exposure in mice to lethal or near-lethal doses of TTX and STX induces a rapid onset of symptoms. These include lethargy, hunched posture, abdominal breathing, limb paralysis, and seizures, ultimately leading to death from respiratory failure.[3][8][9]
-
Neurological Effects: The primary toxic effect is neurotoxicity, resulting from the blockade of neuronal transmission. Studies on sub-lethal doses of TTX have shown a dose-dependent and reversible loss of muscle strength in mice.[10] Chronic low-dose exposure to STX in mice has been shown to cause cognitive deficits and neuronal damage in the hippocampus.[4]
-
Cardiovascular Effects: As with Zetekitoxin, TTX can cause cardiovascular collapse.
-
Gastrointestinal Effects: Macroscopic alterations at the gastrointestinal level, such as dilated stomachs with liquid and gas accumulation, have been observed in mice following oral administration of TTX.[8]
Signaling Pathway of Guanidinium Toxin Action
The primary molecular target of this compound (Zetekitoxin), Tetrodotoxin, and Saxitoxin is the voltage-gated sodium channel (VGSC) on the membrane of excitable cells.
Caption: Mechanism of action of this compound and related toxins.
Experimental Protocols
Detailed experimental protocols for determining the LD50 and assessing the acute toxicology of substances like this compound in mice are outlined in the Organisation for Economic Co-operation and Development (OECD) guidelines. Below are summaries of relevant methodologies.
Acute Oral Toxicity Testing (Based on OECD Guidelines 420, 423, and 425)
These guidelines provide alternatives to the classical LD50 test to reduce the number of animals used.[11][12][13][14][15][16][17]
-
Animals: Healthy, young adult rodents (rats or mice) are used.[13] Typically, females are preferred as they are often slightly more sensitive.[18] Animals are acclimatized to laboratory conditions for at least five days prior to the study.[13]
-
Housing and Feeding: Animals are housed in standard cages with controlled temperature, humidity, and a 12-hour light/dark cycle.[19] Standard laboratory diet and drinking water are provided ad libitum, although animals are fasted overnight before oral administration of the test substance.[19]
-
Dose Administration: The test substance is administered in a single dose by gavage.[18] The volume administered is generally limited to 1 mL/100g of body weight for aqueous solutions.[13]
-
Procedure (Up-and-Down Method - OECD 425): This is a sequential dosing method.[19][20]
-
A single animal is dosed at a level estimated to be near the LD50.
-
If the animal survives, the next animal is dosed at a higher level.
-
If the animal dies, the next animal is dosed at a lower level.
-
This process is continued for a small number of animals, and the LD50 is calculated using the maximum likelihood method.[20]
-
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight.[19] Close observation is required for the first few hours after dosing and then daily for a total of 14 days.[19][20] At the end of the study, a gross necropsy of all animals is performed.[20]
Caption: OECD 425 Up-and-Down Procedure for Acute Oral Toxicity.
Acute Intraperitoneal (i.p.) Toxicity Testing
While OECD guidelines primarily focus on oral, dermal, and inhalation routes, intraperitoneal injection is a common method in toxicological research for determining the potency of substances like Zetekitoxin.[21][22][23]
-
Animals and Housing: Similar to oral toxicity studies, healthy, young adult mice are used and acclimatized.
-
Dose Administration: The test substance, dissolved in a suitable vehicle (e.g., saline), is injected into the peritoneal cavity. The injection volume is typically kept low (e.g., 0.1-0.5 mL) to avoid undue stress on the animal.
-
Procedure:
-
Mice are divided into groups, with each group receiving a different dose of the toxin. A control group receives the vehicle alone.
-
The number of animals per group can vary, but typically ranges from 4 to 10.
-
Animals are closely monitored for the onset of toxic signs and mortality, especially in the first few hours post-injection.
-
The observation period is typically up to 14 days, though for potent, fast-acting neurotoxins, the critical observation period may be shorter.
-
The LD50 is calculated from the dose-response data using statistical methods such as probit analysis.
-
-
Observations: Similar to oral studies, observations include clinical signs of toxicity, body weight changes, and mortality. Gross necropsy is performed on all animals.
Caption: General workflow for an acute intraperitoneal toxicity study.
Conclusion
This compound (Zetekitoxin) is a highly potent neurotoxin with a low intraperitoneal LD50 in mice. Its mechanism of action, shared with Tetrodotoxin and Saxitoxin, involves the blockade of voltage-gated sodium channels, leading to paralysis and, at sufficient doses, death by respiratory failure. While specific, in-depth toxicological studies on Zetekitoxin are limited, the extensive data available for analogous toxins provide a strong basis for understanding its potential toxic effects. The standardized protocols for acute toxicity testing, such as those provided by the OECD, offer a robust framework for further investigation into the toxicology of this and other novel compounds. For drug development professionals, the extreme potency of Zetekitoxin as a sodium channel blocker may warrant investigation into its potential as a pharmacological tool or a starting point for the development of novel therapeutics, with careful consideration of its inherent toxicity.
References
- 1. The structure of zetekitoxin AB, a saxitoxin analog from the Panamanian golden frog Atelopus zeteki: A potent sodium-channel blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrodotoxin - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Effects of long-term low dose saxitoxin exposure on nerve damage in mice | Aging [aging-us.com]
- 5. Saxitoxin - Wikipedia [en.wikipedia.org]
- 6. Zetekitoxin AB - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Acute Oral Toxicity of Tetrodotoxin in Mice: Determination of Lethal Dose 50 (LD50) and No Observed Adverse Effect Level (NOAEL) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acute Toxic Effects of Tetrodotoxin in Mice via Intramuscular Injection and Oral Gavage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acute Toxic Effects of Tetrodotoxin in Mice via Intramuscular Injection and Oral Gavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose | PDF [slideshare.net]
- 12. OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure | PPTX [slideshare.net]
- 13. researchgate.net [researchgate.net]
- 14. nucro-technics.com [nucro-technics.com]
- 15. oecd.org [oecd.org]
- 16. OECD (2002) Test No. 423 Acute Oral ToxicityAcute Toxic Class Method. Oecd Guideline for Testing of Chemicals Section 4, OECD, 1-14. - References - Scientific Research Publishing [scirp.org]
- 17. Acute Toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 18. oecd.org [oecd.org]
- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 20. oecd.org [oecd.org]
- 21. researchgate.net [researchgate.net]
- 22. Preliminary evaluation of intraperitoneal injection in mice as a realistic assessment for microcystin’s toxicological effects in mammals | Risk Assessment Portal | US EPA [assessments.epa.gov]
- 23. researchgate.net [researchgate.net]
Early Pharmacological Investigations of Atelopidtoxin: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atelopidtoxin, a potent neurotoxin isolated from the skin of the Panamanian golden frog, Atelopus zeteki, garnered significant scientific interest following its discovery. Initial research in the late 1960s and 1970s laid the groundwork for understanding its profound physiological effects, long before its complex chemical structure was fully elucidated. This technical guide provides an in-depth review of the early pharmacological studies of this compound, then known as Zetekitoxin. It summarizes key quantitative data, details the experimental methodologies employed, and illustrates the proposed mechanisms of action based on this foundational research.
I. Quantitative Toxicological and Pharmacological Data
Early investigations focused on determining the lethal potency of this compound and its effects on various physiological systems. The toxin was later found to be a mixture of compounds, primarily Zetekitoxin AB (ZTX AB) and the less abundant Zetekitoxin C (ZTX C). The following tables summarize the key quantitative findings from this initial period of research.
| Toxin Component | Animal Model | Route of Administration | LD50 | Reference |
| Zetekitoxin AB | Mouse | Intraperitoneal (i.p.) | 11 µg/kg | [1] |
| Zetekitoxin C | Mouse | Intraperitoneal (i.p.) | 80 µg/kg | [1] |
| This compound (mixture) | Mouse | Not Specified | 16 µg/kg | [2] |
Table 1: Acute Toxicity of this compound and its Components. This table presents the median lethal dose (LD50) values determined in early studies, highlighting the extreme potency of Zetekitoxin AB.
II. Core Experimental Protocols
The pioneering researchers employed a range of in vivo and in vitro preparations to characterize the pharmacological profile of this compound. These foundational experimental designs are detailed below.
A. Toxin Extraction and Purification
The initial step in the pharmacological investigation of this compound was its isolation from the skin of Atelopus zeteki.
-
Extraction: The skin of the frogs was the primary source material.
-
Purification: Early methods for purification involved a series of chromatographic techniques to isolate the active toxic principles. These included gel chromatography and thin-layer chromatography[3].
B. In Vivo Cardiovascular and Systemic Effects
To understand the systemic effects of the toxin, researchers utilized whole animal models.
-
Animal Models: Dogs and rabbits were the primary models for cardiovascular studies[4][5].
-
Administration: The toxin was administered intravenously to observe immediate cardiovascular responses.
-
Parameters Monitored:
-
Blood Pressure: Arterial blood pressure was continuously monitored to detect hypotensive or hypertensive effects.
-
Electrocardiogram (ECG): ECG recordings were used to identify cardiac arrhythmias, such as ventricular fibrillation[3][4].
-
Cardiac Output: In some studies, cardiac output was measured to assess the toxin's effect on heart function[5].
-
-
Observed Effects: The most prominent in vivo effects were profound hypotension and the induction of fatal ventricular fibrillation[3][4].
C. In Vitro Smooth and Cardiac Muscle Preparations
Isolated tissue preparations were crucial for dissecting the direct actions of this compound on specific muscle types, independent of systemic physiological responses.
-
Isolated Heart Preparations: The effects on cardiac muscle were studied using isolated perfused heart preparations to directly measure changes in heart rate and contractility[6][7].
-
Vascular Smooth Muscle: Arterial preparations, such as rabbit aortic strips, were used to assess the direct vasoconstrictor or vasodilator effects of the toxin[6].
-
Intestinal Smooth Muscle: The guinea pig ileum preparation was a common model to test for effects on intestinal smooth muscle contraction[6].
-
Skeletal Muscle: The frog rectus abdominis muscle preparation was utilized to investigate any potential neuromuscular blocking activity[6]. Notably, early studies reported little to no effect on nerve conduction in the frog sciatic nerve, suggesting a primary target other than peripheral nerve axons[5].
III. Early Insights into the Mechanism of Action
Based on the initial experimental findings, early researchers began to formulate hypotheses about the mechanism of action of this compound. The primary focus was on its dramatic cardiovascular effects.
The profound hypotension and cardiac arrhythmias strongly suggested that the cardiovascular system was a primary target. The lack of significant effect on peripheral nerve conduction pointed away from a mechanism similar to that of toxins that block nerve action potentials. The prevailing hypothesis from this early research was that this compound directly affects heart function[8].
Later research, beyond the scope of this early review, definitively identified voltage-gated sodium channels as the molecular target of Zetekitoxins, explaining the observed cardiotoxicity and other physiological effects[1].
IV. Visualizing the Experimental Landscape
The following diagrams, generated using the DOT language, illustrate the workflow of early this compound research and the logical relationships in its initial pharmacological characterization.
V. Conclusion
The early pharmacological research on this compound provided the first critical insights into the potent and deadly nature of this toxin. Through a series of meticulous in vivo and in vitro experiments, pioneering scientists established its profound cardiotoxic effects, characterized by severe hypotension and lethal cardiac arrhythmias. While the precise molecular target remained elusive during this initial phase of investigation, these foundational studies were instrumental in guiding future research that would ultimately identify voltage-gated sodium channels as the site of action. This early work stands as a testament to the power of classical pharmacological methods in unraveling the mechanisms of action of novel natural products.
References
- 1. pnas.org [pnas.org]
- 2. Toxin from skin of frogs of the genus Atelopus: differentiation from Dendrobatid toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound from the Panamanian frog, Atelopus zeteki - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A review of chemical defense in harlequin toads (Bufonidae: Atelopus) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardiovascular effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemistry and pharmacology of skin toxins from the frog Atelopus zeteki (this compound: zetekitoxin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Effects of atriopeptin III on isolated perfused rat heart] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aapspextranet.animalhealthaustralia.com.au [aapspextranet.animalhealthaustralia.com.au]
Initial Characterization of Atelopidtoxins from Atelopus Frog Skin Extracts: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Frogs of the genus Atelopus, particularly the Panamanian golden frog (Atelopus zeteki), produce a class of potent neurotoxins in their skin secretions, originally designated as Atelopidtoxin. Subsequent research has led to the isolation and characterization of the primary active components, Zetekitoxin AB and Zetekitoxin C. These guanidinium alkaloids are analogs of saxitoxin and function as extremely potent blockers of voltage-gated sodium channels.[1][2] Their high affinity and specificity make them valuable pharmacological tools for studying ion channel function and potential lead compounds in drug development. This guide provides a consolidated overview of the initial characterization of these toxins, detailing the experimental protocols for their extraction and purification, summarizing key quantitative data, and illustrating the workflow and mechanism of action.
Quantitative Data Summary
The initial characterization and subsequent purification of toxins from Atelopus zeteki have yielded precise data on their physicochemical and toxicological properties. Zetekitoxin AB, the major toxic component, is distinguished by its exceptionally high potency compared to other known sodium channel blockers.
Table 1: Physicochemical and Toxicological Properties of Zetekitoxins
| Property | Zetekitoxin AB (Major Component) | Zetekitoxin C (Minor Component) | This compound (Initial Concentrate) | Reference |
| Molecular Formula | C₁₆H₂₅N₈O₁₂S | Insufficient quantity for analysis | Mixture | [2],[3] |
| Molecular Weight | ~551.5 g/mol (calculated) | - | - | [2] |
| LD₅₀ (i.p. mouse) | 11 µg/kg | 80 µg/kg | 16 µg/kg | [1],[4] |
| IC₅₀ (Rat Brain Naᵥ1.2) | 6.1 pM | - | - | [2] |
| IC₅₀ (Human Heart Naᵥ1.5) | 280 pM | - | - | [2] |
| IC₅₀ (Rat Muscle Naᵥ1.4) | 65 pM | - | - | [2] |
Table 2: Comparative Potency of Guanidinium Toxins
| Toxin | Source Organism | LD₅₀ (i.p. mouse) | Relative Potency at Rat Brain Naᵥ1.2 (vs. Saxitoxin) | Reference |
| Zetekitoxin AB | Atelopus zeteki (Frog) | 11 µg/kg | ~160x more potent | [1],[2] |
| Saxitoxin (STX) | Dinoflagellates / Shellfish | ~10 µg/kg | 1x (baseline) | [5],[2] |
| Tetrodotoxin (TTX) | Pufferfish, Newts, etc. | ~8-10 µg/kg | Similar potency to STX | [5] |
Experimental Protocols
The isolation of Atelopidtoxins is a multi-step process involving solvent extraction, dialysis, and multiple chromatographic techniques, guided by bioassays to track toxic activity. The following protocols are synthesized from published methodologies.[1][6]
Toxin Extraction and Initial Fractionation
This protocol describes the initial extraction of water-soluble toxins from frog skin tissue.
-
Tissue Preparation: Frog skins (e.g., 50 skins, ~10g wet weight) are stored in methanol at -20°C until processing.[1]
-
Homogenization: The skins are removed from methanol and homogenized in deionized water, followed by a second extraction with 2% aqueous acetic acid.[1]
-
Dialysis: The aqueous homogenate is dialyzed against deionized water using a membrane with a high molecular weight cutoff (e.g., 30,000 Mᵣ) to separate the small molecule toxins from larger proteins and cellular debris.[1][4] The toxin, being dialyzable, is collected in the external water (dialysate).
-
Concentration & Ultrafiltration: The dialysate is concentrated by evaporation under reduced pressure. The concentrated, crude toxin solution is then ultrafiltered through a membrane with a lower molecular weight cutoff (e.g., 10,000 Mᵣ) to further remove any remaining high molecular weight contaminants.[1] The toxin is collected in the filtrate.
Chromatographic Purification
Final purification to isolate Zetekitoxin AB requires sequential chromatographic steps.
-
Ion-Exchange Chromatography:
-
Column: Bio-Rex 70 cation exchange resin.
-
Loading: The ultrafiltered extract is loaded onto the column.
-
Elution: The column is washed, and toxins are eluted using a gradient of increasing acetic acid concentration (e.g., 0.01 M to 1.0 M).[1]
-
Fraction Collection: Fractions are collected and assayed for toxicity (see Protocol 2.3).
-
-
High-Performance Liquid Chromatography (HPLC):
-
Column: Reverse-phase C18 column.[1]
-
Mobile Phase: A gradient of acetonitrile in 0.1% trifluoroacetic acid (TFA) or a similar aqueous buffer system is typically used for separating guanidinium toxins.[7]
-
Detection: Elution is monitored by UV absorbance (e.g., at 214 nm).
-
Fraction Analysis: The most toxic fractions, as identified by bioassay, are collected, lyophilized, and stored at -80°C.[1] Purity is confirmed by analytical HPLC and Thin Layer Chromatography (TLC).[1]
-
Toxicity Bioassay (Mouse LD₅₀)
The mouse bioassay is the functional assay used to guide the purification process and determine potency.[1]
-
Animal Model: Standardized laboratory mice (e.g., Swiss-Webster strain) are used.
-
Dose Preparation: A serial dilution of the purified toxin fraction is prepared in a sterile, buffered saline solution.
-
Administration: A precise volume of each dilution is administered to a group of mice via intraperitoneal (i.p.) injection.
-
Observation: The animals are observed for a defined period (e.g., 60 minutes), and the time to death and symptoms (e.g., paralysis, convulsions) are recorded.[8]
-
LD₅₀ Calculation: The Lethal Dose 50 (LD₅₀) is statistically determined as the dose that causes mortality in 50% of the test animal group within the specified time frame.
Visualizations: Workflows and Mechanisms
Experimental Workflow for this compound Characterization
The overall process from biological sample to characterized molecule involves a logical sequence of extraction, purification, and analysis.
Mechanism of Action: Sodium Channel Blockade
This compound (Zetekitoxin) exerts its potent neurotoxic effect by physically blocking the pore of voltage-gated sodium channels (Naᵥ), which are essential for action potential propagation in excitable cells like neurons.[9][10][11]
Hierarchical Classification of this compound
Zetekitoxin belongs to the guanidinium alkaloid class of toxins, a group that includes several well-known and potent neurotoxins. Its structure is a highly modified analog of saxitoxin.[1][2]
References
- 1. The structure of zetekitoxin AB, a saxitoxin analog from the Panamanian golden frog Atelopus zeteki: A potent sodium-channel blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The structure of zetekitoxin AB, a saxitoxin analog from the Panamanian golden frog Atelopus zeteki: a potent sodium-channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Toxin from skin of frogs of the genus Atelopus: differentiation from Dendrobatid toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A review of chemical defense in harlequin toads (Bufonidae: Atelopus) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fisheries and Aquatic Sciences [e-fas.org]
- 8. researchgate.net [researchgate.net]
- 9. AmphibiaWeb - Atelopus cruciger [amphibiaweb.org]
- 10. Neurotoxins and Their Binding Areas on Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interaction between voltage-gated sodium channels and the neurotoxin, tetrodotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Atelopidtoxins from Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atelopidtoxins are a group of potent neurotoxins originally isolated from the skin of harlequin toads of the genus Atelopus. Subsequent research has revealed that "atelopidtoxin" is a mixture of closely related guanidinium alkaloids, primarily zetekitoxin AB (ZTX AB) and zetekitoxin C (ZTX C)[1]. Zetekitoxins are potent voltage-gated sodium channel blockers, with ZTX AB being significantly more potent than its well-known analog, saxitoxin (STX)[2][3]. The biological source of these toxins is the skin of frogs such as Atelopus zeteki, the Panamanian golden frog[1][2][4].
Due to the limited availability of specific protocols for zetekitoxins, this document provides detailed methodologies for their extraction and purification based on established protocols for the structurally and chemically similar toxins, tetrodotoxin (TTX) and saxitoxin (STX)[1][2]. These protocols are designed to be adapted for the extraction of zetekitoxins from amphibian skin or other biological tissues.
Toxin Characteristics
| Characteristic | Description | References |
| Toxin Class | Guanidinium Alkaloids | [1][2] |
| Primary Components | Zetekitoxin AB (ZTX AB), Zetekitoxin C (ZTX C) | [1] |
| Biological Source | Skin of Atelopus frogs (e.g., Atelopus zeteki) | [1][2][4] |
| Mechanism of Action | Potent voltage-gated sodium channel blocker | [2][3] |
| Solubility | Water-soluble | [1] |
Experimental Protocols
The following protocols are adapted from established methods for saxitoxin and tetrodotoxin and should be optimized for the specific biological matrix and target zetekitoxin.
Protocol 1: Acidic Extraction of Zetekitoxins from Biological Tissue
This protocol describes the initial extraction of water-soluble guanidinium toxins from biological samples.
Materials:
-
Biological tissue (e.g., amphibian skin), frozen
-
1% Acetic Acid (HAc) in deionized water
-
Homogenizer (e.g., bead beater or rotor-stator)
-
Centrifuge and centrifuge tubes
-
Boiling water bath
-
Vortex mixer
Procedure:
-
Weigh the frozen tissue sample. For every 1 gram of tissue, add 3 mL of 1% acetic acid solution[5].
-
Homogenize the tissue in the acetic acid solution until a uniform slurry is obtained.
-
Vortex the homogenate for 30-60 seconds[5].
-
To precipitate proteins, place the sample tubes in a boiling water bath for 5 minutes. Ensure caps are loosened to prevent pressure buildup[5][6].
-
Allow the samples to cool to room temperature.
-
Centrifuge the homogenate at approximately 3,000 x g for 10 minutes to pellet the tissue debris[5].
-
Carefully decant the supernatant, which contains the toxin extract, into a clean tube.
-
For exhaustive extraction, the pellet can be re-extracted by repeating steps 1-7, and the supernatants can be pooled[5].
Protocol 2: Solid-Phase Extraction (SPE) for Clean-up and Concentration
This protocol utilizes cation exchange solid-phase extraction to clean up the crude extract and concentrate the zetekitoxins.
Materials:
-
Crude toxin extract from Protocol 1
-
Cation exchange SPE cartridges (e.g., MCX or SCX type)
-
SPE vacuum manifold
-
Methanol (MeOH)
-
Deionized water
-
5% Ammonium hydroxide in 20% Methanol (Elution Buffer)
-
0.1 M Hydrochloric acid (HCl) (for conditioning)
Procedure:
-
Condition the SPE cartridge: Sequentially pass 5 mL of methanol, followed by 5 mL of deionized water, and finally 5 mL of 0.1 M HCl through the cartridge.
-
Load the sample: Load the crude toxin extract onto the conditioned SPE cartridge. The positively charged guanidinium group of the zetekitoxins will bind to the negatively charged sorbent.
-
Wash the cartridge: Wash the cartridge with 5 mL of deionized water, followed by 5 mL of methanol to remove unbound impurities.
-
Elute the toxins: Elute the bound zetekitoxins by passing 5-10 mL of the elution buffer (5% ammonium hydroxide in 20% methanol) through the cartridge. Collect the eluate.
-
The collected eluate can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of a suitable solvent (e.g., 0.1% acetic acid) for further purification or analysis.
Protocol 3: High-Performance Liquid Chromatography (HPLC) Purification
This protocol describes the final purification of zetekitoxins using HPLC. The parameters provided are based on methods for STX and TTX and will require optimization.
HPLC System and Columns:
-
A preparative or semi-preparative HPLC system with a UV or fluorescence detector.
-
Reversed-phase C18 column or a hydrophilic interaction liquid chromatography (HILIC) column.
Mobile Phase (example for reversed-phase):
-
Mobile Phase A: 0.01 M heptane sodium sulfonate in water, pH adjusted to 5.3[7].
-
Mobile Phase B: Methanol[7].
Procedure:
-
Filter the concentrated extract from Protocol 2 through a 0.22 µm syringe filter.
-
Inject the filtered sample onto the equilibrated HPLC column.
-
Run a gradient elution, for example, starting with 100% Mobile Phase A and gradually increasing the percentage of Mobile Phase B.
-
Monitor the eluent at an appropriate wavelength (e.g., 205 nm for TTX, which can be used as a starting point for ZTX)[7].
-
Collect the fractions corresponding to the peaks of interest.
-
The purity of the collected fractions should be confirmed by analytical HPLC and mass spectrometry.
Quantitative Data from Analogous Toxin Purifications
The following table summarizes quantitative parameters from published protocols for tetrodotoxin and saxitoxin, which can serve as a baseline for developing and validating protocols for zetekitoxins.
| Parameter | Tetrodotoxin (TTX) | Saxitoxin (STX) | Reference |
| Extraction Solvent | 1% Acetic Acid | 0.1 M HCl or 1% Acetic Acid | [5][6] |
| SPE Column Type | Cation Exchange (MCX) | Cation Exchange (SCX) | [8][9] |
| HPLC Column | ODS (C18), 4.6 x 250 mm, 5 µm | Reversed-phase Zorbax ODS | [7] |
| HPLC Mobile Phase | 0.01 M heptane sodium sulfonate (pH 5.3) / Methanol | 0.1 M ammonium formate / Acetonitrile | [7] |
| HPLC Flow Rate | 1.5 mL/min | Not specified | [7] |
| HPLC Detection | UV at 205 nm | Fluorescence (Ex: 340 nm, Em: 390 nm) with post-column derivatization | [7] |
Visualizations
Experimental Workflow
Caption: Workflow for Zetekitoxin Extraction and Purification.
Signaling Pathway: Mechanism of Action
Caption: Zetekitoxin blocks sodium channels, inhibiting action potentials.
References
- 1. A review of chemical defense in harlequin toads (Bufonidae: Atelopus) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Zetekitoxin AB - Wikipedia [en.wikipedia.org]
- 4. Toxin from skin of frogs of the genus Atelopus: differentiation from Dendrobatid toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Recovery of tetrodotoxin from pufferfish viscera extract by amine-functionalized magnetic nanocomposites - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02166A [pubs.rsc.org]
- 7. US6552191B1 - Method of extracting tetrodotoxin - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Analytical Method Optimization of Tetrodotoxin and Its Contamination in Gastropods - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection and Quantification of Atelopidtoxin
Introduction
Atelopidtoxins, such as the potent neurotoxin zetekitoxin, are found in the skin of frogs from the Atelopus genus. These toxins are of significant interest to researchers in toxicology, pharmacology, and drug development due to their potent biological activity. The detection and quantification of Atelopidtoxins in biological and environmental samples are crucial for research and safety assessment. However, validated and standardized analytical methods for Atelopidtoxins are not widely documented. This document provides detailed application notes and protocols for the detection and quantification of Atelopidtoxins, leveraging established methodologies for other potent, low-molecular-weight toxins, particularly marine biotoxins like tetrodotoxin, which share some structural and functional similarities.
The following sections detail protocols for High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) for sensitive and specific quantification, Enzyme-Linked Immunosorbent Assay (ELISA) for rapid screening, and a brief overview of spectroscopic methods for preliminary analysis.
Application Note 1: Quantitative Analysis of Atelopidtoxin using HPLC-MS/MS
High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS) is a powerful analytical technique that offers high sensitivity and selectivity, making it the gold standard for the quantification of trace levels of toxins in complex matrices.[1][2][3] This method allows for the separation of the analyte from matrix components followed by its unambiguous identification and quantification based on its mass-to-charge ratio and fragmentation pattern.
Experimental Protocol: Sample Preparation (Solid-Phase Extraction)
Effective sample preparation is critical to remove interfering substances and concentrate the analyte. A generic protocol for solid-phase extraction (SPE) for this compound from a biological matrix (e.g., tissue homogenate, plasma) is provided below. This protocol may require optimization depending on the specific matrix.
-
Sample Homogenization: Homogenize 1 g of tissue sample in 5 mL of 1% acetic acid in methanol/water (1:1, v/v).
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Collect the supernatant for SPE cleanup.
-
SPE Cartridge Conditioning: Condition a cation exchange SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of deionized water followed by 5 mL of methanol to remove interfering substances.
-
Elution: Elute the this compound with 5 mL of 2% formic acid in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the initial mobile phase for HPLC-MS/MS analysis.
Experimental Protocol: HPLC-MS/MS Analysis
The following are typical starting conditions for the analysis of a small-molecule toxin. Method development and validation are required.
-
Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[4]
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient: 5% B for 1 min, ramp to 95% B over 8 min, hold for 2 min, return to 5% B and re-equilibrate for 4 min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
Precursor and Product Ions: These would need to be determined by infusing a pure standard of this compound. For a hypothetical molecule, one would select the protonated molecular ion [M+H]+ as the precursor and 2-3 of its most stable fragment ions as product ions.
-
Collision Energy and other parameters: Optimize for the specific MRM transitions.
-
Data Presentation: Quantitative Parameters
The following table summarizes the typical performance characteristics expected from a validated HPLC-MS/MS method for a small-molecule toxin.[5][6]
| Parameter | Typical Value | Description |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/kg | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | 0.5 - 5.0 µg/kg | The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy. |
| Linearity (r²) | > 0.99 | The correlation coefficient of the calibration curve, indicating the linearity of the response over a given concentration range. |
| Recovery (%) | 80 - 110% | The percentage of the true amount of analyte that is detected by the analytical method. |
| Precision (RSD%) | < 15% | The relative standard deviation, indicating the closeness of repeated measurements. |
Workflow Diagram: HPLC-MS/MS Analysis
Caption: Workflow for this compound quantification by HPLC-MS/MS.
Application Note 2: Screening of this compound with Competitive ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a high-throughput and cost-effective method suitable for screening a large number of samples for the presence of a specific analyte.[1] A competitive ELISA format is typically used for the detection of small molecules like this compound. This method relies on the development of a specific antibody that recognizes the toxin.
Principle of Competitive ELISA
In a competitive ELISA, a known amount of this compound-conjugate is coated onto the wells of a microtiter plate. The sample (potentially containing the free toxin) is pre-incubated with a limited amount of a specific primary antibody. This mixture is then added to the coated wells. The free toxin in the sample competes with the coated toxin-conjugate for binding to the antibody. A secondary antibody conjugated to an enzyme is then added, which binds to the primary antibody. Finally, a substrate is added that produces a colored product. The signal intensity is inversely proportional to the concentration of this compound in the sample.
Experimental Protocol: Competitive ELISA
This protocol assumes the availability of a specific monoclonal or polyclonal antibody to this compound.
-
Coating: Coat a 96-well microtiter plate with an this compound-protein conjugate (e.g., this compound-BSA) in coating buffer overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Competition: In a separate plate or tubes, add 50 µL of standards or samples and 50 µL of the primary anti-Atelopidtoxin antibody. Incubate for 1 hour at room temperature.
-
Incubation: Transfer 100 µL of the pre-incubated mixture from the previous step to the coated and blocked plate. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody: Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG) and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Addition: Add 100 µL of the enzyme substrate (e.g., TMB) and incubate in the dark for 15-30 minutes.
-
Stopping Reaction: Stop the reaction by adding 50 µL of a stop solution (e.g., 2 M H₂SO₄).
-
Reading: Read the absorbance at 450 nm using a microplate reader.
Data Presentation: ELISA Performance Characteristics
The following table shows typical performance characteristics for a competitive ELISA for a small-molecule toxin.[7][8]
| Parameter | Typical Value | Description |
| Detection Range | 0.1 - 10 ng/mL | The range of concentrations over which the assay is quantitative. |
| Sensitivity (IC₅₀) | 0.5 - 2.0 ng/mL | The concentration of analyte that causes 50% inhibition of antibody binding. |
| Cross-reactivity | < 1% with analogs | The degree to which the antibody binds to molecules other than the target analyte. |
| Precision (CV%) | < 10% (intra-assay), < 15% (inter-assay) | The coefficient of variation for measurements within the same assay and between different assays. |
Workflow Diagram: Competitive ELISA
Caption: Workflow for a competitive ELISA for this compound screening.
Application Note 3: Spectroscopic Methods for Preliminary Analysis
Spectroscopic techniques such as UV-Visible and Fluorescence spectroscopy can be used for the preliminary analysis or quantification of purified this compound, provided the molecule possesses a suitable chromophore or fluorophore.[1][9] These methods are generally less specific than mass spectrometry and are susceptible to interference from other compounds in the sample matrix.
Protocol Considerations
-
UV-Visible Spectroscopy:
-
Principle: Measures the absorbance of light by the analyte at a specific wavelength. The concentration is determined using the Beer-Lambert law.
-
Procedure: A purified sample of this compound is dissolved in a suitable solvent (e.g., ethanol or water) in a quartz cuvette. An absorption spectrum is recorded to determine the wavelength of maximum absorbance (λmax). A calibration curve is then generated by measuring the absorbance of a series of standards at λmax.
-
Limitations: Low specificity; any compound absorbing at the same wavelength will interfere.
-
-
Fluorescence Spectroscopy:
-
Principle: Measures the fluorescence emission of a molecule after excitation at a specific wavelength. This method is generally more sensitive and specific than UV-Vis absorption spectroscopy.
-
Procedure: Similar to UV-Vis, but both an excitation and an emission wavelength are used. If the native toxin is not fluorescent, derivatization with a fluorescent tag may be necessary.
-
Limitations: Not all molecules are fluorescent. Derivatization adds complexity and potential for variability.
-
Signaling Pathway of a Potent Neurotoxin
Atelopidtoxins are known to be potent neurotoxins. While the specific mechanism of this compound is not extensively detailed in readily available literature, many potent amphibian and marine neurotoxins (like tetrodotoxin and saxitoxin) act by blocking voltage-gated sodium channels in nerve and muscle cells. This blockage prevents the influx of sodium ions necessary for the generation and propagation of action potentials, leading to paralysis.
Caption: Proposed mechanism of this compound neurotoxicity via sodium channel blockade.
References
- 1. Recent Advances in the Detection of Food Toxins Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. mdpi.com [mdpi.com]
- 4. agilent.com [agilent.com]
- 5. An HPLC-MS/MS Method Using a Multitoxin Clean up Column for Analysis of Seven Mycotoxins in Aquafeeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analytical Method Optimization of Tetrodotoxin and Its Contamination in Gastropods [mdpi.com]
- 7. Discover AgraQuant® T-2 Toxin ELISA test at Romer Labs [romerlabs.com]
- 8. biocompare.com [biocompare.com]
- 9. azooptics.com [azooptics.com]
Application Note: HPLC-Based Separation of Atelopidtoxin and its Analogues for Research and Drug Development
Introduction
Atelopidtoxins, such as Zetekitoxin AB, are potent guanidinium neurotoxins naturally found in the skin of frogs from the Atelopus genus.[1] Structurally analogous to saxitoxin, these toxins are powerful sodium channel blockers, making them of significant interest in neurobiological research and as potential leads for drug development.[1] The effective separation and quantification of Atelopidtoxin and its analogues are crucial for toxicological studies, pharmacological characterization, and quality control in drug discovery pipelines. This application note provides detailed protocols for the separation of this compound and its analogues using High-Performance Liquid Chromatography (HPLC), drawing upon established methods for similar marine and amphibian toxins like saxitoxin and tetrodotoxin.
Due to the limited availability of specific published HPLC methods for this compound, the following protocols are adapted from validated methods for structurally related guanidinium toxins. These methods provide a strong starting point for researchers to develop and validate their own specific analytical procedures.
Physicochemical Properties of this compound (Zetekitoxin AB)
A thorough understanding of the analyte's properties is fundamental to developing a robust separation method.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₅N₈O₁₂S | [1] |
| Molecular Weight | 552.5 g/mol | [2] |
| Class | Guanidinium Toxin, Saxitoxin analogue | [1] |
| Key Structural Moieties | Guanidinium group, 1,2-oxazolidine ring-fused lactam, sulfate ester, N-hydroxycarbamate moiety | [1] |
Recommended HPLC Methodologies
Two primary HPLC-based approaches are recommended for the separation of this compound and its analogues: Reversed-Phase HPLC with Post-Column Derivatization and Fluorescence Detection, and Hydrophilic Interaction Liquid Chromatography with Mass Spectrometric Detection.
Method 1: Reversed-Phase HPLC with Post-Column Oxidation and Fluorescence Detection (HPLC-PCOX-FLD)
This method is widely used for the analysis of paralytic shellfish toxins (PSTs), including saxitoxin and its analogues, and is adaptable for this compound. The principle involves separating the toxins on a reversed-phase column followed by online post-column oxidation to convert the non-fluorescent guanidinium toxins into fluorescent derivatives that can be sensitively detected.[3][4]
Experimental Protocol:
2.1.1. Sample Preparation (from biological tissue):
-
Homogenize 1 gram of tissue with 1 mL of 0.1 M HCl.
-
Heat the homogenate in a boiling water bath for 5 minutes.
-
Cool the sample to room temperature and centrifuge at 4,500 x g for 10 minutes.
-
Collect the supernatant and adjust the pH to 3.5 with 0.1 M NaOH.
-
Filter the extract through a 0.22 µm syringe filter prior to injection.
-
For complex matrices, a solid-phase extraction (SPE) cleanup using a C18 cartridge may be necessary to remove interferences.[5]
2.1.2. HPLC Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Quaternary pump, autosampler, column oven, post-column derivatization unit, fluorescence detector |
| Column | Reversed-phase C8 or C18 (e.g., 250 x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1 M Ammonium Formate, pH 6.0 |
| Mobile Phase B | 0.1 M Ammonium Formate in 5% Acetonitrile, pH 6.0 |
| Gradient Program | Isocratic or gradient elution may be optimized. A starting point is 100% Mobile Phase A for 10 min, followed by a linear gradient to 100% Mobile Phase B over 15 min. |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
2.1.3. Post-Column Derivatization:
| Parameter | Specification |
| Oxidizing Reagent | 10 mM Periodic Acid in 50 mM Potassium Phosphate buffer, pH 9.0 |
| Acidifying Reagent | 0.5 M Acetic Acid |
| Reagent Flow Rate | 0.4 mL/min |
| Reaction Coil Temperature | 65°C |
2.1.4. Fluorescence Detection:
| Parameter | Wavelength |
| Excitation | 340 nm |
| Emission | 395 nm |
Workflow Diagram:
References
- 1. The structure of zetekitoxin AB, a saxitoxin analog from the Panamanian golden frog Atelopus zeteki: A potent sodium-channel blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C16H24N8O12S | CID 76853098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Revisiting the HPLC-FLD Method to Quantify Paralytic Shellfish Toxins: C3,4 Quantification and the First Steps towards Validation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Structural Analysis of Atelopidtoxin using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atelopidtoxins, such as the potent neurotoxin zetekitoxin AB, are a group of guanidinium alkaloids isolated from the skin of Panamanian golden frogs of the genus Atelopus.[1] These toxins are analogs of saxitoxin and act as highly potent blockers of voltage-gated sodium channels, making them of significant interest for neurobiological research and drug development.[1][2] The complex structure of these molecules necessitates advanced analytical techniques for their characterization. This document provides detailed application notes and protocols for the structural analysis of Atelopidtoxins using modern mass spectrometry techniques.
Physicochemical Properties and Mass Spectrometry Data of Zetekitoxin AB
Zetekitoxin AB, a representative Atelopidtoxin, possesses a unique structure characterized by a 1,2-oxazolidine ring-fused lactam, a sulfate ester, and an N-hydroxycarbamate moiety.[1][2] High-resolution mass spectrometry is crucial for confirming its elemental composition.
| Parameter | Value | Reference |
| Molecular Formula | C₁₆H₂₅N₈O₁₂S | [1] |
| Monoisotopic Mass | 552.1234 Da | [3] |
| [M+H]⁺ (observed) | 553.1326 m/z | [4] |
| [M-H]⁻ (observed) | 551 m/z | [4] |
| Prominent Fragment Ion [M-SO₃+H]⁺ | 473.1725 m/z | [4] |
Experimental Protocols
Sample Preparation from Amphibian Skin Secretions
This protocol is adapted from methods used for the extraction of toxins from amphibian skin.[3][5]
Materials:
-
Amphibian skin secretion sample
-
Methanol
-
Deionized water
-
0.1% Formic acid in water (Solvent A)
-
0.1% Formic acid in acetonitrile (Solvent B)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
Procedure:
-
Extraction:
-
Lyophilize the crude skin secretion.
-
Reconstitute a known amount of the lyophilized material in 1 mL of 50% methanol in deionized water.
-
Vortex the sample for 2 minutes to ensure thorough mixing.
-
Centrifuge the sample at 10,000 x g for 10 minutes to pellet any particulate matter.
-
Carefully collect the supernatant.
-
-
Solid Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of deionized water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of deionized water to remove salts and other highly polar impurities.
-
Elute the toxins with 2 mL of 80% methanol in water.
-
Dry the eluate under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 200 µL) of Solvent A for LC-MS analysis.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
This protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for the separation of polar guanidinium toxins.[2]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
LC Parameters:
-
Column: HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)
-
Solvent A: 10 mM Ammonium formate and 0.1% formic acid in 95:5 water:acetonitrile
-
Solvent B: 10 mM Ammonium formate and 0.1% formic acid in 5:95 water:acetonitrile
-
Gradient:
-
0-1 min: 95% B
-
1-8 min: Linear gradient from 95% to 50% B
-
8-9 min: Hold at 50% B
-
9-9.1 min: Return to 95% B
-
9.1-12 min: Column re-equilibration at 95% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
MS Parameters:
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Mass Range: m/z 100-1000
-
Acquisition Mode: Full scan MS and data-dependent MS/MS (TopN, where N=3)
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
Collision-Induced Dissociation (CID) is employed to fragment the precursor ion of this compound to obtain structural information.
MS/MS Parameters:
-
Precursor Ion Selection: Isolate the [M+H]⁺ ion of this compound (m/z 553.13).
-
Collision Gas: Argon
-
Collision Energy: Ramped collision energy (e.g., 20-40 eV) should be optimized to achieve a rich fragmentation spectrum.
-
Fragment Ion Scan Range: m/z 50-600
Data Analysis and Interpretation
The structural elucidation of this compound relies on the accurate mass measurement of the parent ion and its fragment ions.
High-Resolution Mass Spectrometry (HRMS)
The high-resolution full scan mass spectrum will provide the accurate mass of the protonated molecule [M+H]⁺. This allows for the determination of the elemental composition with high confidence. For zetekitoxin AB, the observed m/z of 553.1326 corresponds to the molecular formula C₁₆H₂₅N₈O₁₂S.[4]
Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis
The MS/MS spectrum will reveal characteristic fragmentation patterns. Based on the known structure of zetekitoxin AB and the fragmentation of other saxitoxin analogs, the following key fragmentations are expected:
-
Loss of the Sulfate Group: A prominent neutral loss of SO₃ (80 Da) is a key diagnostic feature for sulfated analogs, resulting in a fragment at m/z 473.17.[4]
-
Guanidinium Group Fragmentations: The two guanidinium moieties are prone to fragmentation, leading to neutral losses of water (H₂O), ammonia (NH₃), and isocyanic acid (HNCO).
-
Side Chain Fragmentation: Cleavage of the side chain attached to the core structure will also produce characteristic fragment ions.
Table of Expected Fragment Ions for Zetekitoxin AB ([M+H]⁺ = 553.13):
| m/z (calculated) | Proposed Fragment | Description |
| 473.17 | [M+H - SO₃]⁺ | Loss of the sulfate group |
| 535.12 | [M+H - H₂O]⁺ | Loss of a water molecule |
| 517.11 | [M+H - 2H₂O]⁺ | Loss of two water molecules |
| 455.16 | [M+H - SO₃ - H₂O]⁺ | Sequential loss of sulfate and water |
| 428.15 | [M+H - SO₃ - HNCO]⁺ | Loss of sulfate and isocyanic acid from a guanidinium group |
Visualizations
Caption: Experimental workflow for this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. shimadzu.com [shimadzu.com]
- 3. Cleavage of Peptides from Amphibian Skin Revealed by Combining Analysis of Gland Secretion and in Situ MALDI Imaging Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The structure of zetekitoxin AB, a saxitoxin analog from the Panamanian golden frog Atelopus zeteki: A potent sodium-channel blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Developing a Bioassay for Atelopidtoxin Activity Measurement
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atelopidtoxins, such as the potent Zetekitoxin AB, are a class of guanidinium neurotoxins isolated from the skin of frogs belonging to the Atelopus genus.[1] These toxins are highly potent and specific blockers of voltage-gated sodium channels (VGSCs), which are critical for the initiation and propagation of action potentials in excitable cells like neurons and muscle cells.[1][2][3] The guanidinium group plays a crucial role in blocking these channels.[4][5] Due to their potent biological activity, there is a significant need for a reliable and quantitative method to measure Atelopidtoxin activity for applications in toxicology, pharmacology, and drug discovery.
This document provides detailed application notes and experimental protocols for a cell-based bioassay to determine the activity of Atelopidtoxins. The described assay is based on the principle of protecting cultured cells from induced cytotoxicity mediated by the influx of sodium ions.
Principle of the Bioassay
The bioassay utilizes a neuroblastoma cell line that expresses a high density of voltage-gated sodium channels. In the assay, the cells are treated with a combination of veratridine and ouabain. Veratridine, a sodium channel activator, forces the channels to remain open, leading to a massive influx of Na+ ions. Ouabain, a Na+/K+-ATPase inhibitor, prevents the cells from pumping out the excess Na+. This uncontrolled sodium influx disrupts the cellular ionic balance, leading to cell swelling and eventual lysis.[6]
This compound, as a VGSC blocker, will antagonize the effect of veratridine, preventing the influx of sodium and thereby protecting the cells from cytotoxicity. The degree of cell survival is directly proportional to the concentration and activity of the this compound present in the sample. Cell viability can be quantified using various methods, such as the MTT assay or by staining with crystal violet.
Signaling Pathway of this compound Action
Caption: Mechanism of this compound in the cell-based bioassay.
Experimental Protocols
Materials and Reagents
-
Cell Line: Mouse neuroblastoma cell line (e.g., Neuro-2a), known to express voltage-gated sodium channels.
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological salt solution.
-
This compound Standard: A purified and quantified stock solution of this compound.
-
Veratridine: Stock solution in ethanol or DMSO.
-
Ouabain: Stock solution in water or DMSO.
-
MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization Buffer: 10% SDS in 0.01 M HCl or DMSO.
-
96-well cell culture plates.
-
Multi-channel pipette and sterile tips.
-
Microplate reader.
Cell Culture
-
Culture Neuro-2a cells in T-75 flasks with DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture the cells every 2-3 days to maintain logarithmic growth.
-
For the assay, detach the cells using trypsin-EDTA, resuspend in fresh medium, and count using a hemocytometer.
Experimental Workflow
Caption: Step-by-step workflow for the this compound bioassay.
Assay Protocol
-
Cell Seeding: Seed Neuro-2a cells into a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Preparation of Toxin Dilutions: Prepare serial dilutions of the this compound standard and the unknown samples in the assay buffer.
-
Cell Treatment: After 24 hours, gently remove the culture medium from the wells and wash once with 100 µL of assay buffer. Add 50 µL of the prepared toxin dilutions to the respective wells. Include wells with assay buffer only as a negative control (maximum cytotoxicity) and wells with a high concentration of a known VGSC blocker like Tetrodotoxin as a positive control (maximum protection).
-
Pre-incubation: Incubate the plate for 30 minutes at 37°C.
-
Induction of Cytotoxicity: Prepare a working solution of veratridine and ouabain in the assay buffer. Add 50 µL of this solution to each well (except for the untreated cell control wells). The final concentration of veratridine and ouabain will need to be optimized, but a starting point could be 100 µM and 50 µM, respectively.
-
Incubation: Incubate the plate for 4-6 hours at 37°C.
-
MTT Assay:
-
Add 20 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Presentation and Analysis
The raw absorbance data should be processed to calculate the percentage of cell viability for each toxin concentration.
Formula for % Cell Viability:
Where:
-
Abs_sample: Absorbance of the well with the toxin sample.
-
Abs_min: Average absorbance of the wells with veratridine/ouabain only (minimum viability).
-
Abs_max: Average absorbance of the untreated cell control wells (maximum viability).
The results can be summarized in the following table format:
| This compound Conc. (nM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Min Viability) | 0.152 | 0.015 | 0 |
| 0.1 | 0.235 | 0.021 | 10.3 |
| 1 | 0.488 | 0.035 | 41.6 |
| 10 | 0.891 | 0.042 | 91.5 |
| 100 | 0.956 | 0.038 | 99.5 |
| Untreated (Max Viability) | 0.965 | 0.045 | 100 |
Note: The data in the table is for illustrative purposes only.
A dose-response curve can be generated by plotting the % cell viability against the logarithm of the this compound concentration. The IC50 value (the concentration of toxin that inhibits 50% of the veratridine/ouabain-induced cytotoxicity) can then be determined from this curve using non-linear regression analysis.
Logical Relationship for Data Analysis
References
- 1. pnas.org [pnas.org]
- 2. Guanidinium Toxins and Their Interactions with Voltage-Gated Sodium Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Voltage-gated sodium channel - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Tetrodotoxin and the state-of-the-art progress of its associated analytical methods [frontiersin.org]
- 5. The active guanidinium group of saxitoxin and neosaxitoxin identified by the effects of pH on their activities on squid axon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Paralytic shellfish poison (saxitoxin family) bioassays: automated endpoint determination and standardization of the in vitro tissue culture bioassay, and comparison with the standard mouse bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
Using Atelopidtoxin as a Pharmacological Tool to Study Sodium Channels: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atelopidtoxin, also known as Zetekitoxin AB, is a potent neurotoxin isolated from the skin of the Panamanian golden frog, Atelopus zeteki.[1][2] It is a guanidinium alkaloid structurally related to saxitoxin and acts as a highly potent and selective blocker of voltage-gated sodium channels (NaVs).[1][2][3] These channels are crucial for the initiation and propagation of action potentials in excitable cells, making them important targets for drug discovery in areas such as pain, epilepsy, and cardiac arrhythmias.[4][5] The high affinity and selectivity of this compound for sodium channels make it an invaluable pharmacological tool for researchers studying the structure, function, and pharmacology of these ion channels.
This document provides detailed application notes and protocols for utilizing this compound in the laboratory to characterize sodium channels.
Data Presentation
The following table summarizes the inhibitory potency of this compound (Zetekitoxin AB) on different voltage-gated sodium channel isoforms. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the toxin required to block 50% of the sodium current. For comparison, the IC50 values for Saxitoxin (STX), a well-characterized sodium channel blocker, are also included.
| Toxin | Sodium Channel Isoform | Expression System | IC50 (nM) | Reference |
| This compound (Zetekitoxin AB) | Human Heart (NaV1.5) | Xenopus oocytes | 0.280 ± 0.03 | [1][2] |
| This compound (Zetekitoxin AB) | Rat Brain IIa (NaV1.2) | Xenopus oocytes | 0.0061 ± 0.0004 | [1][2] |
| This compound (Zetekitoxin AB) | Rat Skeletal Muscle (NaV1.4) | Xenopus oocytes | 0.065 ± 0.01 | [1][2] |
| Saxitoxin (STX) | Human Heart (NaV1.5) | Xenopus oocytes | 160 ± 14 | [1] |
| Saxitoxin (STX) | Rat Brain IIa (NaV1.2) | Xenopus oocytes | 0.97 ± 0.01 | [1] |
| Saxitoxin (STX) | Rat Skeletal Muscle (NaV1.4) | Xenopus oocytes | 4.1 ± 0.5 | [1] |
Mechanism of Action
This compound, like saxitoxin, is a pore blocker of voltage-gated sodium channels.[3] It binds to site 1 of the sodium channel alpha subunit, which is located at the outer vestibule of the channel pore. This binding physically occludes the pore, thereby preventing the influx of sodium ions and blocking the generation and propagation of action potentials.[6] The interaction is thought to be voltage-dependent, with the toxin binding more tightly to the channel in the resting state.[7][8]
While the primary mechanism is pore blockage, the specific effects of this compound on the gating kinetics of sodium channels (e.g., activation, inactivation, and recovery from inactivation) have not been extensively characterized. Further research is needed to elucidate these more subtle modulatory effects.
Experimental Protocols
Here, we provide detailed protocols for two key experiments to characterize the interaction of this compound with voltage-gated sodium channels: Two-Electrode Voltage Clamp (TEVC) electrophysiology and Radioligand Binding Assay.
Protocol 1: Electrophysiological Characterization using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol is designed to measure the inhibitory effect of this compound on specific sodium channel isoforms expressed in Xenopus laevis oocytes.
Materials:
-
Xenopus laevis oocytes expressing the desired sodium channel isoform
-
Two-Electrode Voltage Clamp (TEVC) setup (amplifier, headstages, micromanipulators, data acquisition system)
-
Glass microelectrodes (0.5-2 MΩ resistance when filled with 3 M KCl)
-
Recording chamber
-
Perfusion system
-
Recording solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5
-
This compound stock solution (in water or appropriate buffer)
-
3 M KCl solution for filling electrodes
Procedure:
-
Oocyte Preparation:
-
Surgically remove oocytes from a mature female Xenopus laevis.
-
Treat with collagenase to defolliculate the oocytes.
-
Inject oocytes with cRNA encoding the desired sodium channel α and β subunits.
-
Incubate the injected oocytes for 2-5 days at 18°C in ND96 solution supplemented with antibiotics.
-
-
TEVC Setup and Electrode Preparation:
-
Pull glass microelectrodes to a resistance of 0.5-2 MΩ.
-
Fill the electrodes with 3 M KCl solution, ensuring no air bubbles are trapped.
-
Mount the electrodes onto the headstages of the TEVC amplifier.
-
Place the oocyte in the recording chamber and perfuse with ND96 solution.
-
-
Electrophysiological Recording:
-
Carefully impale the oocyte with both the voltage-sensing and current-injecting electrodes.
-
Clamp the oocyte membrane potential at a holding potential of -80 mV to -100 mV.
-
Apply a series of depolarizing voltage steps to elicit sodium currents. A typical protocol would be to step from the holding potential to various potentials between -80 mV and +40 mV in 10 mV increments for 50-100 ms.
-
Record the resulting sodium currents.
-
-
This compound Application and Data Acquisition:
-
Establish a stable baseline recording of sodium currents in the absence of the toxin.
-
Perfuse the recording chamber with ND96 solution containing a known concentration of this compound.
-
Allow the toxin to equilibrate and reach a steady-state block of the sodium current.
-
Record the sodium currents in the presence of the toxin using the same voltage protocol.
-
To determine the IC50, repeat the experiment with a range of this compound concentrations.
-
-
Data Analysis:
-
Measure the peak inward sodium current at each voltage step in the absence and presence of different concentrations of this compound.
-
Calculate the percentage of current inhibition for each concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a Hill equation to determine the IC50 value.
-
Proposed Experiments to Investigate Effects on Gating Kinetics:
-
Activation: To assess the effect on channel activation, construct conductance-voltage (G-V) curves by calculating the conductance at each voltage step (G = I / (V - Vrev), where I is the peak current, V is the test potential, and Vrev is the reversal potential for sodium). Compare the G-V curves in the absence and presence of this compound. A shift in the half-activation potential (V1/2) would indicate modulation of activation.
-
Steady-State Inactivation: To examine the effect on steady-state inactivation, use a prepulse protocol. From a holding potential of -100 mV, apply a series of 500 ms prepulses to various potentials (e.g., -120 mV to 0 mV) followed by a test pulse to elicit a sodium current. Plot the normalized peak current against the prepulse potential to generate the steady-state inactivation curve. A shift in the half-inactivation potential (V1/2) would suggest an effect on inactivation.[5][9][10]
-
Recovery from Inactivation: To measure the rate of recovery from inactivation, use a two-pulse protocol. A depolarizing pulse is used to inactivate the channels, followed by a variable recovery interval at a hyperpolarized potential before a second test pulse is applied. The time course of the recovery of the sodium current can be fitted with an exponential function to determine the time constant of recovery.[10]
Protocol 2: Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for sodium channels using a radiolabeled ligand, such as [3H]-saxitoxin.
Materials:
-
Cell membranes or tissue homogenates expressing the sodium channel of interest.
-
Radiolabeled ligand (e.g., [3H]-saxitoxin).
-
Unlabeled this compound.
-
Binding buffer (e.g., 50 mM HEPES, 130 mM choline chloride, 5.4 mM KCl, 0.8 mM MgSO4, 5.5 mM glucose, pH 7.4).
-
Wash buffer (e.g., ice-cold binding buffer).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the sodium channel in a suitable buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Resuspend the membrane pellet in the binding buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a series of tubes, add a fixed amount of membrane protein.
-
Add a fixed concentration of the radiolabeled ligand (e.g., [3H]-saxitoxin) to each tube.
-
Add increasing concentrations of unlabeled this compound to the tubes.
-
For determining non-specific binding, add a high concentration of unlabeled saxitoxin to a separate set of tubes.
-
Incubate the tubes at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus.[11]
-
Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of this compound.
-
Plot the specific binding (as a percentage of the maximum specific binding) against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[11]
-
Visualizations
The following diagrams illustrate the experimental workflows described in the protocols.
Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) Electrophysiology.
Caption: Workflow for Radioligand Binding Assay.
Conclusion
This compound is an exceptionally potent and selective blocker of voltage-gated sodium channels. Its high affinity, particularly for neuronal and skeletal muscle isoforms, makes it a superior pharmacological tool compared to other toxins like saxitoxin. The detailed protocols provided herein will enable researchers to effectively utilize this compound to characterize sodium channel subtypes, investigate their physiological roles, and screen for novel sodium channel modulators. Further investigation into the specific effects of this compound on channel gating kinetics will undoubtedly provide deeper insights into the structure-function relationships of these critical ion channels.
References
- 1. The structure of zetekitoxin AB, a saxitoxin analog from the Panamanian golden frog Atelopus zeteki: A potent sodium-channel blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The structure of zetekitoxin AB, a saxitoxin analog from the Panamanian golden frog Atelopus zeteki: a potent sodium-channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Voltage-gated sodium channel-associated proteins and alternative mechanisms of inactivation and block - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interaction between voltage-gated sodium channels and the neurotoxin, tetrodotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Voltage-dependent blockade of muscle Na+ channels by guanidinium toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Voltage-dependent block by tetrodotoxin of the sodium channel in rabbit cardiac Purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inactivation properties of sodium channel Nav1.8 maintain action potential amplitude in small DRG neurons in the context of depolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inactivation kinetics of the sodium channel in the egg and the isolated, neurally differentiated blastomere of the ascidian - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols: Synthetic Approaches Towards Zetekitoxin AB and its Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zetekitoxin AB is a potent neurotoxin isolated from the skin of the Panamanian golden frog, Atelopus zeteki. As a member of the saxitoxin (STX) family of natural products, it exhibits powerful inhibitory effects on voltage-gated sodium channels (NaVs), making it a molecule of significant interest for neurobiological research and potential therapeutic development. Notably, Zetekitoxin AB is substantially more potent than saxitoxin itself, displaying picomolar affinity for several NaV subtypes.[1][2][3][4] Its complex and unique molecular architecture, characterized by a macrocyclic lactam and a densely functionalized bis-guanidinium core, has rendered its total synthesis an elusive goal for synthetic chemists.[5]
These application notes provide a comprehensive overview of the current understanding of Zetekitoxin AB's stereochemistry and a detailed summary of the synthetic strategies and key experimental protocols developed in the pursuit of its total synthesis. While the complete synthesis has not yet been accomplished, the methodologies developed for the construction of key structural motifs and advanced intermediates represent significant achievements in synthetic organic chemistry and offer valuable insights for the design of novel NaV inhibitors.
Stereochemistry of Zetekitoxin AB
The definitive structure and relative stereochemistry of Zetekitoxin AB were elucidated through extensive NMR spectroscopy and mass spectrometry.[1][2][4] The molecule possesses the core tricyclic skeleton of saxitoxin with the same relative stereochemistry.[1] Key stereochemical features include a unique 1,2-oxazolidine ring fused to a lactam, a sulfate ester, and an N-hydroxycarbamate moiety.
The core saxitoxin framework within Zetekitoxin AB was confirmed by comparison of its NMR data with that of saxitoxin.[1] The proposed structure is characterized by a high density of heteroatoms, with the molecular formula C₁₆H₂₅N₈O₁₂S.[1][2][4]
Below is a diagram illustrating the confirmed structure of Zetekitoxin AB, highlighting its key functional groups and stereocenters.
Caption: Chemical structure of Zetekitoxin AB with key functional groups.
Biological Activity: Inhibition of Voltage-Gated Sodium Channels
Zetekitoxin AB is an exceptionally potent blocker of voltage-gated sodium channels, exhibiting significantly greater activity than saxitoxin across multiple NaV subtypes.[1][2][3][4] This potent inhibitory profile makes it a valuable pharmacological tool for studying the structure and function of these ion channels. The table below summarizes the reported inhibitory concentrations (IC₅₀) of Zetekitoxin AB and related synthetic analogs against various NaV subtypes.
| Compound | NaV Subtype | IC₅₀ | Reference |
| Zetekitoxin AB | rat brain IIa (NaV1.2) | 6.1 ± 0.4 pM | [1] |
| rat skeletal muscle (NaV1.4) | 65 ± 10 pM | [1] | |
| human heart (NaV1.5) | 280 ± 3 pM | [1] | |
| 11-Saxitoxinethanoic Acid (SEA) | Neuro 2A cells (expressing NaV1.2, 1.3, 1.4, 1.7) | 47.0 ± 1.2 nM | [3] |
| rat NaV1.4 | 17.0 ± 1.9 nM | [3] | |
| 11-fluorobenzylidene STX | NaV1.2 | 7.7 ± 1.6 nM | [3] |
| 11-nitrobenzylidene STX | NaV1.5 | 50.9 ± 7.8 nM | [3] |
| 11-benzylidene STX | NaV1.5 | 94.1 ± 12.0 nM | [3] |
Synthetic Approaches Towards Zetekitoxin AB
The total synthesis of Zetekitoxin AB remains an unsolved challenge in organic chemistry. However, several research groups have made significant progress in developing strategies to construct the complex architecture of this molecule. A major focus has been the synthesis of 11-saxitoxinethanoic acid (SEA), a structurally related natural product that shares the key C-C bond at the C11 position, a crucial feature of Zetekitoxin AB. The primary challenges in the synthesis of Zetekitoxin AB include the construction of the C11-substituted saxitoxin core and the formation of the unique macrocyclic lactam containing a disubstituted isoxazolidine.
The following diagram outlines the general retrosynthetic analysis that has guided many of the synthetic efforts.
Caption: General retrosynthetic approach to Zetekitoxin AB.
Key Experimental Protocols
While a complete, step-by-step protocol for the total synthesis of Zetekitoxin AB is not yet available, the following sections detail the methodologies for key transformations that have been successfully developed and published by leading research groups in the field. These protocols focus on the synthesis of advanced intermediates and the model compound 11-saxitoxinethanoic acid (SEA).
Synthesis of 11-Saxitoxinethanoic Acid (SEA) via Stille Coupling (Du Bois Group)
This approach features a late-stage Stille coupling to introduce the C11 side chain.
Protocol for Stille Coupling to form Protected SEA Precursor:
-
Preparation of the reaction vessel: To a flame-dried round-bottom flask under an argon atmosphere, add the α-iodoenaminone intermediate (1.0 equiv), Pd(PPh₃)₄ (0.5 equiv), and Cu(I) thiophene-2-carboxylate (CuTC, 1.0 equiv).
-
Addition of reagents: Add freshly distilled N-methyl-2-pyrrolidone (NMP) to dissolve the solids. To this solution, add (2,2-diethoxyvinyl)tributyltin (1.5 equiv).
-
Reaction conditions: Stir the reaction mixture at room temperature for 12 hours.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by silica gel column chromatography to yield the desired ketene acetal product.
-
Hydrolysis: Mild acid hydrolysis of the ketene acetal furnishes the corresponding ethyl ester, a direct precursor to protected SEA.
Note: For detailed reaction conditions and characterization data, refer to the primary literature from the Du Bois laboratory.
Synthesis of 11-Saxitoxinethanoic Acid (SEA) via Mukaiyama Aldol Reaction (Nagasawa Group)
This strategy employs a key Mukaiyama aldol reaction to form the crucial C-C bond at C11.
Protocol for the Mukaiyama Aldol Reaction:
-
Preparation of the fluoride reagent: In a glovebox, prepare the anhydrous fluoride reagent, [Bu₄N][Ph₃SnF₂].
-
Reaction setup: To a flame-dried flask under argon, add the silyl enol ether intermediate (1.0 equiv) and the freshly prepared fluoride reagent (1.2 equiv) in anhydrous THF.
-
Aldol reaction: Cool the solution to -78 °C and add ethyl glyoxylate (1.1 equiv) dropwise.
-
Reaction monitoring and workup: Stir the reaction at -78 °C and monitor by TLC. Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the resulting aldol adduct by flash column chromatography.
Note: For specific details on the synthesis of the silyl enol ether and the fluoride reagent, consult the publications from the Nagasawa group.[6]
Synthesis of (+)-11-Saxitoxinethanoic Acid via Direct C11 Alkylation (Looper Group)
This approach utilizes a direct alkylation of a ketone precursor to install the C11 side chain.
Protocol for C11 Alkylation:
-
Enolate formation: To a solution of the tricyclic ketone intermediate (1.0 equiv) in anhydrous THF at -78 °C, add a solution of LiHMDS (1.1 equiv). After stirring for 30 minutes, add Et₂Zn (1.1 equiv) and continue stirring for another 30 minutes to form the zinc enolate.
-
Alkylation: To the enolate solution at -78 °C, add tert-butyl bromoacetate (1.5 equiv).
-
Reaction progression and workup: Allow the reaction to slowly warm to room temperature and stir for 16 hours. Quench the reaction with saturated aqueous NH₄Cl and extract with CH₂Cl₂ (3 x).
-
Purification: Combine the organic extracts, dry over Na₂SO₄, and concentrate. Purify the crude product via silica gel chromatography to yield the C11-alkylated product.
Note: The specific protecting group strategy and the synthesis of the ketone precursor are critical for the success of this reaction and are detailed in the Looper group's publications.[7]
Logical Workflow for Synthetic Efforts
The following diagram illustrates the logical progression of the synthetic strategies employed by different research groups towards Zetekitoxin AB and its analogs.
References
- 1. The structure of zetekitoxin AB, a saxitoxin analog from the Panamanian golden frog Atelopus zeteki: A potent sodium-channel blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The structure of zetekitoxin AB, a saxitoxin analog from the Panamanian golden frog Atelopus zeteki: a potent sodium-channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Total Synthesis of 11-Saxitoxinethanoic Acid and Evaluation of its Inhibitory Activity on Voltage-Gated Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Direct C11 Alkylation Strategy on the Saxitoxin Core: A Synthesis of (+)-11-Saxitoxinethanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Analysis of Atelopidtoxin Effects on Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atelopidtoxins, derived from frogs of the Atelopus genus, represent a group of potent toxins with largely uncharacterized mechanisms of action at the cellular level.[1] Preliminary in vivo studies suggest potential neurotoxic and cardiotoxic effects, making them of interest for both toxicological assessment and as potential pharmacological probes. These application notes provide a comprehensive framework and detailed protocols for the in vitro investigation of Atelopidtoxin's effects on relevant cell lines. The described workflow progresses from initial cytotoxicity screening to more in-depth mechanistic studies, enabling a thorough characterization of the toxin's cellular impact.
Experimental Workflow Overview
The following diagram outlines the suggested experimental workflow for characterizing the in vitro effects of this compound.
Caption: Experimental workflow for this compound in vitro studies.
Phase 1: General Cytotoxicity Screening
The initial phase aims to determine the cytotoxic potential of this compound across different cell lines and to establish a working concentration range for subsequent mechanistic studies.
Recommended Cell Lines:
-
Neurotoxicity: SH-SY5Y (human neuroblastoma), PC12 (rat pheochromocytoma).[2][3]
-
Cardiotoxicity: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).[4][5]
-
General Cytotoxicity: HeLa (human cervical cancer), A549 (human lung carcinoma).[6][7]
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound stock solution
-
Selected cell lines
-
Complete cell culture medium
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same solvent concentration as the toxin stock).
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This assay quantifies the release of LDH from damaged cells into the culture medium, an indicator of compromised cell membrane integrity.
Materials:
-
This compound stock solution
-
Selected cell lines
-
Complete cell culture medium
-
LDH assay kit
-
96-well microplates
-
Microplate reader
Procedure:
-
Follow steps 1-4 from the MTT assay protocol.
-
After the incubation period, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Prepare a positive control for maximum LDH release by adding a lysis buffer (provided in the kit) to control wells 30 minutes before this step.
-
Add the LDH reaction mixture to each well according to the manufacturer's instructions.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
Data Presentation: Cytotoxicity Screening
Summarize the results in a table to determine the half-maximal inhibitory concentration (IC50).
| Cell Line | Assay | Incubation Time (h) | This compound IC50 (µg/mL) |
| SH-SY5Y | MTT | 24 | Value |
| 48 | Value | ||
| LDH | 24 | Value | |
| 48 | Value | ||
| hiPSC-CMs | MTT | 24 | Value |
| 48 | Value | ||
| LDH | 24 | Value | |
| 48 | Value | ||
| HeLa | MTT | 24 | Value |
| 48 | Value | ||
| LDH | 24 | Value | |
| 48 | Value |
Phase 2: Mechanistic Assays
Based on the IC50 values obtained, further experiments can be designed to elucidate the mechanism of this compound-induced cell death and its effects on specific cellular functions.
Protocol 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
Materials:
-
This compound (at IC50 and sub-IC50 concentrations)
-
Selected cell lines
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Procedure:
-
Treat cells with this compound for a predetermined time (e.g., 24 hours).
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
Data Presentation: Apoptosis vs. Necrosis
| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) |
| Vehicle Control | Value | Value | Value | Value |
| This compound (IC50) | Value | Value | Value | Value |
| Staurosporine (Positive Control) | Value | Value | Value | Value |
Protocol 4: Patch-Clamp Electrophysiology for Ion Channel Analysis
This technique allows for the direct measurement of ion channel activity in response to the toxin.[8]
Materials:
-
This compound
-
Cells expressing target ion channels (e.g., hiPSC-CMs for cardiac channels, SH-SY5Y for neuronal channels)
-
Patch-clamp rig with amplifier and data acquisition system
-
Appropriate intracellular and extracellular recording solutions
Procedure:
-
Establish a whole-cell patch-clamp recording from a single cell.
-
Record baseline ion channel activity (e.g., voltage-gated sodium, potassium, or calcium currents).
-
Perfuse the cell with a solution containing this compound at a relevant concentration.
-
Record changes in ion channel currents in the presence of the toxin.
-
Wash out the toxin to assess the reversibility of the effect.
Protocol 5: Fluorescent Imaging Plate Reader (FLIPR) Assay for Ion Channel Screening
The FLIPR assay is a high-throughput method to screen for effects on ion channels, particularly those that modulate intracellular calcium.[8]
Materials:
-
This compound
-
Selected cell lines
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
FLIPR instrument
Procedure:
-
Load cells with the calcium-sensitive dye.
-
Add this compound at various concentrations to the wells.
-
Use the FLIPR instrument to monitor changes in intracellular calcium levels in real-time.
Data Presentation: Ion Channel Modulation
| Ion Channel | Cell Line | Technique | This compound Effect (e.g., % Inhibition) | IC50 (µM) |
| NaV1.5 | hiPSC-CMs | Patch-Clamp | Value | Value |
| hERG | hiPSC-CMs | Patch-Clamp | Value | Value |
| CaV1.2 | hiPSC-CMs | Patch-Clamp | Value | Value |
| General Ca2+ Flux | SH-SY5Y | FLIPR | Value | Value |
Phase 3: Signaling Pathway Analysis
To understand the downstream consequences of this compound's interaction with cellular targets, key signaling pathways can be investigated.
Hypothetical Signaling Pathway Affected by a Neurotoxin
The following diagram illustrates a hypothetical signaling cascade that could be initiated by a neurotoxin that modulates ion channel activity, leading to apoptosis.
Caption: Hypothetical neurotoxin-induced apoptotic pathway.
Protocol 6: Western Blotting for Key Signaling Proteins
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
Materials:
-
This compound
-
Selected cell lines
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies against target proteins (e.g., cleaved caspase-3, Bax, Bcl-2, phosphorylated kinases)
-
Secondary antibodies conjugated to HRP
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Treat cells with this compound for various time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash and incubate with secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Data Presentation: Protein Expression Changes
| Protein Target | Treatment | Fold Change vs. Control (24h) |
| Cleaved Caspase-3 | This compound (IC50) | Value |
| Bax | This compound (IC50) | Value |
| Bcl-2 | This compound (IC50) | Value |
| p-ERK | This compound (IC50) | Value |
Conclusion
The protocols and workflow outlined in these application notes provide a robust framework for the in vitro characterization of this compound. By systematically progressing from broad cytotoxicity screening to specific mechanistic and signaling pathway analyses, researchers can gain a comprehensive understanding of the toxin's cellular effects. This information is crucial for assessing its toxicological risk and exploring its potential as a pharmacological tool. It is recommended to adapt and optimize these protocols based on the specific cell lines and experimental questions being addressed.
References
- 1. Chemistry and pharmacology of skin toxins from the frog Atelopus zeteki (this compound: zetekitoxin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. T-2 toxin affects proliferation of three different neoplastic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. In Vitro Cardiotoxicity - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Troubleshooting & Optimization
Improving the yield of Atelopidtoxin extraction from natural sources
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to improve the yield of toxin extraction from natural sources, specifically focusing on the complex alkaloids and bufadienolides found in Atelopus (harlequin) frogs.
Frequently Asked Questions (FAQs)
Q1: What types of toxins are found in Atelopus frogs, and how does this affect extraction?
A1: Atelopus frogs are chemically defended by two main classes of toxins:
-
Guanidinium Alkaloids: These are neurotoxins, such as Tetrodotoxin (TTX) and its analogs (e.g., Zetekitoxin), which the frogs are thought to acquire from their diet or symbiotic bacteria. Their water-soluble nature influences the choice of polar solvents for extraction.
-
Bufadienolides: These are endogenously synthesized cardiac glycosides (cardiotoxins).[1][2] They are more steroidal in nature and may require different solvent polarities for optimal extraction compared to the alkaloids. Understanding the chemical diversity of your target toxin is crucial for selecting the appropriate extraction and purification strategy.[2]
Q2: What are the primary methods for obtaining toxins from the frogs?
A2: There are two main approaches:
-
Lethal Methods: These involve using the skin or whole-body tissues of sacrificed specimens. While providing the maximum potential yield, this is not ideal for endangered species. Extractions are typically performed on isolated skin or eggs.[3]
-
Non-Lethal Methods: These are preferred for conservation and longitudinal studies. Methods include gentle agitation, chemical stimulation, or mild electrical stimulation to induce the release of skin secretions, which can then be collected.[4][5] A Transcutaneous Amphibian Stimulator (TAS) can be used to deliver mild electrical pulses, causing the poison glands to secrete alkaloids without harming the frog.[6][7]
Q3: Does the origin of the frog (wild vs. captive-bred) impact toxin yield?
A3: Yes, this is a critical factor. Sequestered toxins like TTX are dependent on the frog's diet and environment.[8] Captive-bred Atelopus frogs may have significantly reduced or completely absent levels of these toxins.[9][10] Endogenously produced toxins like bufadienolides may still be present but could also be affected by the animal's health and condition.
Q4: Which analytical techniques are best for quantifying toxin yield?
A4: Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the preferred method for its high sensitivity and selectivity in detecting and quantifying toxins like TTX and its analogs from complex biological matrices.[11][12][13] High-Performance Liquid Chromatography (HPLC) is essential for the purification stages leading up to final analysis.[14][15]
Troubleshooting Guide
Problem 1: Low or No Toxin Yield
| Potential Cause | Troubleshooting Step / Solution |
| Source Animal | Verify the origin of your frogs. Captive-bred animals may lack key dietary precursors for sequestered toxins like TTX.[9] Whenever possible, use wild-caught individuals or ensure captive diets are supplemented appropriately if the toxin origin is known. |
| Inefficient Extraction Solvent | The solvent system must match the polarity of the target toxin. For highly polar guanidinium alkaloids like TTX, extraction with a weak acid (e.g., 1-2% acetic acid in water or methanol) is often more effective than neutral solvents alone.[13] |
| Toxin Degradation | Toxins can be sensitive to pH, temperature, and enzymatic activity. Keep samples cold during and after collection. Lyophilize secretions immediately after collection and store them at -20°C or lower.[16] Use protease inhibitors if peptide toxins are also of interest. |
| Incomplete Extraction | Ensure sufficient solvent volume and extraction time. For tissue samples, homogenization is critical to break down cells and allow solvent penetration. Multiple extraction cycles (e.g., 3x with fresh solvent) will improve recovery. |
| Non-Lethal Method Inefficiency | Secretion stimulation may not release the entire toxin reservoir. The TAS method, for example, may yield 30-60% of the total alkaloids present.[6] The yield can be influenced by the frog's stress level and health. |
Problem 2: Emulsion Formation During Liquid-Liquid Extraction (LLE)
| Potential Cause | Troubleshooting Step / Solution |
| High Concentration of Lipids/Surfactants | Biological samples, especially from skin, contain phospholipids and other compounds that cause emulsions.[17] |
| Vigorous Shaking | Excessive agitation increases the formation of emulsions. Instead of vigorous shaking, gently invert the separatory funnel multiple times to increase surface area contact between phases without high energy input.[17] |
| Similar Phase Densities | The densities of the aqueous and organic layers are too close for efficient separation. |
| Solution 1: "Salting Out" | Add a saturated solution of sodium chloride (brine) to the mixture. This increases the ionic strength and polarity of the aqueous layer, which helps to break the emulsion by forcing surfactant-like molecules into one of the phases.[17] |
| Solution 2: Centrifugation | If the volume is manageable, centrifuge the emulsion. The applied force can often compel the layers to separate. |
| Solution 3: Filtration | Pass the emulsified mixture through a bed of celite or glass wool. This can physically disrupt the emulsion. |
| Solution 4: Alternative Method | Consider using Supported Liquid Extraction (SLE) instead of LLE. In SLE, the aqueous sample is adsorbed onto a solid support, and the organic solvent is passed through it, preventing emulsion formation entirely.[17] |
Data Presentation
Table 1: Effect of Acetic Acid Concentration on TTX Recovery Yield
This table summarizes the influence of the extraction solvent's acidity on the recovery of Tetrodotoxin (TTX) from biological sources, demonstrating the importance of optimizing solvent choice for improved yield.
| Acetic Acid Concentration in Solvent | Average TTX Recovery Yield (%) |
| 0.1% | Low to Moderate |
| 1.0% | High |
| 2.0% | High |
| Data synthesized from literature indicating the common use of 0.1%-2% acetic acid for TTX extraction.[13] |
Experimental Protocols
Protocol 1: Non-Lethal Toxin Collection via Transcutaneous Amphibian Stimulation (TAS)
This protocol is adapted from methodologies used for poison frogs and is designed to be non-harmful.[6][7]
-
Preparation: Prepare a collection vial with a small amount of a suitable buffer or solvent (e.g., 50% methanol in deionized water).
-
Animal Handling: Gently restrain the frog, ensuring its dorsal side (back) is accessible. Handle with nitrile gloves to avoid contamination.
-
Stimulation: Apply the electrodes of the TAS device to the dorsal skin of the frog. Deliver mild electrical pulses according to the device manufacturer's instructions for an animal of its size. Secretions will appear on the skin surface.
-
Collection: Carefully rinse the secreted toxins from the frog's back into the collection vial using the prepared buffer/solvent. A pipette can be used to gently wash the skin surface.
-
Post-Collection: Immediately place the collected secretion into a dry ice/ethanol bath to freeze. Lyophilize the sample to dryness for stable, long-term storage at -20°C or below.
-
Animal Recovery: Place the frog back into its enclosure with access to fresh water. Monitor for any signs of distress.
Protocol 2: Solvent Extraction from Skin Tissue
-
Tissue Preparation: Excise the dorsal skin from a euthanized specimen. Weigh the tissue and flash-freeze it in liquid nitrogen.
-
Homogenization: Homogenize the frozen tissue in a pre-chilled grinder or with a mortar and pestle under liquid nitrogen.
-
Extraction: a. Transfer the powdered tissue to a glass vial. b. Add an appropriate extraction solvent. For broad-spectrum extraction of alkaloids and bufadienolides, methanol is a common choice.[14] For specifically targeting TTX, use 1% acetic acid in methanol.[13] Use a solvent-to-tissue ratio of approximately 10:1 (v/w). c. Vortex the mixture thoroughly and sonicate for 15-20 minutes in a chilled water bath. d. Let the mixture stand for 1-2 hours at 4°C with occasional agitation.
-
Separation: Centrifuge the mixture at high speed (e.g., 10,000 x g) for 15 minutes at 4°C.
-
Collection: Carefully pipette the supernatant (the liquid extract) into a clean vial.
-
Re-extraction: To maximize yield, repeat steps 3c-5 on the remaining tissue pellet two more times, pooling the supernatants.
-
Drying: Evaporate the pooled solvent under a gentle stream of nitrogen or using a rotary evaporator. Resuspend the dried crude extract in a known volume of a suitable solvent for analysis or purification.
Visualizations
General Workflow for Toxin Extraction and Analysis
Caption: General workflow from sample collection to toxin analysis.
Troubleshooting Logic for Low Extraction Yielddot
// Nodes start [label="Problem:\nLow Toxin Yield", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Is the source\nanimal wild or\ncaptive-bred?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; a1_captive [label="Captive animals may lack\nsequestered toxins.\nConsider source.", fillcolor="#F1F3F4", fontcolor="#202124"]; q2 [label="Is the extraction\nsolvent optimized for\ntarget toxin polarity?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; a2_no [label="Use acidified polar solvent\n(e.g., 1% Acetic Acid in MeOH)\nfor guanidinium alkaloids.", fillcolor="#F1F3F4", fontcolor="#202124"]; q3 [label="Was the sample\nkept cold and processed\nquickly after collection?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; a3_no [label="Toxin degradation likely.\nImprove sample handling:\n- Use ice/dry ice\n- Lyophilize immediately", fillcolor="#F1F3F4", fontcolor="#202124"]; end_node [label="Yield likely limited\nby multiple factors.\nReview entire protocol.", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> q1; q1 -> a1_captive [label="Captive"]; q1 -> q2 [label="Wild"]; q2 -> a2_no [label="No"]; q2 -> q3 [label="Yes"]; q3 -> a3_no [label="No"]; q3 -> end_node [label="Yes"]; a1_captive -> q2; a2_no -> q3; a3_no -> end_node; }
References
- 1. A review of chemical defense in harlequin toads (Bufonidae: Atelopus) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of chemical defense in harlequin toads (Bufonidae; Atelopus) [ecoevorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial properties of the skin secretions of frogs [scielo.org.za]
- 6. collected.jcu.edu [collected.jcu.edu]
- 7. "A New Method for Extracting Alkaloid Defenses from Poison Frog Skins" by Noemi Becza [collected.jcu.edu]
- 8. osf.io [osf.io]
- 9. par.nsf.gov [par.nsf.gov]
- 10. Release trial of captive-bred variable harlequin frogs Atelopus varius shows that frogs disperse rapidly, are difficult to recapture and do not readily regain skin toxicity | Oryx | Cambridge Core [cambridge.org]
- 11. Tetrodotoxin and the state-of-the-art progress of its associated analytical methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Fisheries and Aquatic Sciences [e-fas.org]
- 15. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Experimental Design for Atelopidtoxin (Zetekitoxin) Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Atelopidtoxin, also known as Zetekitoxin AB (ZTX). ZTX is an exceptionally potent neurotoxin, and careful experimental design is crucial for obtaining accurate and reproducible data.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, more specifically referred to as Zetekitoxin AB (ZTX), is a potent guanidine alkaloid neurotoxin originally isolated from the Panamanian golden frog, Atelopus zeteki.[1][2] It is structurally related to saxitoxin.[1][2] The primary mechanism of action of ZTX is the potent blockade of voltage-gated sodium channels (VGSCs).[1][2] By binding to these channels, ZTX prevents the influx of sodium ions into excitable cells, thereby inhibiting the generation and propagation of action potentials.[3]
Q2: How potent is Zetekitoxin AB (ZTX)?
A2: ZTX is an extremely potent VGSC blocker, with inhibitory activity reported in the picomolar range. It is significantly more potent than its well-known analog, saxitoxin.[1][2] Its high potency necessitates careful handling and precise dilution schemes in experimental setups.
Q3: What are the primary downstream effects of ZTX action?
A3: By blocking VGSCs, ZTX effectively silences neuronal and other excitable cell activity. The immediate downstream effect is the cessation of action potential firing. This can lead to a cascade of subsequent effects, including inhibition of neurotransmitter release, muscle paralysis, and, at higher concentrations or prolonged exposure, potential disruption of cellular homeostasis, which may lead to cytotoxicity.
Q4: What safety precautions should be taken when working with ZTX?
A4: Due to its extreme toxicity, ZTX must be handled with stringent safety protocols. All work should be conducted in a designated and properly certified chemical fume hood or biological safety cabinet.[4][5] Personal protective equipment (PPE), including a lab coat, safety goggles, and double gloves, is mandatory. A detailed, toxin-specific Standard Operating Procedure (SOP) must be in place before any work begins.[5] Special care should be taken to avoid aerosol generation, especially when handling lyophilized toxin.[4][5] All waste materials and contaminated surfaces must be decontaminated using appropriate chemical inactivating agents, such as solutions of sodium hypochlorite (bleach) or sodium hydroxide.[4]
II. Quantitative Data Summary
The following tables summarize key quantitative data for Zetekitoxin AB (ZTX) to aid in experimental design.
Table 1: In Vitro Potency of Zetekitoxin AB (ZTX) on Voltage-Gated Sodium Channels
| Channel Subtype | Cell System | IC50 (pM) | Reference |
| Rat Brain IIa | Xenopus oocytes | 6.1 ± 0.4 | [4][6][7] |
| Rat Skeletal Muscle | Xenopus oocytes | 65 ± 10 | [4][6][7] |
| Human Heart | Xenopus oocytes | 280 ± 3 | [4][6][7] |
Table 2: In Vivo Toxicity of Zetekitoxin AB (ZTX)
| Animal Model | LD50 | Reference |
| Mice | 11 µg/kg | [1][2] |
III. Detailed Experimental Protocols
A. Electrophysiology: Whole-Cell Patch Clamp
This protocol is designed to assess the inhibitory effect of ZTX on VGSCs in a suitable cell line (e.g., HEK-293 or CHO cells stably expressing a specific VGSC subtype).
Materials:
-
Cell line expressing the VGSC of interest
-
Zetekitoxin AB (ZTX) stock solution
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH 7.2 with CsOH)
-
Patch pipettes (2-5 MΩ)
-
Patch clamp rig with amplifier and data acquisition system
Procedure:
-
Cell Preparation: Plate cells on glass coverslips at an appropriate density to allow for isolated single cells for patching.
-
Establish Whole-Cell Configuration: Approach a single cell with a patch pipette filled with internal solution and form a gigaohm seal. Rupture the membrane to achieve the whole-cell configuration.
-
Record Baseline Currents: Hold the cell at a holding potential of -100 mV. Elicit sodium currents by applying a depolarizing voltage step (e.g., to 0 mV for 20 ms). Record stable baseline currents for at least 3-5 minutes.
-
ZTX Application: Perfuse the cell with the external solution containing the desired concentration of ZTX. Due to its high potency, start with very low concentrations (e.g., in the low pM range) and perform a dose-response study.
-
Record Post-Toxin Currents: Continue to record sodium currents during and after ZTX application until a steady-state block is achieved.
-
Washout: Perfuse with the control external solution to assess the reversibility of the block.
-
Data Analysis: Measure the peak inward current before and after ZTX application. Calculate the percentage of inhibition for each concentration and fit the data to a dose-response curve to determine the IC50.
B. Calcium Imaging Assay
This protocol is designed to indirectly measure the effect of ZTX on neuronal activity by monitoring intracellular calcium changes. ZTX itself will not directly elicit a calcium response but will inhibit depolarization-induced calcium influx.
Materials:
-
Primary neurons or a neuronal cell line (e.g., SH-SY5Y, PC-12)
-
Calcium indicator dye (e.g., Fluo-4 AM)
-
Zetekitoxin AB (ZTX)
-
Hanks' Balanced Salt Solution (HBSS) or similar buffer
-
Depolarizing agent (e.g., high concentration of KCl, or a VGSC activator like veratridine)
-
Fluorescence microscope with an appropriate filter set and camera
Procedure:
-
Cell Plating: Plate cells on glass-bottom dishes or plates suitable for imaging.
-
Dye Loading: Incubate cells with the calcium indicator dye (e.g., 1-5 µM Fluo-4 AM) in HBSS for 30-60 minutes at 37°C.
-
Wash and Pre-incubation: Wash the cells with fresh HBSS to remove excess dye. Pre-incubate the cells with various concentrations of ZTX (or vehicle control) for a predetermined time (e.g., 15-30 minutes).
-
Baseline Imaging: Acquire a stable baseline fluorescence recording for 1-2 minutes.
-
Stimulation and Recording: Add the depolarizing agent (e.g., KCl to a final concentration of 50 mM) to induce calcium influx. Immediately begin recording the change in fluorescence intensity over time.
-
Data Analysis: Measure the peak fluorescence intensity change (ΔF/F₀) in response to the stimulus in both control and ZTX-treated cells. A reduction in the peak response in the presence of ZTX indicates its inhibitory effect on VGSCs.
C. Cytotoxicity Assay (MTT Assay)
This protocol provides a method to assess the potential cytotoxicity of ZTX over a longer exposure period.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Complete cell culture medium
-
Zetekitoxin AB (ZTX)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Toxin Treatment: Treat the cells with a serial dilution of ZTX. Include untreated and vehicle-only controls. Given the high potency, the concentration range should be carefully chosen, potentially spanning from pM to nM.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the results to determine the IC50 for cytotoxicity.
IV. Troubleshooting Guides
A. Electrophysiology Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or very small sodium currents | Poor cell health; Low VGSC expression in the chosen cell line; Inappropriate voltage protocol. | Use healthy, low-passage number cells; Confirm VGSC expression using qPCR or immunocytochemistry; Optimize the voltage-clamp protocol. |
| Complete block at the lowest ZTX concentration | ZTX concentration is too high; Error in serial dilution. | Prepare fresh, more dilute ZTX solutions; Use a pM concentration range; Verify dilution calculations and pipetting technique. |
| Irreversible block | High-affinity binding of ZTX. | This may be a characteristic of the toxin. Extend the washout period; Note the irreversibility in your results. |
| Unstable recording (seal loss) | Poor seal quality; Cell is unhealthy. | Ensure clean pipettes and solutions; Use healthy cells; If instability occurs after ZTX application, it might be a cytotoxic effect. |
B. Calcium Imaging Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No response to depolarizing stimulus | Cells are not healthy; The stimulus is not strong enough; Low expression of VGSCs. | Use healthy cells; Increase the concentration of the depolarizing agent (e.g., KCl); Use a cell line known to express functional VGSCs. |
| High background fluorescence | Incomplete removal of the calcium dye; Autofluorescence. | Ensure thorough washing after dye loading; Image a well with no cells to determine background fluorescence. |
| ZTX has no effect | ZTX concentration is too low; Insufficient pre-incubation time; The cell line is not sensitive to ZTX (lacks the specific VGSC subtype). | Increase ZTX concentration; Increase the pre-incubation time; Use a cell line with known sensitivity to VGSC blockers. |
| Variability between wells/experiments | Inconsistent cell density; Uneven dye loading; Inconsistent stimulus application. | Ensure uniform cell seeding; Standardize the dye loading protocol; Use an automated dispenser for stimulus application if possible. |
C. Cytotoxicity Assay Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | Uneven cell seeding; Pipetting errors. | Mix cell suspension thoroughly before seeding; Be precise with pipetting of cells and reagents. |
| No cytotoxicity observed even at high ZTX concentrations | The cell line is not susceptible to VGSC blocker-induced cytotoxicity; The incubation time is too short. | Use a cell line known to be dependent on electrical activity for survival; Extend the incubation period (e.g., to 72 hours). |
| Edge effects in the 96-well plate | Evaporation from the outer wells. | Avoid using the outermost wells of the plate; Fill the outer wells with sterile water or media. |
| Low signal-to-noise ratio | Suboptimal cell number; Insufficient MTT incubation time. | Optimize the initial cell seeding density; Increase the MTT incubation time. |
V. Visualizations
Caption: Zetekitoxin (ZTX) signaling pathway.
Caption: General experimental workflow for ZTX studies.
Caption: Logical workflow for troubleshooting ZTX experiments.
References
- 1. quora.com [quora.com]
- 2. Zetekitoxin AB - Wikipedia [en.wikipedia.org]
- 3. americanelements.com [americanelements.com]
- 4. Biological Safety Manual - Chapter 17: Guidelines for Work With Toxins of Biological Origin [policies.unc.edu]
- 5. Guidelines for Work With Toxins of Biological Origin | Environment, Health and Safety [ehs.cornell.edu]
- 6. Occupational Neurotoxicology - OSHwiki | European Agency for Safety and Health at Work [oshwiki.osha.europa.eu]
- 7. Image Analysis of Ca2+ Signals as a Basis for Neurotoxicity Assays: Promises and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Signal-to-Noise Ratio in Atelopidtoxin Bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Atelopidtoxin bioassays. The focus is on enhancing the signal-to-noise ratio to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during this compound bioassays, offering potential causes and solutions in a straightforward question-and-answer format.
Q1: My baseline recording in electrophysiology is very noisy. What are the common causes and how can I reduce the noise?
High baseline noise can obscure the subtle effects of this compound on ion channel function, leading to a poor signal-to-noise ratio. Several factors can contribute to this issue.
Troubleshooting Steps:
-
Electrode and Seal Quality:
-
Problem: A poor "gigaseal" (a high-resistance seal between the patch pipette and the cell membrane) is a primary source of noise.[1][2]
-
Solution: Ensure your patch pipettes are properly fire-polished and have an appropriate resistance (typically 3-7 MΩ for whole-cell recordings).[2] Apply gentle suction to achieve a seal resistance of >1 GΩ.[1][2] A stable, high-resistance seal is crucial for low-noise recordings.[1][2]
-
-
Electrical Interference:
-
Problem: Electrical equipment in the laboratory can introduce 50/60 Hz noise.
-
Solution: Ensure all equipment is properly grounded. Use a Faraday cage to shield the setup from external electrical fields. Turn off unnecessary nearby equipment.
-
-
Vibration:
-
Problem: Mechanical vibrations can disturb the patch seal.
-
Solution: Use an anti-vibration table for your setup. Secure all cables and tubing to prevent movement.
-
-
Solution Quality:
-
Problem: Particulates or impurities in your intracellular and extracellular solutions can affect seal quality and channel function.
-
Solution: Filter all solutions on the day of the experiment using a 0.2 µm filter.[2] Ensure the osmolarity and pH of your solutions are correct and consistent between experiments.[2]
-
Q2: I am not observing a consistent inhibitory effect of this compound on sodium channel currents. What could be the reason?
Inconsistent or absent effects of this compound can be due to a variety of factors, from reagent stability to the specific properties of the cells being used.
Troubleshooting Steps:
-
This compound Stability and Concentration:
-
Problem: this compound, like many toxins, can degrade over time, leading to a loss of activity. Incorrect concentrations will also lead to inconsistent results.
-
Solution: Prepare fresh stock solutions of this compound for each experiment. Store stock solutions at the recommended temperature (typically -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles. Perform a dose-response curve to determine the optimal concentration range for your specific assay.[3][4][5]
-
-
Cell Health and Sodium Channel Expression:
-
Problem: The health and type of cells used are critical. Unhealthy cells will not have a robust physiological response. Additionally, the subtype of voltage-gated sodium channel (VGSC) expressed by the cells can influence sensitivity to this compound.
-
Solution: Ensure cells are healthy and in the logarithmic growth phase before recording. Use a cell line known to express the target VGSC subtype at a high level. If using primary neurons, ensure they are from a consistent developmental stage.
-
-
Assay Protocol and Perfusion:
-
Problem: Inadequate perfusion of the toxin or inconsistent application times can lead to variable results.
-
Solution: Ensure your perfusion system allows for rapid and complete exchange of the extracellular solution. Maintain a consistent flow rate (e.g., 1.5 mL/minute for cultured cells) to avoid mechanical stress on the cells.[6] Standardize the duration of this compound application across all experiments.
-
Q3: The dose-response curve for my this compound experiment is not sigmoidal, or the IC50 value varies significantly between experiments. What should I check?
A non-ideal dose-response curve or high variability in the half-maximal inhibitory concentration (IC50) suggests issues with experimental setup, data analysis, or reagent handling.
Troubleshooting Steps:
-
Concentration Range and Dilution Series:
-
Problem: An inappropriate range of concentrations or errors in preparing the dilution series can lead to a poorly defined curve.
-
Solution: Test a wide range of this compound concentrations, typically spanning several orders of magnitude around the expected IC50. Prepare the dilution series carefully and freshly for each experiment.
-
-
Data Normalization and Analysis:
-
Problem: Incorrect normalization of the data can distort the shape of the curve.
-
Solution: Normalize the response at each concentration to the maximum response (control) and the minimum response (saturating concentration of a known potent blocker, if available). Use a non-linear regression model (e.g., four-parameter logistic) to fit the data and calculate the IC50.
-
-
Experimental Conditions:
-
Problem: The IC50 value can be highly dependent on the experimental conditions.[7]
-
Solution: Maintain consistent experimental conditions, including temperature, pH, and ionic concentrations of the buffers. The frequency of stimulation in electrophysiology experiments can also affect the apparent potency of state-dependent blockers.[8]
-
Data Presentation
Table 1: Troubleshooting Guide for Common Issues in this compound Electrophysiology Assays
| Issue | Potential Cause | Recommended Solution | Expected Outcome |
| High Baseline Noise | Poor gigaseal | Use fire-polished pipettes (3-7 MΩ), apply gentle suction for a >1 GΩ seal. | Reduced baseline noise and stable recordings. |
| Electrical interference | Use a Faraday cage and ensure proper grounding of all equipment. | Elimination of 50/60 Hz noise. | |
| Vibrations | Use an anti-vibration table and secure all cabling. | Stable patch-clamp configuration. | |
| Inconsistent Toxin Effect | This compound degradation | Prepare fresh aliquots from a stock solution stored at -80°C. | Consistent and reproducible inhibition of sodium currents. |
| Low sodium channel expression | Use a cell line with high expression of the target channel subtype. | A larger and more reliable signal to measure. | |
| Inadequate perfusion | Ensure rapid and complete solution exchange with a consistent flow rate. | Uniform application of the toxin to the cells. | |
| Variable IC50 Values | Inaccurate dilutions | Prepare a fresh and accurate serial dilution for each experiment. | A well-defined, sigmoidal dose-response curve. |
| Inconsistent experimental conditions | Strictly control temperature, pH, and stimulation frequency. | Reduced variability in calculated IC50 values between experiments. | |
| Incorrect data normalization | Normalize data to control and maximum inhibition values. | Accurate determination of the IC50. |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording of Sodium Currents
This protocol is designed to measure the effect of this compound on voltage-gated sodium channels in cultured neuronal cells.
Materials:
-
Cultured neuronal cells (e.g., SH-SY5Y, primary dorsal root ganglion neurons)
-
External solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH 7.2 with CsOH)
-
This compound stock solution (in a suitable solvent, e.g., water or DMSO)
-
Patch-clamp amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette pulling
Methodology:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.[2]
-
Recording Setup: Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution at a constant rate (e.g., 1.5 mL/min).[6]
-
Seal Formation: Approach a single, healthy-looking cell with the patch pipette and apply gentle positive pressure. Once in close proximity, release the pressure and apply gentle suction to form a gigaseal (>1 GΩ).[1][2]
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.
-
Data Acquisition:
-
Clamp the cell at a holding potential of -80 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit sodium currents.
-
Record the baseline sodium current in the external solution.
-
Perfuse the chamber with the external solution containing the desired concentration of this compound and repeat the voltage-step protocol.
-
To determine the dose-response relationship, apply a range of this compound concentrations.
-
-
Data Analysis:
-
Measure the peak sodium current amplitude at each voltage step before and after this compound application.
-
Calculate the percentage of current inhibition for each concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data with a sigmoidal dose-response curve to determine the IC50 value.[5]
-
Visualizations
Caption: Workflow for this compound Bioassay using Patch-Clamp Electrophysiology.
Caption: Postulated Signaling Pathway of this compound Action.
Caption: Logical Flow for Troubleshooting this compound Bioassay Issues.
References
- 1. Cardiovascular effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. docs.axolbio.com [docs.axolbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Dose-Dependent Regulation on Prefrontal Neuronal Working Memory by Dopamine D1 Agonists: Evidence of Receptor Functional Selectivity-Related Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 7. Cellular electrophysiological effects of botulinum toxin A on neonatal rat cardiomyocytes and on cardiomyocytes derived from human-induced pluripotent stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparations and Protocols for Whole Cell Patch Clamp Recording of Xenopus laevis Tectal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Atelopidtoxin instability during purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Atelopidtoxin. The information provided is designed to address common challenges related to the instability of this potent neurotoxin during purification.
Frequently Asked Questions (FAQs)
Q1: My this compound is degrading during purification. What are the most likely causes?
A1: this compound, like other guanidinium toxins, is susceptible to degradation under certain conditions. The most common causes of instability during purification are exposure to alkaline pH, elevated temperatures, and light. Guanidinium toxins are known to be heat-stable to some extent but can undergo thermal decomposition, especially under alkaline conditions[1]. Saxitoxin (STX), a closely related analog, is more stable in acidic solutions and can degrade at a pH greater than 8[2].
Q2: What is the optimal pH range for purifying and storing this compound?
A2: Based on data from related guanidinium toxins, an acidic pH range is recommended to maintain the stability of this compound. For saxitoxin and its derivatives, a pH of 3-4 has been shown to be optimal for stability, especially during storage[3]. Guanitoxin, another guanidine-containing toxin, also exhibits maximum stability at pH 3.0[4][5]. It is strongly advised to avoid basic conditions, as they can lead to rapid degradation[1][2].
Q3: How does temperature affect the stability of this compound?
A3: Elevated temperatures can contribute to the degradation of this compound. While guanidinium toxins are generally considered heat-stable, prolonged exposure to high temperatures, especially in non-optimal pH conditions, can lead to a loss of activity. For long-term storage of related toxins like saxitoxin, temperatures of -20°C or -80°C are recommended to ensure stability[3]. During purification, it is best practice to keep the sample on ice or in a cooled environment whenever possible.
Q4: Can the choice of solvents impact the stability of this compound?
A4: Yes, the solvent system can influence stability. Atelopidtoxins are water-soluble[6]. Acidic aqueous solutions, such as dilute acetic acid or hydrochloric acid, are often used for extraction and initial purification steps, which also helps to maintain a stable, low pH environment[6][7][8]. When using organic solvents in chromatography, it is important to ensure they are compatible with the acidic conditions required for toxin stability. For instance, saxitoxin has been shown to be stable in 50% methanol for extended periods when stored at 1°C in the dark[9].
Q5: Are there any additives I can use to improve the stability of this compound during purification?
A5: While specific stabilizing agents for this compound are not well-documented, general principles for stabilizing sensitive natural products can be applied. The use of antioxidants could potentially mitigate oxidative degradation, which is a possible degradation pathway[2]. However, the primary focus should be on controlling pH and temperature.
Q6: Is lyophilization a suitable method for long-term storage of purified this compound?
A6: Lyophilization can be a viable option for storing some guanidinium toxins, but its effectiveness can vary. While some studies suggest that saxitoxin can be stored as a lyophilized powder, other research indicates that the lyophilization process can render some congeners, like C toxins, unstable[10]. If you choose to lyophilize your purified this compound, it is crucial to store the lyophilized powder at low temperatures (e.g., -20°C or -80°C) and in the dark. Reconstitution should be done in a suitable acidic buffer.
Troubleshooting Guides
This section provides a structured approach to resolving common issues encountered during this compound purification.
Problem 1: Low Yield of this compound After Purification
| Possible Cause | Recommended Solution |
| Degradation due to high pH | Maintain a pH between 3 and 4 throughout the purification process. Use acidic buffers (e.g., acetic acid or formic acid) for all steps, including extraction, chromatography, and storage.[3][4][5] |
| Thermal degradation | Keep the sample on ice or in a cold room whenever possible. Use refrigerated centrifuges and chromatography systems. Avoid prolonged exposure to room temperature.[3] |
| Incomplete elution from chromatography column | Optimize elution conditions. If using ion-exchange chromatography, a carefully designed salt or pH gradient may be necessary. For reverse-phase HPLC, adjust the organic solvent concentration and the acidic modifier in the mobile phase. |
| Toxin loss during sample preparation | Minimize the number of steps in your purification protocol. Be aware that this compound can adhere to certain surfaces. Pre-rinsing tubes and tips with an acidic buffer may help. |
Problem 2: Presence of Impurities in the Final Product
| Possible Cause | Recommended Solution |
| Co-elution with similar compounds | Improve the resolution of your chromatographic separation. This can be achieved by using a shallower gradient, a different stationary phase, or a combination of different chromatography techniques (e.g., ion-exchange followed by reverse-phase). |
| Sample overload on the chromatography column | Reduce the amount of crude extract loaded onto the column. Overloading can lead to broad peaks and poor separation. |
| Presence of degradation products | If degradation is occurring during purification, this can introduce new impurities. Address the stability issues (pH, temperature) first. Analyzing fractions at each stage can help identify where the degradation is happening. |
Data Presentation
Table 1: Stability of Guanidinium Toxins Under Various Conditions
| Toxin | Matrix | pH | Temperature | Duration | Stability | Reference |
| Saxitoxin (STX) | Purified mixture | 3-4 | -35°C | 4 months | Stable | [3] |
| Saxitoxin (STX) | Purified mixture | 6-7 | 25°C | 4 months | Decreased | [3] |
| Saxitoxin (STX) | 50% Methanol Extract | Not specified | 1°C (dark) | 8 weeks | Stable | [9] |
| Saxitoxin (STX) | Raw Feces | Not specified | Room Temp (light) | 8 weeks | Degraded to 38% | [9] |
| Guanitoxin (GNT) | Aqueous Solution | 3.0 | 37°C | 96 hours | Most Stable | [5] |
| Guanitoxin (GNT) | Aqueous Solution | >7.0 | 37°C | 96 hours | Degraded | [5] |
Note: This data is for related guanidinium toxins and should be used as a guide for this compound.
Experimental Protocols
Protocol 1: Extraction and Preliminary Purification of this compound
This protocol is a generalized procedure based on methods used for zetekitoxin AB and other guanidinium toxins[6][7][8].
-
Homogenization and Extraction:
-
Homogenize the source material (e.g., tissue) in a suitable volume of 0.1 M acetic acid or a similarly acidic buffer.
-
Perform the homogenization on ice to minimize enzymatic activity and thermal degradation.
-
Stir the homogenate for several hours at 4°C.
-
-
Clarification:
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 30 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant.
-
For further clarification, the supernatant can be passed through a series of filters with decreasing pore sizes (e.g., 5 µm, 1 µm, 0.45 µm).
-
-
Dialysis/Ultrafiltration (Optional):
-
To remove high molecular weight contaminants, perform dialysis using a membrane with an appropriate molecular weight cutoff (e.g., 10,000 Da) against the acidic extraction buffer[6].
-
Alternatively, use ultrafiltration to concentrate the extract and remove large molecules.
-
-
Solid-Phase Extraction (SPE):
-
Use a cation exchange SPE cartridge to capture the positively charged this compound.
-
Equilibrate the cartridge with the acidic buffer.
-
Load the clarified extract.
-
Wash the cartridge with the acidic buffer to remove unbound impurities.
-
Elute the toxin with a higher salt concentration or a more acidic buffer.
-
Visualizations
Caption: A generalized workflow for the purification of this compound.
Caption: A decision tree for troubleshooting this compound instability.
References
- 1. Guanidinium Toxins and Their Interactions with Voltage-Gated Sodium Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. scielo.br [scielo.br]
- 6. The structure of zetekitoxin AB, a saxitoxin analog from the Panamanian golden frog Atelopus zeteki: A potent sodium-channel blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. researchgate.net [researchgate.net]
- 9. Stability of Saxitoxin in 50% Methanol Fecal Extracts and Raw Feces from Bowhead Whales (Balaena mysticetus) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of lyophilization on the stability of gonyautoxins obtained from contaminated mussels - PubMed [pubmed.ncbi.nlm.nih.gov]
Method Refinement for High-Sensitivity Atelopidtoxin Detection: A Technical Support Resource
Disclaimer: Atelopidtoxin, also known as Zetekitoxin AB, is a rare and extremely potent neurotoxin. Currently, there are no commercially available certified reference materials or validated high-sensitivity detection kits (e.g., ELISA) specifically for this compound. The following technical support center provides guidance for researchers and drug development professionals on establishing and troubleshooting high-sensitivity detection methods based on best practices for analogous toxins, such as saxitoxin. The provided protocols are intended as a starting point for method development and require extensive in-house validation.
Frequently Asked Questions (FAQs) for Method Development
Q1: Where can I obtain an analytical standard for this compound (Zetekitoxin AB)?
A1: Currently, there are no known commercial suppliers of certified this compound reference standards. Researchers may need to consider custom synthesis or purification from original sources, which is a complex and specialized process. The original purification was guided by mouse bioassay from the skin of Atelopus zeteki frogs.[1] Due to the endangered status of this species, obtaining the natural product is highly restricted.
Q2: What are the primary challenges in developing a high-sensitivity assay for this compound?
A2: The main challenges include:
-
Lack of Certified Standards: This is the most significant hurdle for accurate quantification and method validation.
-
Structural Complexity: this compound possesses a unique 1,2-oxazolidine ring-fused lactam, a sulfate ester, and an N-hydroxycarbamate moiety.[1] These functional groups can affect its stability and chromatographic behavior, and may lead to in-source fragmentation during mass spectrometry analysis.
-
High Polarity: As a guanidinium alkaloid, this compound is highly polar, which can make it challenging to retain and separate using traditional reversed-phase liquid chromatography.
-
Potency and Scarcity: The extreme toxicity and limited availability of the toxin require specialized handling procedures and limit the amount of material available for method development.
Q3: Can I use an existing Saxitoxin ELISA kit to detect this compound?
A3: It is possible that some anti-saxitoxin antibodies may exhibit cross-reactivity with this compound due to structural similarities. However, the degree of cross-reactivity is unknown and would need to be experimentally determined. Given the unique structural features of this compound, it is also likely that many saxitoxin-specific antibodies will not recognize it, leading to false-negative results. If considering this approach, it is crucial to perform thorough cross-reactivity studies with a purified or well-characterized this compound sample.
Q4: What are the key stability considerations for this compound?
A4: While specific stability data for this compound is not available, analogues like saxitoxin are known to be sensitive to changes in pH and temperature. As a general guideline:
-
pH: Acidic conditions (pH 2-4) are generally preferred for the stability of guanidinium toxins. Alkaline conditions should be avoided as they can lead to degradation.
-
Temperature: Samples should be stored at low temperatures (-20°C or -80°C) to minimize degradation.[1] Repeated freeze-thaw cycles should be avoided.
-
Solutions: Stock solutions should be prepared in an appropriate acidic buffer or high-purity water and stored in tightly sealed vials at low temperatures.
Troubleshooting Guides
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH affecting the ionization state of the guanidinium groups. | Optimize the mobile phase pH, typically in the acidic range (e.g., using formic acid or acetic acid) to ensure consistent protonation of the analyte. |
| Secondary interactions with the stationary phase. | Consider a different HILIC column chemistry. Ensure proper column equilibration. | |
| Low Signal Intensity / Poor Sensitivity | In-source fragmentation of the molecule, particularly loss of the sulfate group (SO₃).[1] | Optimize the electrospray ionization (ESI) source parameters, particularly the source voltage and temperature, to minimize fragmentation. Use a softer ionization technique if available. |
| Ion suppression from matrix components. | Improve sample clean-up using solid-phase extraction (SPE). Dilute the sample extract. Use a matrix-matched calibration curve. | |
| Inconsistent Retention Times | Insufficient column equilibration between injections, a common issue with HILIC methods. | Increase the column equilibration time between runs. Ensure the mobile phase composition is consistent. |
| Temperature fluctuations in the column compartment. | Use a thermostatically controlled column compartment and ensure a stable laboratory temperature. | |
| Ghost Peaks or Carryover | Adsorption of the highly polar analyte onto surfaces in the LC system. | Use a robust needle wash protocol with a strong, polar solvent. Inject blanks between samples to monitor for carryover. |
Enzyme-Linked Immunosorbent Assay (ELISA) - for Method Development
| Issue | Potential Cause | Recommended Solution |
| High Background Signal | Non-specific binding of the antibody or conjugate to the plate. | Optimize the blocking buffer (e.g., increase protein concentration or try a different blocking agent). Increase the number of washing steps or the stringency of the wash buffer. |
| Cross-reactivity of the antibody with matrix components. | Perform sample clean-up prior to analysis. Dilute the sample to reduce matrix effects. | |
| Low or No Signal | Poor coating of the antigen or capture antibody to the plate. | Optimize the coating buffer pH and incubation time/temperature. Screen different types of microplates. |
| Inactivity of the enzyme conjugate. | Use a fresh conjugate or one stored under proper conditions. Ensure the substrate is not expired. | |
| Low affinity or no cross-reactivity of the anti-saxitoxin antibody with this compound. | Screen multiple commercially available anti-saxitoxin antibodies for cross-reactivity. Consider developing a specific antibody for this compound. | |
| High Coefficient of Variation (%CV) | Inconsistent pipetting or washing technique. | Ensure pipettes are calibrated. Use an automated plate washer for consistency. |
| Edge effects due to temperature or evaporation gradients across the plate. | Incubate plates in a humidified chamber. Avoid stacking plates during incubation. |
Quantitative Data Summary
Due to the lack of validated quantitative methods for this compound in biological matrices, data on limits of detection (LOD) and quantification (LOQ) are not available. However, the following table summarizes the reported inhibitory concentrations (IC₅₀) of Zetekitoxin AB against different voltage-gated sodium channel isoforms, demonstrating its high potency compared to Saxitoxin.
| Toxin | Sodium Channel Isoform | IC₅₀ | Potency Fold-Increase (vs. Saxitoxin) |
| Zetekitoxin AB | Human Heart (hNaᵥ1.5) | 280 pM | ~580x |
| Rat Brain IIa (rNaᵥ1.2) | 6.1 pM | ~160x | |
| Rat Skeletal Muscle (rNaᵥ1.4) | 65 pM | ~63x | |
| Saxitoxin | Human Heart (hNaᵥ1.5) | 160 nM | 1x |
| Rat Brain IIa (rNaᵥ1.2) | 0.97 nM | 1x | |
| Rat Skeletal Muscle (rNaᵥ1.4) | 4.1 nM | 1x |
Data sourced from Yotsu-Yamashita et al. (2004).[1]
Experimental Protocols (Method Development Guidance)
Sample Preparation from Biological Matrices (e.g., Tissue Homogenate)
This protocol is adapted from methods for saxitoxin and other marine toxins and should be optimized for this compound.
-
Homogenization: Homogenize the tissue sample (e.g., 1 gram) with an acidic extraction solvent (e.g., 5 mL of 0.1 M acetic acid or 80% acetonitrile with 0.1% formic acid).
-
Extraction: Vortex the mixture vigorously for 5-10 minutes. For some matrices, a brief heating step (e.g., 5 minutes in a boiling water bath) followed by cooling may improve extraction efficiency, but this needs to be tested for this compound stability.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., >10,000 x g) for 15-20 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, avoiding the lipid layer and pellet.
-
Solid-Phase Extraction (SPE) Clean-up (Recommended):
-
Condition a polymeric or graphitized carbon SPE cartridge according to the manufacturer's instructions.
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the toxin with an appropriate solvent mixture (e.g., acetonitrile/water with a small amount of acid or base, depending on the SPE phase).
-
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis or in the assay buffer for ELISA.
High-Sensitivity Detection by LC-MS/MS (Method Development)
-
Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is recommended for retaining and separating highly polar compounds like this compound.
-
Column: A HILIC column with a zwitterionic or diol stationary phase is a good starting point.
-
Mobile Phase A: Water with an acidic modifier (e.g., 0.1% formic acid) and a buffer salt (e.g., 10 mM ammonium formate).
-
Mobile Phase B: Acetonitrile with the same acidic modifier.
-
Gradient: Start with a high percentage of organic solvent (e.g., 95% B) and gradually increase the aqueous portion to elute the polar analytes.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive ion mode is expected to be optimal for the guanidinium groups.
-
Precursor Ion: Based on its structure (C₁₆H₂₅N₈O₁₂S), the expected protonated molecule [M+H]⁺ would be at m/z 553.13.[1]
-
Product Ions: Perform fragmentation (MS/MS) on the precursor ion to identify characteristic product ions for Multiple Reaction Monitoring (MRM). A notable fragment is the loss of SO₃, resulting in an ion at m/z 473.17.[1] Other fragments should be determined experimentally.
-
MRM Transitions (Proposed):
-
Quantitative: 553.1 -> 473.2
-
Qualitative: 553.1 -> [Other determined fragments]
-
-
-
Validation: Due to the lack of a certified standard, a full validation is challenging. However, key performance characteristics like linearity (using serial dilutions of a purified extract), precision (repeatability), and matrix effects should be assessed.
Competitive ELISA (cELISA) for Screening (Method Development)
This protocol assumes the use of an anti-saxitoxin antibody with demonstrated cross-reactivity.
-
Coating: Coat a high-binding 96-well plate with a saxitoxin-protein conjugate (e.g., STX-BSA) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate 3-5 times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add a blocking buffer (e.g., PBS with 1% BSA) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the washing step.
-
Competitive Reaction: Add the sample extract or this compound standard dilutions and a fixed concentration of the anti-saxitoxin primary antibody to the wells simultaneously. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enzyme-labeled secondary antibody (e.g., anti-rabbit IgG-HRP) that binds to the primary antibody. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a suitable substrate (e.g., TMB for HRP) and incubate in the dark until color develops.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2 M H₂SO₄).
-
Read Absorbance: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB). The signal intensity will be inversely proportional to the amount of this compound in the sample.
Visualizations
Caption: Mechanism of action of this compound as a potent voltage-gated sodium channel blocker.
Caption: General experimental workflow for this compound detection method development.
References
Addressing matrix effects in LC-MS/MS analysis of Atelopidtoxin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Atelopidtoxin and facing challenges with matrix effects in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: I am observing significant signal suppression/enhancement for this compound in my biological samples. What are the likely causes and how can I mitigate this?
A1: Signal suppression or enhancement, collectively known as matrix effects, is a common challenge in LC-MS/MS analysis of complex biological samples. For a polar, guanidinium-containing compound like this compound, the primary causes include:
-
Co-eluting Endogenous Components: Phospholipids, salts, and other small molecules from the biological matrix can co-elute with this compound and interfere with the ionization process in the mass spectrometer's source.
-
Ionization Competition: High concentrations of co-eluting compounds can compete with this compound for ionization, leading to a suppressed signal.
-
Changes in Droplet Formation: Matrix components can alter the physical properties of the ESI droplets, affecting the efficiency of analyte desolvation and ionization.
Troubleshooting Steps:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.
-
Solid-Phase Extraction (SPE): Utilize a mixed-mode or hydrophilic interaction liquid chromatography (HILIC) SPE cartridge to selectively retain the polar this compound while washing away less polar interferences.
-
Protein Precipitation (PPT): While a simple method, PPT with acetonitrile or methanol may not be sufficient to remove all interfering phospholipids.
-
Sample Dilution: A straightforward approach is to dilute the sample extract. This can reduce the concentration of interfering matrix components, but may also decrease the analyte signal to below the limit of quantification.
-
-
Chromatographic Separation: Improve the separation of this compound from matrix components.
-
HILIC Chromatography: This is often the preferred method for highly polar compounds like guanidinium toxins. It provides good retention and separation from less polar matrix components.
-
Gradient Optimization: Adjust the gradient elution profile to better resolve this compound from the regions where matrix components elute.
-
-
Internal Standards: The use of an appropriate internal standard is crucial for accurate quantification in the presence of matrix effects.
-
Stable Isotope-Labeled (SIL) Internal Standard: A SIL-Atelopidtoxin is the gold standard. It co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction.
-
Structural Analog: If a SIL internal standard is unavailable, a non-endogenous structural analog with similar physicochemical properties and retention time can be used.
-
Q2: How can I quantitatively assess the extent of matrix effects in my this compound assay?
A2: A quantitative assessment of matrix effects is essential during method development and validation. The most common approach is the post-extraction spike method:
-
Prepare three sets of samples:
-
Set A: this compound standard prepared in a neat solvent (e.g., mobile phase).
-
Set B: Blank matrix extract (processed through the entire sample preparation procedure) spiked with this compound at the same concentration as Set A.
-
Set C: Blank matrix sample spiked with this compound before the extraction procedure.
-
-
Calculate the Matrix Effect (ME) and Recovery (RE):
-
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
A ME value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.
Q3: What are the recommended starting conditions for developing an LC-MS/MS method for this compound?
A3: While a specific validated method for this compound is not widely published, methods for the structurally similar guanidinium toxin, saxitoxin, provide an excellent starting point.
| Parameter | Recommendation |
| LC Column | HILIC (e.g., amide or silica-based) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with a high percentage of organic phase (e.g., 95% B) and gradually increase the aqueous phase. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transitions | Monitor the protonated molecule [M+H]+ and characteristic fragment ions. For this compound (C16H24N8O12S, MW ~552.5 g/mol ), the [M+H]+ would be m/z 553.1. Fragmentation would likely involve losses of water, sulfate, and parts of the side chain. |
Q4: I don't have a stable isotope-labeled internal standard for this compound. What are my options for quantification?
A4: While a SIL-IS is ideal, several other strategies can be employed for reliable quantification:
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte. This helps to compensate for matrix effects that are consistent across samples.
-
Standard Addition: This method involves adding known amounts of the analyte to aliquots of the unknown sample. A calibration curve is then generated for each sample, which corrects for matrix effects specific to that sample. This approach is accurate but can be time-consuming.
-
Use of a Structural Analog: A non-endogenous compound with similar chemical properties and chromatographic behavior to this compound can be used as an internal standard. It is important to validate that the analog experiences similar matrix effects to the analyte.
Quantitative Data Summary
Since quantitative LC-MS/MS data for this compound is scarce in the literature, the following table summarizes typical performance data for the analogous guanidinium toxin, saxitoxin (STX), in biological matrices. These values can serve as a benchmark when developing and validating a method for this compound.
Table 1: LC-MS/MS Method Performance for Saxitoxin in Biological Matrices
| Matrix | LLOQ (ng/mL) | LOD (ng/mL) | Recovery (%) | Reference |
| Human Plasma | 5.0 | 2.8 | 86-99 | [1][2] |
| Human Urine | 5.0 | 0.5 | Not Reported | [1] |
| Mussel Tissue | ~60 ng/g | ~20 ng/g | Not Reported | [3] |
LLOQ: Lower Limit of Quantification; LOD: Limit of Detection
Table 2: Historical Toxicity Data for this compound
| Organism | LD50 | Route of Administration | Reference |
| Mouse | 16 µg/kg | Not Specified | [4] |
LD50: The dose required to kill 50% of the tested population.[5][6][7][8]
Experimental Protocols
Protocol 1: Extraction of this compound from Biological Tissue (e.g., Frog Skin)
-
Homogenize 100 mg of tissue in 1 mL of 0.1 M acetic acid.
-
Vortex for 1 minute and sonicate for 15 minutes in a cold bath.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
If significant protein content is expected, perform protein precipitation by adding acetonitrile (1:3 v/v), vortexing, and centrifuging again.
-
The resulting supernatant can be directly injected or further purified by SPE.
Protocol 2: Solid-Phase Extraction (SPE) Cleanup
-
Conditioning: Condition a mixed-mode or HILIC SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 0.1 M acetic acid.
-
Loading: Load the sample extract from Protocol 1 onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove hydrophilic interferences.
-
Elution: Elute this compound with 1 mL of a strong solvent (e.g., 5% formic acid in methanol).
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis
-
LC System: UPLC/HPLC system capable of high-pressure gradient elution.
-
Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 95:5 water:acetonitrile with 5 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: 95:5 acetonitrile:water with 5 mM ammonium formate and 0.1% formic acid.
-
Gradient:
-
0-1 min: 95% B
-
1-5 min: Linear ramp to 50% B
-
5-6 min: Hold at 50% B
-
6-6.1 min: Return to 95% B
-
6.1-8 min: Re-equilibration
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization: ESI+.
-
MRM Transitions:
-
Precursor Ion (Q1): m/z 553.1 [M+H]+
-
Product Ions (Q3): To be determined by infusing an this compound standard and performing a product ion scan. Likely fragments would correspond to losses of key functional groups.
-
Visualizations
Caption: Troubleshooting Workflow for Matrix Effects.
Caption: Experimental Workflow for this compound Analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. A fast and reliable LC-MS-MS method for the quantification of saxitoxin in blood plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of Sample Preparation for the Identification and Quantification of Saxitoxin in Proficiency Test Mussel Sample using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toxin from skin of frogs of the genus Atelopus: differentiation from Dendrobatid toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Median lethal dose - Wikipedia [en.wikipedia.org]
- 6. 7.7.2 Evaluating Toxicity Data | Environment, Health and Safety [ehs.cornell.edu]
- 7. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]
- 8. The MSDS HyperGlossary: LD-50, 50% Lethal Dose [ilpi.com]
Minimizing degradation of Atelopidtoxin samples during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for storing and handling Atelopidtoxin samples to minimize degradation and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for long-term storage of this compound?
For maximal stability, lyophilized this compound should be stored at -20°C or, for even better preservation, at -80°C.[1][2][3] If received in a lyophilized state, it is recommended to prepare single-use aliquots to prevent repeated freeze-thaw cycles.[4][5] For this compound in solution, storage at -20°C is also recommended.[1][4] Studies on related paralytic shellfish toxins (PSTs) have shown that all toxins are most stable at a low temperature of -35°C.[6][7]
Q2: My lyophilized this compound has clumped. Is it still viable?
Clumping of lyophilized powder can indicate moisture absorption, which can significantly reduce the long-term stability of the toxin.[2][3] Before opening the vial, it is crucial to allow it to warm to room temperature in a desiccator to prevent condensation.[4][2][5] While the toxin may still be usable in the short term, for long-term storage and sensitive experiments, it is advisable to use a fresh, non-clumped sample if possible.
Q3: What is the best way to dissolve lyophilized this compound?
The solubility of toxins can vary. It is recommended to first attempt to dissolve the peptide in sterile, distilled water.[4][5] If the toxin is insoluble, the addition of a small amount of a slightly acidic buffer (pH 5-7) can aid dissolution.[4] For toxins containing amino acids prone to oxidation, such as cysteine, methionine, or tryptophan, it is best to use oxygen-free solvents.[5]
Q4: How long can I store this compound in solution?
Peptides and toxins in solution are significantly less stable than in their lyophilized form.[4] It is not generally recommended to store peptides after dissolution.[1] If storage in solution is necessary, it should be for a few days at most, stored at -20°C.[2] To avoid degradation, prepare solutions fresh for each experiment whenever possible and avoid repeated freeze-thaw cycles by aliquoting.[4][5]
Q5: What pH should I use for my this compound solution?
Based on data from related paralytic shellfish toxins, a slightly acidic pH of 3-4 provides the greatest stability.[8][6][7] For general peptide solutions, a pH range of 5-7 is often recommended.[4] It is critical to avoid basic conditions (pH > 8), as this can lead to rapid degradation.[3]
Q6: I'm seeing a loss of activity in my experiments. Could my this compound have degraded?
Loss of biological activity is a primary indicator of toxin degradation. Several factors can contribute to this, including improper storage temperature, exposure to moisture, incorrect pH of the solution, and repeated freeze-thaw cycles.[4][2][3] To troubleshoot, review your storage and handling procedures against the recommendations in this guide. It is also advisable to perform a purity analysis of your sample.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Reduced or no biological activity | Toxin degradation due to improper storage or handling. | 1. Verify storage temperature (-20°C or -80°C for long-term).2. Ensure the sample was protected from light and moisture.[1][2]3. Check the pH of the solution; aim for a slightly acidic pH (3-6).[1][8][6][7]4. Avoid multiple freeze-thaw cycles by using aliquots.[4][5]5. Perform a purity check using HPLC or mass spectrometry. |
| Difficulty dissolving lyophilized powder | The toxin may have high hydrophobicity. | 1. Attempt dissolution in sterile, distilled water first.[4][5]2. If insoluble, try adding a small amount of 1-10% acetic acid for basic peptides.[4]3. For acidic peptides, 1% ammonium hydroxide may be used.[4]4. Sonication can also aid in dissolving difficult peptides.[4][5] |
| Precipitation of the toxin in solution | The solution may be saturated, or the buffer is incompatible. | 1. Try dissolving the precipitate by gentle warming (not exceeding 40°C).[5]2. If using an organic solvent like DMSO to aid initial dissolution, ensure the final concentration in your aqueous buffer is low enough to maintain solubility.[5]3. Consider re-lyophilizing the sample and attempting to dissolve it in a different buffer system.[5] |
| Discoloration of the lyophilized powder | This could indicate oxidation or contamination. | 1. If the toxin contains amino acids prone to oxidation (e.g., Cys, Trp, Met), this is a possibility.[1]2. Discard the sample if contamination is suspected. It is best practice to use a fresh, uncontaminated sample for reliable results. |
Data Summary: Storage Condition Stability
The following table summarizes stability data for paralytic shellfish toxins (PSTs), which can be used as a proxy for this compound due to a lack of specific data for the latter.
| Parameter | Condition | Stability Outcome | Reference |
| Temperature | -35°C | All toxins were stable. | [8][6][7] |
| -20°C | Recommended for long-term storage of lyophilized peptides. | [1][2] | |
| 5°C | C toxins and GTX1/4 showed sensitivity. | ||
| 25°C | C toxins decreased rapidly. | [6] | |
| pH | 3-4 | All toxins were most stable at this pH range. | [8][6][7] |
| 5 | Degradation of M-toxins exceeded 94.6% after 15 weeks at 20°C. | [8] | |
| 6-7 | NEO levels decreased at 25°C. | [6] | |
| Form | Lyophilized | Recommended for maximum stability. | [4] |
| In Solution | Much less stable than lyophilized form. | [4] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability Under Different Temperature Conditions
Objective: To determine the stability of this compound at various storage temperatures over time.
Methodology:
-
Prepare a stock solution of this compound in a slightly acidic buffer (e.g., 10 mM sodium acetate, pH 4.0).
-
Aliquot the stock solution into multiple sterile, low-protein-binding microcentrifuge tubes.
-
Store the aliquots at different temperatures: -80°C, -20°C, 4°C, and room temperature (20-25°C).
-
At designated time points (e.g., 0, 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each temperature condition.
-
Analyze the purity and concentration of this compound in each sample using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Compare the results to the initial (time 0) sample to determine the percentage of degradation at each temperature over time.
Protocol 2: Evaluation of this compound Stability at Various pH Levels
Objective: To assess the impact of pH on the stability of this compound in solution.
Methodology:
-
Prepare a series of buffers with different pH values (e.g., pH 3, 4, 5, 6, and 7).
-
Dissolve lyophilized this compound in each buffer to a known concentration.
-
Aliquot each pH solution into separate sterile, low-protein-binding tubes.
-
Store all aliquots at a constant temperature (e.g., 4°C or -20°C).
-
At specified time intervals (e.g., 0, 24 hours, 48 hours, 1 week), take a sample from each pH condition.
-
Analyze the samples by HPLC or LC-MS to quantify the remaining intact this compound.
-
Plot the percentage of remaining this compound against time for each pH to determine the optimal pH for stability.
Visualizations
Caption: Factors leading to the degradation of this compound samples.
Caption: Recommended workflow for handling and storing this compound.
Caption: Troubleshooting logic for experiments involving this compound.
References
- 1. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
- 2. peptide.com [peptide.com]
- 3. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
- 4. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Marine biotoxins [fao.org]
- 8. pubs.acs.org [pubs.acs.org]
Zetekitoxin AB Purification: Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working on the optimization of purification steps for Zetekitoxin AB.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of Zetekitoxin AB, presented in a question-and-answer format.
Extraction & Initial Processing
-
Question: Why is the initial aqueous extract of the frog skin highly viscous and difficult to handle?
-
Answer: The high viscosity is likely due to the presence of high molecular weight biomolecules such as proteins and polysaccharides from the frog skin. To mitigate this, ensure thorough homogenization and consider enzymatic treatment with proteases or cellulases, though careful validation is needed to ensure the toxin is not affected.
-
-
Question: After dialysis and ultrafiltration, the toxin yield is significantly lower than expected. What are the potential causes?
-
Answer: Several factors could contribute to low yield at this stage:
-
Incomplete Extraction: The initial extraction with water and acetic acid might not have been exhaustive. Consider repeated extraction cycles.
-
Toxin Adsorption: Zetekitoxin AB, being a polar molecule, might adsorb to the dialysis tubing or ultrafiltration membranes. Pre-soaking membranes in buffer can help minimize this.
-
Incorrect Molecular Weight Cutoff (MWCO): Ensure the MWCO of the dialysis (30,000 Da) and ultrafiltration (10,000 Da) membranes are appropriate to retain Zetekitoxin AB (molecular weight: 552.47 g/mol ) while removing larger proteins.[1]
-
Degradation: Although guanidinium alkaloids are generally stable, prolonged processing times or microbial contamination could lead to degradation. Work in a cold environment and use sterile equipment where possible.
-
-
Chromatography
-
Question: During the Bio-Gel P-2 gel filtration chromatography, the peak corresponding to Zetekitoxin AB is broad and shows poor resolution. How can this be improved?
-
Answer: Broad peaks in gel filtration can be caused by several factors:
-
Sample Volume: The sample volume should be kept small, ideally 1-5% of the total column volume, to ensure good resolution.[2]
-
Flow Rate: A high flow rate can lead to poor separation. The documented protocol uses a flow rate of 1 ml/min. Consider reducing the flow rate to improve resolution.
-
Column Packing: An improperly packed column with channeling or voids will result in peak broadening. Ensure the column is packed evenly.
-
Viscosity: A viscous sample can also cause peak broadening. Ensure the lyophilized filtrate is fully dissolved in the application buffer.
-
-
-
Question: After the TSK-gel G2000PW chromatography step, the collected fractions containing Zetekitoxin AB are still impure, showing multiple spots on a TLC plate. What could be the reason?
-
Answer: Co-elution of impurities with similar molecular sizes is a common issue in gel filtration chromatography.
-
Overlapping Peaks: The toxic fractions might have been collected too broadly. Try collecting narrower fractions and analyzing each by TLC to identify the purest ones.
-
Matrix Components: The frog skin extract is a complex mixture. Other small molecules, such as other alkaloids or peptides, may have similar hydrodynamic volumes to Zetekitoxin AB.[3][4][5]
-
Alternative Chromatography: If co-eluting impurities persist, consider employing a different purification technique with an alternative separation principle, such as ion-exchange chromatography, given the charged nature of the guanidinium groups in Zetekitoxin AB.
-
-
-
Question: The recovery of Zetekitoxin AB from the chromatography columns is consistently low. What can be done to improve this?
-
Answer: Low recovery can be due to adsorption of the toxin to the chromatography matrix or tubing.
-
Ionic Strength of Buffer: The original protocol for the Bio-Gel P-2 column uses a pyridine/acetic acid/water buffer. For the TSK-gel G2000PW, 0.05 M acetic acid is used. Adjusting the ionic strength of the elution buffer by adding a neutral salt (e.g., 0.1 M NaCl) can sometimes reduce non-specific interactions.[2]
-
Column Material: Ensure the column and frits are made of inert materials.
-
Repeated Column Washes: After the main elution, wash the column with a stronger solvent (if compatible with the matrix) to check for any retained toxin.
-
-
Frequently Asked Questions (FAQs)
-
Question: What is the known stability of Zetekitoxin AB? How should it be stored?
-
Answer: The original purified sample of Zetekitoxin AB was lyophilized and stored at -80°C for over a decade without significant degradation. This suggests that the lyophilized toxin is highly stable when stored at low temperatures. For short-term storage of solutions, it is advisable to keep them at 4°C or frozen, and to use buffers with a slightly acidic pH, as guanidinium compounds are generally more stable in acidic conditions.
-
-
Question: How can the purity of Zetekitoxin AB be assessed?
-
Answer: The purity of Zetekitoxin AB can be evaluated using a combination of methods:
-
Thin-Layer Chromatography (TLC): As used in the original purification, TLC on silica gel plates can provide a quick assessment of purity.
-
Nuclear Magnetic Resonance (NMR): 1H NMR spectroscopy is a powerful tool for confirming the structure and assessing the purity of the final product.
-
Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the molecular weight and elemental composition of Zetekitoxin AB.
-
-
-
Question: Are there any alternative or more modern techniques for purifying Zetekitoxin AB?
-
Answer: While the published protocol relies on traditional gel filtration chromatography, modern techniques could potentially improve the efficiency and resolution of the purification.
-
High-Performance Liquid Chromatography (HPLC): Preparative reverse-phase or hydrophilic interaction liquid chromatography (HILIC) could offer higher resolution and faster separation times.
-
Immunoaffinity Chromatography: If specific antibodies against Zetekitoxin AB were available, immunoaffinity chromatography could provide a highly selective one-step purification method.[6]
-
-
-
Question: What are the major challenges in purifying Zetekitoxin AB?
-
Answer: The primary challenges include:
-
Extremely Low Abundance: Zetekitoxin AB is present in very small quantities in the frog skin, necessitating the processing of a large amount of starting material for a small yield.
-
Complex Starting Material: The frog skin extract contains a vast array of other compounds, making the isolation of a single toxin challenging.[3][4][5]
-
Limited Information: As a rare and potent toxin, there is a limited amount of published research on its purification and stability, making troubleshooting more difficult.
-
-
Data Presentation
Table 1: Summary of Starting Material and Final Yield of Zetekitoxin AB.
| Parameter | Value | Reference |
| Starting Material | Skin of Atelopus zeteki | |
| Amount of Starting Material | Not explicitly quantified in the 2004 paper, but obtained from frogs collected in 1986. | |
| Final Yield of Purified Zetekitoxin AB | ≈0.3 mg |
Table 2: Chromatographic Conditions for Zetekitoxin AB Purification.
| Chromatography Step | Column | Mobile Phase | Flow Rate |
| Gel Filtration 1 | Bio-Gel P-2 (1.2 x 50 cm) | Pyridine/acetic acid/H2O (24:2:974, pH 6.2) | 1 ml/min |
| Gel Filtration 2 | TSK-gel G2000PW (0.75 x 30 cm) | 0.05 M acetic acid | 0.5 ml/min |
Experimental Protocols
1. Extraction of Zetekitoxin AB from Frog Skin
-
Homogenize the skin of A. zeteki in deionized water.
-
Perform a subsequent extraction with 2% acetic acid in water.
-
Combine the aqueous and acetic acid extracts.
2. Dialysis and Ultrafiltration
-
Dialyze the combined extract against deionized water using a dialysis membrane with a 30,000 Da molecular weight cutoff (MWCO).
-
Concentrate the dialysate by evaporation.
-
Ultrafilter the concentrated dialysate through a 10,000 Da MWCO membrane.
-
Concentrate the filtrate by lyophilization.
3. Gel Filtration Chromatography (Bio-Gel P-2)
-
Dissolve the lyophilized filtrate in 1 ml of deionized water.
-
Apply the sample to a Bio-Gel P-2 column (1.2 x 50 cm) equilibrated with pyridine/acetic acid/water (24:2:974, pH 6.2).
-
Elute the column with the same buffer at a flow rate of 1 ml/min.
-
Monitor the eluate for toxicity (e.g., using a mouse bioassay) and collect the toxic fractions.
4. Gel Filtration Chromatography (TSK-gel G2000PW)
-
Apply the toxic fraction from the Bio-Gel P-2 column to a TSK-gel G2000PW column (0.75 x 30 cm) equilibrated with 0.05 M acetic acid.
-
Elute the column with 0.05 M acetic acid at a flow rate of 0.5 ml/min.
-
Collect the most toxic fraction, which contains the purified Zetekitoxin AB.
-
Lyophilize the purified fraction and store at -80°C.
5. Purity Analysis
-
TLC: Perform thin-layer chromatography on silica gel plates to assess the purity of the final sample.
-
NMR: Dissolve the purified Zetekitoxin AB in an appropriate deuterated solvent and acquire 1H NMR spectra to confirm its identity and purity.
-
Mass Spectrometry: Analyze the purified sample by high-resolution mass spectrometry to confirm the molecular weight.
Visualizations
Caption: Experimental workflow for the purification of Zetekitoxin AB.
Caption: Troubleshooting logic for Zetekitoxin AB purification issues.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Gel-Filtration Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification and characterization of albumin from frog skin of Duttaphrynus melanostictus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fisheries and Aquatic Sciences [e-fas.org]
- 5. Antimicrobial peptides in frog skin secretions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immunoaffinity Extraction and Alternative Approaches for the Analysis of Toxins in Environmental, Food or Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating a New Bioassay for Atelopidtoxin Potency: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of established and emerging bioassays for determining the potency of Atelopidtoxin (Zetekitoxin AB), a potent voltage-gated sodium channel (VGSC) blocker. The validation of a reliable and robust bioassay is critical for research, drug development, and quality control of this toxin and its derivatives. This document outlines detailed experimental protocols, presents comparative data in structured tables, and includes visualizations of the toxin's mechanism of action and experimental workflows.
Introduction to this compound and Bioassay Validation
This compound, isolated from the Panamanian golden frog (Atelopus zeteki), is a potent neurotoxin that exerts its effect by blocking voltage-gated sodium channels. As an analog of saxitoxin, it exhibits high affinity for these channels, disrupting the normal propagation of action potentials in excitable cells. The potency of this compound is a critical parameter that requires accurate and precise measurement.
The validation of a new bioassay is a systematic process to ensure that the assay is suitable for its intended purpose.[1][2] Key validation parameters include accuracy, precision (repeatability and intermediate precision), specificity, linearity, range, and robustness.[1][3] This guide compares three bioassay methodologies that can be adapted and validated for measuring this compound potency: the traditional in vivo Mouse Bioassay (MBA), the in vitro Neuroblastoma Cell-Based Assay (CBA-N2a), and the in vitro Receptor Binding Assay (RBA).
Mechanism of Action of this compound
This compound, like saxitoxin and tetrodotoxin, physically occludes the outer pore of voltage-gated sodium channels.[4][5] This blockage prevents the influx of sodium ions that is necessary for the depolarization phase of an action potential. The disruption of this fundamental process in neurons and muscle cells leads to paralysis.
Comparative Analysis of Bioassays
The choice of a bioassay for this compound potency determination depends on various factors, including the intended application (e.g., high-throughput screening, regulatory submission), available resources, and ethical considerations. The following tables summarize the key performance characteristics of the Mouse Bioassay, the Neuroblastoma Cell-Based Assay, and the Receptor Binding Assay, based on data from studies on similar toxins like saxitoxin.
Table 1: Performance Comparison of Bioassays for Saxitoxin-like Toxins
| Parameter | Mouse Bioassay (MBA) | Neuroblastoma Cell-Based Assay (CBA-N2a) | Receptor Binding Assay (RBA) |
| Principle | In vivo measurement of time to death in mice following intraperitoneal injection. | In vitro measurement of cell viability in a neuroblastoma cell line after exposure to the toxin in the presence of VGSC activators.[6] | In vitro measurement of the displacement of a radiolabeled toxin from its receptor on a membrane preparation.[7] |
| Endpoint | Time to death. | Cell viability (e.g., MTT reduction, impedance).[8] | Scintillation counting (CPM).[7] |
| Throughput | Low | High | High |
| Sensitivity (LOD) | ~40 µg STX eq/100 g tissue[9] | As low as 0.03 ng/mL[8] | 4.5 µg STX eq/100 g tissue[7] |
| Precision (%RSD) | 15-20%[9] | 11.8-34.9% (inter-laboratory)[10] | 17.1% (routine users, inter-laboratory)[10] |
| Specificity | Low (prone to interference from other substances)[11] | Specific to VGSC blockers. | Specific to ligands of the saxitoxin binding site (Site 1) on VGSCs.[7] |
| Ethical Concerns | High (use of live animals) | Low (cell culture-based) | Low (uses rat brain membranes) |
| Cost | High (animal housing and care) | Moderate (cell culture reagents and equipment) | High (radioligands and scintillation counter) |
Table 2: this compound (Zetekitoxin AB) IC50 Values for Different Voltage-Gated Sodium Channel Subtypes
| Channel Subtype | IC50 (pM) | Source |
| Rat brain IIa (NaV1.2) | 6.1 | [6] |
| Rat skeletal muscle (NaV1.4) | 65 | [6] |
| Human heart (NaV1.5) | 280 | [6] |
Detailed Experimental Protocols
This section provides detailed methodologies for the three compared bioassays. These protocols are based on established methods for saxitoxin and can be adapted and validated for this compound.
Mouse Bioassay (MBA) - Based on AOAC Official Method 959.08
The mouse bioassay is the traditional method for determining the potency of paralytic shellfish poisons.[9]
Materials:
-
This compound standard of known concentration
-
Test samples containing this compound
-
0.1 M Hydrochloric acid (HCl)
-
Male mice (20-22 g)
-
Syringes and needles for injection
-
Stopwatches
Procedure:
-
Sample Extraction: Homogenize the test sample and extract with 0.1 M HCl. Centrifuge and collect the supernatant. Adjust the pH to 2-4.[12]
-
Dose Preparation: Prepare serial dilutions of the sample extract and the this compound standard in 0.1 M HCl.
-
Injection: Inject 1 mL of each dilution intraperitoneally into a group of mice (typically 3 mice per dilution).
-
Observation: Observe the mice continuously and record the time from injection to the last gasping breath. The observation period is typically 60 minutes.[13]
-
Calculation: Convert the median death times to Mouse Units (MU) using a standard conversion table (e.g., Sommer's Table). One MU is the amount of toxin that kills a 20 g mouse in 15 minutes. Calculate the potency of the sample in MU/g or other appropriate units.
Neuroblastoma Cell-Based Assay (CBA-N2a)
This in vitro assay measures the ability of this compound to protect neuroblastoma cells from cell death induced by VGSC activators.[14]
Materials:
-
Neuro-2a (N2a) mouse neuroblastoma cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound standard and test samples
-
Ouabain and Veratridine stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed N2a cells into a 96-well plate at a density of 2 x 10^4 to 5 x 10^4 cells/well and incubate for 24-48 hours to allow for cell attachment.
-
Toxin Addition: Prepare serial dilutions of the this compound standard and test samples in cell culture medium and add them to the appropriate wells.
-
Induction of Cytotoxicity: Add a mixture of ouabain (final concentration ~100 µM) and veratridine (final concentration ~10 µM) to all wells except for the negative control wells.
-
Incubation: Incubate the plate for 6 to 24 hours.
-
Cell Viability Measurement: Add MTT solution to each well and incubate for 1-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Reading: Add a solubilization buffer to dissolve the formazan crystals and read the absorbance at a wavelength of 570 nm.
-
Data Analysis: Plot the absorbance values against the logarithm of the toxin concentration and fit the data to a four-parameter logistic curve to determine the EC50 value, which represents the concentration of toxin that gives 50% protection.
Receptor Binding Assay (RBA)
This in vitro assay measures the affinity of this compound for the saxitoxin binding site on VGSCs by competitive displacement of a radiolabeled ligand.[7][15]
Materials:
-
Rat brain membrane preparation (source of VGSCs)
-
[3H]-Saxitoxin (radiolabeled ligand)
-
This compound standard and test samples
-
Assay buffer (e.g., MOPS/choline chloride buffer, pH 7.4)[16]
-
96-well filter plates
-
Vacuum manifold
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Membrane Preparation: Prepare a crude membrane fraction from rat brains by homogenization and differential centrifugation.
-
Assay Setup: In a 96-well filter plate, add the assay buffer, [3H]-Saxitoxin (final concentration ~1-5 nM), and serial dilutions of the this compound standard or test samples.
-
Incubation: Initiate the binding reaction by adding the rat brain membrane preparation to each well. Incubate the plate at 4°C for 1 hour to reach binding equilibrium.[16]
-
Filtration: Terminate the assay by rapid filtration through the filter plate using a vacuum manifold. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity retained on the filters using a microplate scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of [3H]-Saxitoxin.
Validation of a New Bioassay for this compound
When validating a new bioassay for this compound, the following parameters should be thoroughly evaluated according to established guidelines (e.g., USP <1032>, <1033>, and <1034>).[1]
-
Accuracy: The closeness of the measured value to the true value. This can be assessed by spike-recovery experiments where known amounts of this compound are added to a sample matrix.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay precision): Precision within the same laboratory but on different days, with different analysts, or with different equipment.
-
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. For this compound, this would involve testing for interference from other toxins or components of the sample matrix.
-
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the assay has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of the assay's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Conclusion
The selection and validation of an appropriate bioassay are paramount for the accurate determination of this compound potency. While the Mouse Bioassay has been a historical standard, ethical considerations and its inherent variability have driven the development of in vitro alternatives. The Neuroblastoma Cell-Based Assay and the Receptor Binding Assay offer high-throughput, sensitive, and more specific alternatives. The choice of assay will depend on the specific research or regulatory context. For high-throughput screening, the CBA-N2a is a strong candidate. For detailed mechanistic studies and as a potential reference method, the RBA provides a direct measure of target engagement. A newly developed bioassay for this compound should be rigorously validated against these established methods to ensure its accuracy, reliability, and fitness for purpose.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. edraservices.nl [edraservices.nl]
- 3. quantics.co.uk [quantics.co.uk]
- 4. The Tetrodotoxin Binding Site Is within the Outer Vestibule of the Sodium Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The tetrodotoxin binding site is within the outer vestibule of the sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of mouse bioassay and sodium channel cytotoxicity assay for detecting paralytic shellfish poisoning toxins in shellfish extracts [agris.fao.org]
- 7. issc.org [issc.org]
- 8. An improved sensitive assay for the detection of PSP toxins with neuroblastoma cell-based impedance biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Marine biotoxins [fao.org]
- 10. academic.oup.com [academic.oup.com]
- 11. A comparison of the mouse bioassay with liquid chromatography-mass spectrometry for the detection of lipophilic toxins in shellfish from Scottish waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aesan.gob.es [aesan.gob.es]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Revisiting the Neuroblastoma Cell-Based Assay (CBA-N2a) for the Improved Detection of Marine Toxins Active on Voltage Gated Sodium Channels (VGSCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. files.core.ac.uk [files.core.ac.uk]
Atelopidtoxin vs. Tetrodotoxin: A Comparative Analysis of Sodium Channel Isoform Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the binding affinities of Atelopidtoxin (also known as Zetekitoxin AB) and Tetrodotoxin (TTX) for various voltage-gated sodium channel (Nav) isoforms. The information presented is supported by experimental data to aid in research and drug development endeavors.
Executive Summary
This compound, a potent neurotoxin isolated from the Panamanian golden frog, demonstrates exceptionally high affinity for voltage-gated sodium channels, significantly surpassing the potency of the well-characterized channel blocker, Tetrodotoxin. This guide outlines the quantitative differences in their binding affinities across key sodium channel isoforms and provides the experimental context for these findings.
Quantitative Comparison of Binding Affinities
The inhibitory effects of this compound (Zetekitoxin AB) and Tetrodotoxin on different sodium channel isoforms have been quantified using half-maximal inhibitory concentration (IC50) values. The data clearly indicates that this compound is a significantly more potent blocker of these channels.
| Toxin | Sodium Channel Isoform | Species | IC50 (pM) | IC50 (nM) | Reference |
| This compound (Zetekitoxin AB) | Human Heart (Nav1.5) | Human | 280 | 0.28 | [1][2][3] |
| Rat Brain IIa (Nav1.2a) | Rat | 6.1 | 0.0061 | [1][2][3] | |
| Rat Skeletal Muscle (Nav1.4) | Rat | 65 | 0.065 | [1][2][3] | |
| Tetrodotoxin (TTX) | Human Heart (Nav1.5) | Human | ≥ 1,000,000 | ≥ 1000 | [4] |
| Rat Brain (Nav1.2) | Rat | 7,800 | 7.8 | [5] | |
| Rat Skeletal Muscle (Nav1.4) | Rat | 4,500 | 4.5 | [5] |
Experimental Protocols
The IC50 values for this compound (Zetekitoxin AB) were determined using a two-electrode voltage clamp (TEVC) technique on voltage-dependent sodium channels expressed in Xenopus laevis oocytes.[1][2][3]
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes: A Representative Protocol
This protocol outlines the general steps involved in determining the IC50 values for toxins acting on ion channels expressed in Xenopus oocytes.
1. Oocyte Preparation and cRNA Injection:
-
Stage V-VI oocytes are surgically harvested from mature female Xenopus laevis frogs.
-
The oocytes are defolliculated by enzymatic digestion (e.g., with collagenase).
-
cRNA encoding the specific human or rat sodium channel isoform alpha subunit (and any auxiliary beta subunits) is microinjected into the oocyte cytoplasm.
-
Injected oocytes are incubated for 2-7 days at 16-18°C in a suitable medium (e.g., ND96 solution) to allow for channel expression.
2. Electrophysiological Recording:
-
An oocyte expressing the desired sodium channel isoform is placed in a recording chamber continuously perfused with a saline solution (e.g., ND96).
-
Two microelectrodes, filled with a high concentration of KCl (e.g., 3 M), are impaled into the oocyte. One electrode measures the membrane potential (Vm), and the other injects current to clamp the voltage at a desired holding potential (typically between -80 mV and -100 mV).
-
Voltage pulses are applied to elicit sodium currents. A typical protocol involves a depolarizing step to a test potential (e.g., -10 mV) from the holding potential.
3. Toxin Application and Data Acquisition:
-
Control sodium currents are recorded in the absence of the toxin.
-
The oocyte is then perfused with solutions containing increasing concentrations of either this compound or Tetrodotoxin.
-
The peak sodium current is measured at each toxin concentration after the blocking effect has reached a steady state.
-
The percentage of current inhibition is calculated for each concentration relative to the control current.
4. Data Analysis:
-
The concentration-response data are fitted to the Hill equation to determine the IC50 value, which is the concentration of the toxin that causes 50% inhibition of the maximal sodium current.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Comparative binding affinities of toxins to Na+ channel isoforms.
Caption: Workflow for determining toxin IC50 values using TEVC.
References
- 1. pnas.org [pnas.org]
- 2. The structure of zetekitoxin AB, a saxitoxin analog from the Panamanian golden frog Atelopus zeteki: a potent sodium-channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Voltage-gated sodium channels in the mammalian heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic Approaches to Zetekitoxin AB, a Potent Voltage-Gated Sodium Channel Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Atelopidtoxin Quantification: A Cross-Validation Perspective
For Researchers, Scientists, and Drug Development Professionals
Understanding the Mechanism of Action: A Basis for Detection
Atelopidtoxin exerts its potent neurotoxic effects by physically occluding the pore of voltage-gated sodium channels (VGSCs), thereby inhibiting the influx of sodium ions.[4][5] This disruption of ion flow prevents the generation and propagation of action potentials in excitable cells like neurons and muscle cells.[5][6] The high affinity of this compound for VGSCs forms the basis for certain detection methods and underscores the need for sensitive analytical techniques to detect it at physiologically relevant concentrations.
Caption: Mechanism of this compound action on a voltage-gated sodium channel.
Comparative Analysis of Quantification Methods
The quantification of saxitoxin and its analogs, and by extension Atelopidtoxins, primarily relies on chromatographic techniques coupled with sensitive detection methods. High-Performance Liquid Chromatography (HPLC) coupled with either fluorescence detection (FLD) or tandem mass spectrometry (MS/MS) are the most common and well-validated approaches.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
This method often involves a derivatization step, either pre-column or post-column, to convert the non-fluorescent toxins into fluorescent products that can be detected.[7]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high selectivity and sensitivity, allowing for the direct detection and quantification of multiple toxin analogs in a single run without the need for derivatization.[3][8] This technique is increasingly becoming the method of choice for marine toxin analysis.
The following tables summarize the key performance parameters of these methods based on validation studies of saxitoxin and its analogs. These values can serve as a benchmark for the expected performance of these methods for this compound quantification.
Table 1: Comparison of HPLC-FLD and LC-MS/MS for Saxitoxin Analog Quantification
| Parameter | HPLC-FLD | LC-MS/MS |
| Principle | Chromatographic separation followed by fluorescence detection of derivatized toxins. | Chromatographic separation followed by mass spectrometric detection of toxin-specific mass transitions. |
| Specificity | Good, but may be susceptible to interference from co-eluting fluorescent compounds. | Excellent, based on specific precursor-product ion transitions. |
| Sensitivity | High, with Limits of Detection (LODs) typically in the low µg/kg range. | Very high, with LODs often in the ng/kg to low µg/kg range. |
| Throughput | Moderate, derivatization step can be time-consuming. | High, direct analysis allows for faster sample processing. |
| Multiplexing | Limited, dependent on chromatographic separation of derivatized products. | Excellent, capable of quantifying multiple analogs simultaneously. |
Table 2: Quantitative Performance Data from Validation Studies of Saxitoxin Analogs
| Method | Analyte | LOD (µg/kg) | LOQ (µg/kg) | Linearity (R²) | Recovery (%) | Precision (RSD%) |
| HPLC-FLD (Pre-column oxidation) | Saxitoxin (STX) | - | - | >0.99 | - | 4.8 |
| UPLC-FLD (Post-column oxidation) | STX diHCl eq. | - | - | - | - | 16.5 - 29.2 |
| HPLC-MS/MS | STX | 0.33 - 5.52 | 1.32 - 11.29 | ≥0.9900 | 81.52 - 116.50 | ≤19.10 |
| HILIC-MS/MS | STX | 3 ng/mL | 11 ng/mL | 0.9714 - 0.9768 | 99.9 | - |
Note: Data is compiled from various studies on saxitoxin and its analogs and should be considered as representative. LOD (Limit of Detection), LOQ (Limit of Quantification), R² (Coefficient of Determination), RSD (Relative Standard Deviation).[7][8][9][10]
Experimental Protocols: A General Workflow
The successful quantification of Atelopidtoxins requires meticulous sample preparation and analysis. The following workflow outlines the general steps involved in the analysis of saxitoxin analogs, which can be adapted for this compound.
References
- 1. The structure of zetekitoxin AB, a saxitoxin analog from the Panamanian golden frog Atelopus zeteki: A potent sodium-channel blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches to Zetekitoxin AB, a Potent Voltage-Gated Sodium Channel Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Neurotoxins and Their Binding Areas on Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interaction between voltage-gated sodium channels and the neurotoxin, tetrodotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Structural Basis and Functional Consequences of Interactions Between Tetrodotoxin and Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Ultra-Performance Liquid Chromatography with Post-Column Fluorescent Derivatization for the Rapid Detection of Saxitoxin Analogues and Analysis of Bivalve Monitoring Samples [mdpi.com]
- 8. Development and Validation of a Liquid Chromatography-Tandem Mass Spectrometry Method Coupled with Dispersive Solid-Phase Extraction for Simultaneous Quantification of Eight Paralytic Shellfish Poisoning Toxins in Shellfish - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of Sample Preparation for the Identification and Quantification of Saxitoxin in Proficiency Test Mussel Sample using Liquid Chromatography-Tandem Mass Spectrometry [mdpi.com]
- 10. researchgate.net [researchgate.net]
Unraveling the Neurotoxicity of Atelopidtoxin Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The potent neurotoxins found in the skin of harlequin frogs of the genus Atelopus have long been a subject of fascination and intense study. Historically referred to as atelopidtoxin, this complex mixture is now known to contain several powerful guanidinium alkaloids, with zetekitoxins being among the most prominent. These toxins exert their effects primarily by blocking voltage-gated sodium channels, a critical component in the propagation of nerve impulses. This guide provides a comparative analysis of the toxicity of known this compound components and related analogues, supported by experimental data and detailed methodologies to aid researchers in the fields of toxicology, pharmacology, and drug development.
Comparative Toxicity of this compound Components and Analogues
The toxicity of this compound constituents and their synthetic or naturally occurring analogues is typically evaluated by determining their lethal dose (LD50) in animal models, most commonly mice, and their inhibitory concentration (IC50) on specific voltage-gated sodium channel subtypes. The available data highlights the extreme potency of these compounds.
| Compound | Toxin Class | LD50 (µg/kg, i.p. mouse) | IC50 (nM) | Target Channel(s) | Reference(s) |
| Zetekitoxin AB | This compound (Saxitoxin analogue) | 11 | 0.0061 (rNaV1.2), 0.065 (rNaV1.4), 0.280 (hNaV1.5) | Voltage-gated sodium channels | [1] |
| Zetekitoxin C | This compound (Saxitoxin analogue) | 80 | Not Reported | Not Reported | [1] |
| Chiriquitoxin | This compound (Tetrodotoxin analogue) | Not Reported | Not Reported | Not Reported | [2] |
| Tetrodotoxin | Guanidinium Toxin | 10 | Varies by subtype | Voltage-gated sodium channels | [3] |
| Saxitoxin | Paralytic Shellfish Toxin | 3-10 | Varies by subtype | Voltage-gated sodium channels | [4] |
Note: The term "this compound" was originally used to describe a mixture of toxins. Zetekitoxin AB and C are now known to be key components of this mixture from Atelopus zeteki[3]. Other toxins, such as chiriquitoxin and tetrodotoxin, have been identified in other Atelopus species[2][5].
Mechanism of Action: Blockade of Voltage-Gated Sodium Channels
The primary mechanism of action for Atelopidtoxins and their analogues is the potent and specific blockade of voltage-gated sodium channels (VGSCs). These channels are integral membrane proteins responsible for the rising phase of the action potential in neurons and other excitable cells. By binding to a site on the extracellular pore of the channel, these toxins physically obstruct the passage of sodium ions, thereby preventing depolarization and halting nerve impulse transmission. This leads to paralysis and, at sufficient doses, respiratory failure and death. The extraordinary potency of compounds like Zetekitoxin AB is attributed to their high affinity for the channel pore[1].
Mechanism of this compound Neurotoxicity.
Experimental Protocols
The evaluation of this compound analogue toxicity involves a combination of in vivo and in vitro assays to determine both organism-level lethality and specific molecular interactions.
In Vivo Toxicity Assessment: LD50 Determination
Objective: To determine the median lethal dose (LD50) of a toxin analogue in a model organism.
Materials:
-
Test compound (this compound analogue)
-
Saline solution (0.9% NaCl, sterile)
-
Male Swiss Webster mice (or similar strain), 20-25 g
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Animal observation cages
Protocol:
-
Dose Preparation: Prepare a series of graded doses of the test compound dissolved in sterile saline. A preliminary range-finding study with a small number of animals is recommended to determine the approximate lethal dose.
-
Animal Grouping: Randomly assign mice to dose groups, including a control group receiving only saline. A typical study might use 5-10 mice per group.
-
Administration: Administer the prepared doses via intraperitoneal injection. The injection volume should be consistent across all groups (e.g., 0.1 mL per 10 g of body weight).
-
Observation: Observe the animals continuously for the first 4 hours and then at regular intervals for at least 24 hours. Record signs of toxicity (e.g., paralysis, convulsions, respiratory distress) and the time of death.
-
Data Analysis: Calculate the LD50 value using a statistical method such as the probit or Reed-Muench method.
In Vitro Cytotoxicity Assays
1. MTT Assay for Cell Viability
Objective: To assess the effect of the toxin on the metabolic activity of cultured cells as an indicator of cytotoxicity.
Materials:
-
Neuroblastoma cell line (e.g., SH-SY5Y) or other suitable cell line
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound. Include untreated and vehicle controls. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control.
2. Lactate Dehydrogenase (LDH) Assay for Membrane Integrity
Objective: To quantify cytotoxicity by measuring the release of LDH from cells with damaged plasma membranes.
Materials:
-
Cultured cells and plates as in the MTT assay
-
Test compound
-
Commercially available LDH assay kit (containing substrate, cofactor, and dye)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the kit manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically around 490 nm).
-
Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to achieve maximum LDH release).
Functional Assessment: Patch-Clamp Electrophysiology
Objective: To directly measure the effect of the toxin on the function of voltage-gated sodium channels.
Materials:
-
Cell line expressing the specific sodium channel subtype of interest (e.g., HEK293 cells transfected with NaV1.2)
-
Patch-clamp rig (amplifier, micromanipulators, microscope)
-
Glass micropipettes
-
Intracellular and extracellular recording solutions
-
Test compound
Protocol:
-
Cell Preparation: Culture the cells on coverslips suitable for patch-clamp recording.
-
Pipette Preparation: Pull glass micropipettes to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Giga-seal Formation: Under microscopic guidance, bring the micropipette into contact with a cell and apply gentle suction to form a high-resistance (gigaohm) seal.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell recording configuration.
-
Voltage Protocol and Recording: Apply a voltage protocol to elicit sodium currents. This typically involves holding the cell at a hyperpolarized potential and then stepping to a series of depolarized potentials. Record the resulting currents.
-
Compound Application: Perfuse the cell with an extracellular solution containing the test compound at a specific concentration.
-
Post-Compound Recording: After a brief incubation, repeat the voltage protocol and record the sodium currents in the presence of the compound.
-
Data Analysis: Measure the peak sodium current before and after compound application to determine the percentage of inhibition. Repeat for a range of concentrations to generate a dose-response curve and calculate the IC50 value.
Experimental Workflow for Toxicity Evaluation
A logical workflow for evaluating the toxicity of new this compound analogues would proceed from broad cytotoxicity screening to specific functional characterization.
Workflow for Toxicity Evaluation of Analogues.
This structured approach allows for the efficient screening of novel compounds, identifying those with significant biological activity and warranting further, more detailed investigation into their specific mechanisms and in vivo effects. The data generated from these studies is critical for understanding the structure-activity relationships of this potent class of neurotoxins and for guiding the development of potential therapeutic agents or research tools.
References
- 1. The structure of zetekitoxin AB, a saxitoxin analog from the Panamanian golden frog Atelopus zeteki: A potent sodium-channel blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First report on toxins in the Panamanian toads Atelopus limosus, A. glyphus and A. certus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A review of chemical defense in harlequin toads (Bufonidae: Atelopus) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Chemical and Evolutionary Ecology of Tetrodotoxin (TTX) Toxicity in Terrestrial Vertebrates - PMC [pmc.ncbi.nlm.nih.gov]
Establishing Toxicity Equivalency Factors for Atelopidtoxin Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for establishing Toxicity Equivalency Factors (TEFs) for Atelopidtoxin derivatives. Due to the limited availability of public data on this compound derivatives, this document uses the structurally and functionally related saxitoxin and its derivatives as a primary example to illustrate the principles and methodologies. This compound (also known as Zetekitoxin) is presented as a highly potent neurotoxin, and its comparative toxicity with saxitoxin is discussed to highlight the concept of relative potency.
Introduction to this compound and the Need for TEFs
Atelopidtoxins are potent neurotoxins originally isolated from the skin of Panamanian golden frogs of the genus Atelopus. The primary mechanism of action for these toxins is the blockade of voltage-gated sodium channels (VGSCs), which are critical for the propagation of nerve impulses.[1][2] Zetekitoxin AB, a synonym for this compound, is an exceptionally potent blocker of these channels, with potencies significantly exceeding that of the well-characterized neurotoxin, saxitoxin.[2]
Derivatives of a parent toxin can exhibit a wide range of toxicities. To assess the total toxic potential of a sample containing a mixture of these derivatives, the Toxicity Equivalency Factor (TEF) approach is utilized.[3][4] A TEF is a measure of the relative toxicity of a chemical compared to a reference chemical, in this case, the parent this compound.[3][4] By assigning a TEF to each derivative, the total toxicity of a mixture can be expressed as a single value, the Toxic Equivalency (TEQ).
Comparative Toxicity Data
In Vivo Toxicity Data: Lethal Dose 50 (LD50)
The LD50 is the dose of a substance required to kill 50% of a tested population.[6] It is a standard measure of acute toxicity. The following table summarizes the LD50 values for Zetekitoxin AB, saxitoxin, and several of its derivatives in mice.
| Toxin | Administration Route | LD50 (µg/kg) | Reference |
| Zetekitoxin AB | Intraperitoneal (i.p.) | 11 | [7] |
| Saxitoxin | Intraperitoneal (i.p.) | 10 | [8] |
| Oral (p.o.) | 263 | [8] | |
| Neosaxitoxin | Intraperitoneal (i.p.) | Data varies | [9] |
| Decarbamoyl Saxitoxin | Intraperitoneal (i.p.) | Data varies | [9] |
| Gonyautoxins 1 & 4 | Intraperitoneal (i.p.) | Data varies | [9] |
| Gonyautoxins 2 & 3 | Intraperitoneal (i.p.) | Data varies | [9] |
Note: Specific LD50 values for saxitoxin derivatives can vary between studies and are presented here to illustrate the concept.
In Vitro Potency Data: Half-maximal Inhibitory Concentration (IC50)
The IC50 is the concentration of a substance that inhibits a specific biological or biochemical function by 50%. For this compound and saxitoxin, this is typically the blockade of sodium channel currents.
| Toxin | Sodium Channel Subtype | IC50 | Reference |
| Zetekitoxin AB | Rat brain IIa | 6.1 pM | [2] |
| Rat skeletal muscle | 65 pM | [2] | |
| Human heart | 280 pM | [2] | |
| Saxitoxin | Rat brain IIa | ~1 nM | [2] |
| Rat skeletal muscle | ~4.1 nM | [2] | |
| Human heart | ~160 nM | [2] |
These data clearly demonstrate the significantly higher potency of Zetekitoxin AB compared to saxitoxin across different sodium channel subtypes.
Establishing Toxicity Equivalency Factors (TEFs)
The TEF for a derivative is calculated by dividing the toxicity of the reference compound (e.g., LD50 or IC50 of this compound) by the toxicity of the derivative.
TEF = Toxicity of Reference Toxin / Toxicity of Derivative
For example, using the IC50 values for the rat brain IIa sodium channel, the relative potency of Zetekitoxin AB to Saxitoxin can be estimated.
Experimental Protocols
Accurate determination of toxicity data requires standardized and detailed experimental protocols. The following are summaries of key methodologies.
In Vivo Toxicity Assessment: Mouse LD50 Bioassay
The mouse bioassay remains a common method for determining the acute toxicity of neurotoxins.[10] The Association of Official Analytical Chemists (AOAC) has a standardized method for paralytic shellfish poisoning toxins.[11]
Principle: Groups of mice are injected intraperitoneally with graded doses of the toxin. The animals are observed for a set period (typically 24-48 hours), and the number of deaths is recorded.[6] The LD50 value is then calculated using statistical methods, such as Probit analysis.[6]
Detailed Methodology:
-
Animal Selection: Healthy, adult mice of a specific strain and weight range (e.g., 19-21g) are used.[10]
-
Dose Preparation: A stock solution of the toxin is prepared in a suitable vehicle (e.g., saline). A series of dilutions are made to create a range of doses.
-
Administration: A fixed volume of each dose is injected intraperitoneally into a group of mice (e.g., 5-10 mice per group).
-
Observation: The mice are observed continuously for the first few hours and then periodically over 24-48 hours.[6] Signs of toxicity and time of death are recorded.
-
Data Analysis: The percentage of mortality at each dose level is calculated. The LD50 is determined using a statistical method like the Probit or Logit method. The OECD guidelines for acute oral toxicity (e.g., TG 420, 423, 425) provide detailed procedures for dose selection and data interpretation to minimize animal use.[8][9][12]
In Vitro Potency Assessment: Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel currents and is the gold standard for assessing the effects of toxins on voltage-gated sodium channels.[6][13]
Principle: A glass micropipette is used to form a high-resistance seal with the membrane of a single neuron or a cell expressing the sodium channel of interest. The membrane patch is then ruptured to allow electrical access to the cell's interior (whole-cell configuration). The voltage across the cell membrane is "clamped" at a set value, and the current flowing through the ion channels is measured.[14][15]
Detailed Methodology:
-
Cell Preparation: Neurons are cultured or isolated, or a cell line stably expressing the desired sodium channel subtype is used.
-
Pipette Preparation: Glass micropipettes are pulled to a fine tip (resistance of 3-7 MΩ) and filled with an intracellular solution.[1]
-
Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a gigaohm seal.[13]
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch under the pipette tip.[16]
-
Voltage Clamp: The membrane potential is held at a specific voltage (e.g., -80 mV). A series of voltage steps are applied to activate the sodium channels, and the resulting inward sodium current is recorded.[17]
-
Toxin Application: The toxin is applied to the cell via the bath solution at various concentrations. The reduction in the sodium current is measured at each concentration.
-
Data Analysis: A dose-response curve is generated by plotting the percentage of current inhibition against the toxin concentration. The IC50 value is determined by fitting the data to a suitable equation (e.g., the Hill equation).
Receptor Binding Assay
This assay measures the affinity of a toxin for its receptor, in this case, the voltage-gated sodium channel.[18]
Principle: A radiolabeled version of a known toxin (e.g., [³H]-saxitoxin) is incubated with a preparation of membranes containing the sodium channels.[19] The unlabeled test toxin (this compound derivative) is added at increasing concentrations to compete with the radiolabeled toxin for binding to the receptors. The amount of bound radioactivity is then measured.[19]
Detailed Methodology:
-
Membrane Preparation: Brain tissue (e.g., rat brain) is homogenized and centrifuged to isolate a membrane fraction rich in sodium channels.[2]
-
Binding Reaction: The membrane preparation is incubated with a fixed concentration of the radiolabeled toxin and varying concentrations of the unlabeled test toxin.
-
Separation: The membrane-bound radiolabel is separated from the free radiolabel by rapid filtration through a glass fiber filter.[19]
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test toxin that inhibits 50% of the specific binding of the radiolabeled toxin (IC50) is determined. This value is related to the binding affinity of the test toxin.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of this compound action on voltage-gated sodium channels.
Experimental Workflow: Mouse LD50 Bioassay
Caption: Workflow for determining the LD50 of a neurotoxin in mice.
Logical Relationship for Establishing TEFs
Caption: Logical framework for the establishment and application of TEFs.
Conclusion
The establishment of Toxicity Equivalency Factors is crucial for the risk assessment of complex mixtures of toxins. While data on this compound derivatives are currently lacking, the principles and methodologies are well-established for related neurotoxins like saxitoxin. The experimental protocols and comparative data presented in this guide provide a robust framework for future studies on this compound and its analogs. As new derivatives are synthesized and tested, the application of these methods will enable the development of a comprehensive TEF database, facilitating accurate risk assessment and supporting drug development efforts.
References
- 1. axolbio.com [axolbio.com]
- 2. issc.org [issc.org]
- 3. archimer.ifremer.fr [archimer.ifremer.fr]
- 4. openknowledge.fao.org [openknowledge.fao.org]
- 5. Neurotoxins and their binding areas on voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. docs.axolbio.com [docs.axolbio.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. oecd.org [oecd.org]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. Marine biotoxins [fao.org]
- 11. Past, Current and Future Techniques for Monitoring Paralytic Shellfish Toxins in Bivalve Molluscs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]
- 14. Voltage clamp - Wikipedia [en.wikipedia.org]
- 15. Voltage Clamp – Foundations of Neuroscience [openbooks.lib.msu.edu]
- 16. Whole Cell Patch Clamp Protocol [protocols.io]
- 17. Virtual Labs [virtual-labs.github.io]
- 18. researchgate.net [researchgate.net]
- 19. repository.library.noaa.gov [repository.library.noaa.gov]
Comparative Pharmacology of Atelopidtoxin, Chiriquitoxin, and Tetrodotoxin: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological properties of three potent neurotoxins: Atelopidtoxin (also known as Zetekitoxin), Chiriquitoxin, and Tetrodotoxin. The information is supported by experimental data to facilitate informed decisions in research and development.
All three toxins are known for their potent blockade of voltage-gated sodium channels (VGSCs), which are critical for the initiation and propagation of action potentials in excitable cells.[1] This action underlies their profound physiological effects, including muscle paralysis and respiratory failure.[1][2] While sharing a common target, these toxins exhibit distinct potencies and selectivities for different sodium channel subtypes, making them valuable tools for neuroscience research and potential leads for novel therapeutics.
Mechanism of Action: Targeting Voltage-Gated Sodium Channels
This compound, Chiriquitoxin, and Tetrodotoxin all exert their effects by physically occluding the outer pore of voltage-gated sodium channels, thereby preventing the influx of sodium ions that is necessary for depolarization.[1] This blockade of ion conductance effectively silences nerve and muscle function.
dot
Caption: General mechanism of action for the three toxins.
Comparative Potency: A Quantitative Overview
The inhibitory potency of these toxins is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the toxin required to block 50% of the sodium current. The following table summarizes available IC50 data for this compound, Chiriquitoxin, and Tetrodotoxin against various sodium channel subtypes. It is important to note that direct comparisons can be challenging due to variations in experimental preparations and conditions across different studies.
| Toxin | Sodium Channel Subtype | Preparation | IC50 | Reference |
| This compound (Zetekitoxin AB) | Human heart (hNaV1.5) | Xenopus oocytes | 280 pM | [3] |
| Rat brain IIa (rNaV1.2) | Xenopus oocytes | 6.1 pM | [3] | |
| Rat skeletal muscle (rNaV1.4) | Xenopus oocytes | 65 pM | [3] | |
| Chiriquitoxin | Frog skeletal muscle | Voltage-clamped fibers | Equipotent to TTX | [4] |
| Tetrodotoxin (TTX) | Rat brain IIa (rNaV1.2) | Xenopus oocytes | 0.97 nM | [3] |
| Rat skeletal muscle (rNaV1.4) | Xenopus oocytes | 4.1 nM | [3] | |
| Human heart (hNaV1.5) | Xenopus oocytes | 160 nM | [3] |
Experimental Protocols
The characterization of these toxins relies on key electrophysiological and biochemical techniques. Below are detailed methodologies for two fundamental experimental approaches.
Whole-Cell Voltage Clamp
This technique allows for the direct measurement of ion channel currents in a single cell.
dot
Caption: Workflow for a whole-cell voltage clamp experiment.
Methodology:
-
Cell Preparation: Cells expressing the desired sodium channel subtype (e.g., HEK293 cells or cultured neurons) are plated on glass coverslips.[5]
-
Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a tip resistance of 2-5 MΩ. The pipette is filled with an internal solution typically containing (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, and 10 HEPES, adjusted to pH 7.3 with CsOH.[5]
-
Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (gigaseal).[5]
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch under the pipette tip, establishing electrical access to the cell's interior.[5]
-
Voltage Protocol and Recording: The cell is voltage-clamped at a holding potential (e.g., -100 mV). Depolarizing voltage steps are applied to elicit sodium currents, which are recorded using an amplifier and data acquisition software.[6]
-
Toxin Application: The toxin of interest is applied to the bath solution at various concentrations.[6]
-
Data Analysis: The peak sodium current amplitude is measured before and after toxin application. The percentage of current inhibition is plotted against the toxin concentration, and the data are fitted with a Hill equation to determine the IC50 value.[7]
Radioligand Binding Assay
This assay measures the binding affinity of a toxin to its receptor on the sodium channel. It typically involves the use of a radiolabeled toxin, such as [3H]saxitoxin, which competes with the unlabeled test toxin for binding sites.[8]
Methodology:
-
Membrane Preparation: Tissues rich in sodium channels (e.g., rat brain) are homogenized in a buffered solution and centrifuged to isolate a membrane fraction.[9] The protein concentration of the membrane preparation is determined.[9]
-
Assay Setup: The assay is performed in a 96-well plate. Each well contains the membrane preparation, a fixed concentration of the radiolabeled ligand (e.g., [3H]saxitoxin), and varying concentrations of the unlabeled competitor toxin (this compound, Chiriquitoxin, or Tetrodotoxin).[10]
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.[10]
-
Filtration: The contents of each well are rapidly filtered through a glass fiber filter, which traps the membranes with the bound radioligand.[9] Unbound ligand passes through the filter.
-
Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.[9]
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.[10]
-
Data Analysis: The amount of bound radioligand is plotted against the concentration of the unlabeled competitor. The data are then used to calculate the Ki (inhibition constant), which reflects the binding affinity of the test toxin.[9]
Concluding Remarks
This compound, Chiriquitoxin, and Tetrodotoxin are invaluable pharmacological tools for the study of voltage-gated sodium channels. Their distinct potencies and, in some cases, subtype selectivities, offer researchers the ability to probe the structure and function of these critical ion channels. The extreme potency of this compound, in particular, suggests it may have a unique interaction with the sodium channel that warrants further investigation. The detailed experimental protocols provided herein serve as a foundation for the continued exploration of these fascinating and powerful neurotoxins.
References
- 1. mdpi.com [mdpi.com]
- 2. Tetrodotoxin, an Extremely Potent Marine Neurotoxin: Distribution, Toxicity, Origin and Therapeutical Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The structure of zetekitoxin AB, a saxitoxin analog from the Panamanian golden frog Atelopus zeteki: A potent sodium-channel blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Approaches to Zetekitoxin AB, a Potent Voltage-Gated Sodium Channel Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. docs.axolbio.com [docs.axolbio.com]
- 6. researchgate.net [researchgate.net]
- 7. altogenlabs.com [altogenlabs.com]
- 8. Development and assessment of radioreceptor binding assays for the detection of saxitoxin binding proteins in biological extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. files.core.ac.uk [files.core.ac.uk]
Differentiating Atelopidtoxin from Dendrobatid Toxins: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of Atelopidtoxin and Dendrobatid toxins, offering researchers, scientists, and drug development professionals a detailed analysis of their distinct biochemical properties, mechanisms of action, and analytical differentiation.
Introduction
Atelopidtoxins and Dendrobatid toxins represent two distinct classes of potent neurotoxins found in amphibians. Atelopidtoxins, isolated from frogs of the genus Atelopus, are water-soluble guanidinium toxins.[1][2] In contrast, Dendrobatid toxins, found in poison dart frogs of the Dendrobatidae family, are a diverse group of lipophilic alkaloids.[3][4] This guide elucidates the key differences between these toxin families, providing a framework for their accurate identification and characterization.
Biochemical and Toxicological Properties
A fundamental distinction between this compound and Dendrobatid toxins lies in their chemical structure and solubility. Atelopidtoxins are hydrophilic, whereas Dendrobatid toxins are lipophilic.[1][5] This difference influences their absorption, distribution, and analytical profiles.
| Property | This compound (Zetekitoxin AB) | Dendrobatid Toxins (Representative Examples) |
| Chemical Class | Guanidinium Toxin (Saxitoxin analog)[2] | Lipophilic Alkaloids (e.g., Batrachotoxin, Pumiliotoxin, Histrionicotoxin)[3][6] |
| Solubility | Water-soluble[1][2] | Lipophilic[3][5] |
| Molecular Formula | C₁₆H₂₄N₈O₁₂S[7] | Varies (e.g., Batrachotoxin: C₃₁H₄₂N₂O₆) |
| Molecular Weight | 552.5 g/mol [7] | Varies (e.g., Batrachotoxin: 538.7 g/mol ) |
| LD₅₀ (mice) | 16 µg/kg (as this compound concentrate)[1] | Varies (e.g., Batrachotoxin: 2-7.5 µg/kg)[6] |
| Source | Sequestered (presumed) | Sequestered from diet (arthropods)[8][9] |
Mechanism of Action and Signaling Pathways
Both toxin families target voltage-gated ion channels, but their specific mechanisms of action differ significantly, leading to distinct physiological effects.
This compound: Sodium Channel Blockade
Atelopidtoxins, such as zetekitoxin AB, are potent blockers of voltage-gated sodium channels.[2] By binding to the channel pore, they obstruct the influx of sodium ions, thereby preventing the generation and propagation of action potentials in nerve and muscle cells.[10][11] This blockade leads to paralysis and cardiovascular collapse.[12]
Dendrobatid Toxins: Diverse Ion Channel Modulation
Dendrobatid toxins exhibit a broader range of activities, targeting various ion channels and receptors.[4] Batrachotoxin, one of the most potent, is a sodium channel activator.[13][14] It binds to the channel and causes it to remain open, leading to a massive influx of sodium ions and irreversible membrane depolarization.[4][6] This hyperactivity of nerve and muscle cells results in paralysis and cardiac arrhythmia.[13] Other Dendrobatid toxins, like pumiliotoxins and histrionicotoxins, modulate calcium and potassium channels, as well as nicotinic acetylcholine receptors, leading to a complex array of neuromuscular effects.[4][6][15]
Experimental Protocols for Differentiation
The distinct physicochemical properties of this compound and Dendrobatid toxins necessitate different analytical approaches for their extraction and identification.
Sample Preparation
-
Extraction of this compound (Water-Soluble):
-
Homogenize amphibian skin tissue in a slightly acidic aqueous buffer (e.g., 0.1% acetic acid).
-
Centrifuge the homogenate to pellet cellular debris.
-
Collect the aqueous supernatant containing the water-soluble toxins.
-
Further purification can be achieved through dialysis or size-exclusion chromatography.[1]
-
-
Extraction of Dendrobatid Toxins (Lipophilic):
-
Homogenize amphibian skin tissue in an organic solvent (e.g., methanol or a chloroform/methanol mixture).
-
Centrifuge the homogenate.
-
Collect the organic supernatant.
-
Perform a liquid-liquid extraction by partitioning the organic extract against an acidic aqueous solution to protonate the alkaloids and move them into the aqueous phase.
-
Basify the aqueous phase and re-extract the alkaloids into an organic solvent.
-
Analytical Techniques
The following workflow outlines the key analytical methods for differentiating between these toxin classes.
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is the method of choice for analyzing the water-soluble Atelopidtoxins.[5]
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile with an acidic modifier (e.g., formic acid) is employed.
-
Detection: Mass spectrometry is used to identify the toxins based on their mass-to-charge ratio and fragmentation patterns.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of the volatile and thermally stable lipophilic Dendrobatid alkaloids.[5][16]
-
Column: A non-polar capillary column (e.g., DB-5ms) is commonly used.
-
Carrier Gas: Helium is the standard carrier gas.
-
Detection: Mass spectrometry provides structural information based on the fragmentation of the alkaloids.
-
-
Functional Assays: Electrophysiological techniques, such as patch-clamp or two-electrode voltage-clamp on cultured neurons or oocytes expressing specific ion channels, can functionally differentiate the toxins.[17][18] Atelopidtoxins will exhibit a blocking effect on sodium currents, while Dendrobatid toxins will show a range of modulatory effects, including channel activation or inhibition.
Conclusion
The differentiation of this compound from Dendrobatid toxins is critical for toxicological research, drug discovery, and understanding the chemical ecology of amphibians. Their distinct physicochemical properties, mechanisms of action, and analytical signatures provide a robust basis for their separate classification. The experimental protocols and data presented in this guide offer a practical framework for researchers to confidently identify and characterize these potent natural compounds.
References
- 1. Toxin from skin of frogs of the genus Atelopus: differentiation from Dendrobatid toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Poison dart frog - Wikipedia [en.wikipedia.org]
- 4. Toxins [theworldofrogs.weebly.com]
- 5. Eco-Metabolomics Applied to the Chemical Ecology of Poison Frogs (Dendrobatoidea) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C16H24N8O12S | CID 76853098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. jcsantosresearch.org [jcsantosresearch.org]
- 9. Evolution of dietary specialization and chemical defense in poison frogs (Dendrobatidae): a comparative analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Cardiovascular effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Atomic-level study captures frog toxin in action - UW Medicine | Newsroom [newsroom.uw.edu]
- 14. tandfonline.com [tandfonline.com]
- 15. Interacting Amino Acid Replacements Allow Poison Frogs to Evolve Epibatidine Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Alkaloids from dendrobatid frogs: structures of two omega-hydroxy congeners of 3-butyl-5-propylindolizidine and occurrence of 2,5-disubstituted pyrrolidines and a 2,6-disubstituted piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A tissue culture assay for tetrodotoxin, saxitoxin and related toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Evidence that toxin resistance in poison birds and frogs is not rooted in sodium channel mutations and may rely on “toxin sponge” proteins - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Handling Atelopidtoxin: A Guide to Essential Safety and Disposal
For Researchers, Scientists, and Drug Development Professionals
Atelopidtoxin, a potent neurotoxin, necessitates stringent safety protocols to prevent exposure and ensure a safe laboratory environment. Due to the limited availability of specific safety data for this compound, a conservative approach based on its high toxicity is imperative. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, treating this compound with the highest level of precaution similar to other potent neurotoxins.
Risk Assessment and Control
A thorough risk assessment is the cornerstone of safely handling this compound. Given its high acute toxicity, all work with this toxin must be conducted in a designated area with restricted access. Engineering controls are the most critical protective measure and must be in place and functioning correctly before any work commences.
Key Engineering Controls:
-
Certified Chemical Fume Hood: All manipulations of this compound, including weighing, dilution, and addition to experimental systems, must be performed within a certified chemical fume hood to prevent inhalation of aerosols.
-
Glove Box or Isolator: For procedures with a higher risk of aerosol generation or when handling larger quantities, a glove box or an isolator provides an additional layer of containment and is strongly recommended.
-
Ventilation: The laboratory should have negative pressure relative to surrounding areas to ensure any potential airborne contaminants are contained.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure. The following PPE is required when handling this compound:
-
Gloves: Two pairs of chemical-resistant gloves (e.g., nitrile or neoprene) should be worn at all times. The outer gloves should be changed immediately if contaminated.
-
Eye Protection: Chemical splash goggles and a face shield are required to protect the eyes and face from splashes.
-
Lab Coat: A disposable, solid-front, back-closing lab coat with tight-fitting cuffs is necessary. This should be worn over personal clothing and removed before leaving the designated work area.
-
Respiratory Protection: A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used, especially during procedures that may generate aerosols. The choice of respirator should be based on a formal risk assessment.
-
Shoe Covers: Disposable shoe covers should be worn in the designated handling area and removed before exiting.
Decontamination and Spill Management
| Decontamination Solution | Concentration | Application | Contact Time |
| Sodium Hypochlorite | 1% (freshly prepared) | Work surfaces, equipment, glassware | 30 minutes |
| Sodium Hydroxide | 0.25 N | In combination with Sodium Hypochlorite for enhanced efficacy | 30 minutes |
| Ethanol | 70% | Initial wipe-down of surfaces and equipment | 10 minutes |
Spill Response Protocol:
-
Evacuate and Alert: Immediately evacuate the area and alert others.
-
Isolate: Secure the area to prevent entry.
-
Don PPE: Put on the appropriate PPE as outlined above.
-
Contain: For liquid spills, use absorbent pads to contain the spill. For solid spills, gently cover with a damp paper towel to avoid raising dust.
-
Decontaminate: Apply a 1% sodium hypochlorite solution to the spill area and allow a contact time of at least 30 minutes.
-
Clean: Absorb the decontamination solution and clean the area with soap and water.
-
Dispose: All materials used for cleanup must be disposed of as hazardous waste.
Waste Disposal Plan
All waste contaminated with this compound is considered hazardous and must be disposed of accordingly.
Waste Segregation and Collection:
-
Sharps: All sharps (needles, scalpels, etc.) must be placed in a puncture-resistant, labeled sharps container.
-
Solid Waste: Contaminated solid waste (gloves, lab coats, absorbent pads, etc.) must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: All liquid waste containing this compound must be collected in a labeled, leak-proof container.
Disposal Procedure:
-
Inactivation: Whenever possible, liquid waste should be chemically inactivated before disposal. Treatment with 1% sodium hypochlorite for a minimum of 30 minutes is a recommended practice.
-
Packaging: Ensure all waste containers are securely sealed and the exterior is decontaminated before removal from the work area.
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the name "this compound," and the date.
-
Storage: Store hazardous waste in a designated, secure area away from general laboratory traffic.
-
Collection: Arrange for collection by a licensed hazardous waste disposal company. Follow all institutional and local regulations for hazardous waste disposal.
Experimental Workflow for Handling this compound
The following diagram illustrates the procedural workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
By adhering to these stringent safety protocols, researchers can minimize the risks associated with handling the potent neurotoxin this compound and maintain a safe and compliant laboratory environment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
